molecular formula C11H10OS B1144252 (4-THIEN-2-YLPHENYL)METHANOL CAS No. 16939-04-1

(4-THIEN-2-YLPHENYL)METHANOL

Cat. No.: B1144252
CAS No.: 16939-04-1
M. Wt: 190.2615
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Description

(4-THIEN-2-YLPHENYL)METHANOL is an organic compound with the molecular formula C11H10OS and a molecular weight of 190.26 g/mol . This compound features a benzyl alcohol group linked to a phenyl ring which is substituted with a thiophene heterocycle, making it a valuable scaffold in medicinal and materials chemistry research. Thiophene-containing structures are of significant interest in pharmaceutical research for their biological activity. For instance, certain 3,4-diaryl thiophene analogs have been investigated for their potential as anti-inflammatory agents . Furthermore, thiophene derivatives have been explored in the development of therapeutic agents for treating conditions like elevated intraocular pressure associated with glaucoma . As a building block, this compound can be used to synthesize more complex molecules for various research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper laboratory practices should be observed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFPQCUHILRPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16939-04-1
Record name 2-(4-Methylphenyl)thiophene
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Foundational & Exploratory

Spectroscopic Characterization of (4-thien-2-ylphenyl)methanol: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-thien-2-ylphenyl)methanol, also known as 4-(thiophen-2-yl)benzyl alcohol, is a bi-aromatic compound featuring a phenyl ring linked to a thiophene moiety.[1] This structural motif is of significant interest to researchers in medicinal chemistry and materials science, as it combines the electronic properties of the electron-rich thiophene ring with the versatile scaffold of a benzyl alcohol.[1] The hydroxyl group provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and functional organic materials.

The precise and unambiguous structural confirmation of this compound is a prerequisite for its use in any research or development setting. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

This technical guide provides an in-depth overview of the standard methodologies for acquiring and interpreting the NMR, IR, and MS data for this compound. As a compound whose complete spectroscopic data is not widely published in readily accessible databases, this guide focuses on the foundational principles and experimental workflows that enable its de novo characterization. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Experimental Protocol: NMR Analysis

A standard approach to acquiring high-quality NMR spectra for a small organic molecule like this compound is outlined below. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C NMR spectra.[2]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Analysis:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Observe nucleus: ¹H

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Observe nucleus: ¹³C

    • Technique: Proton-decoupled (to simplify the spectrum to single lines for each unique carbon).

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2.0 s

    • Pulse width: 30-45°

    • Spectral width: 0 to 200 ppm

The workflow for this process can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3 with TMS (~0.6 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference to TMS (0.00 ppm) Process->Reference Integrate Integrate ¹H Peaks Reference->Integrate for ¹H Final Spectrum Interpretation Final Spectrum Interpretation Integrate->Final Spectrum Interpretation

Workflow for NMR Spectroscopic Analysis.
Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5-7.6d2HH-cProtons on the phenyl ring adjacent to the thiophene group. Deshielded by the aromatic system.
~ 7.3-7.4d2HH-bProtons on the phenyl ring adjacent to the CH₂OH group.
~ 7.2-7.3m2HH-e, H-gProtons on the thiophene ring. The exact shifts depend on the specific coupling.
~ 7.0-7.1m1HH-fProton on the thiophene ring.
~ 4.7s2HH-aMethylene protons of the benzyl alcohol.
~ 1.6-2.0br s1HH-hHydroxyl proton; its shift is variable and depends on concentration and solvent.

Note: 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet.

Chemical structure of this compound with proton labels
Structure of this compound with proton labels for ¹H NMR assignment.
Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Expected ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 144C-dQuaternary carbon of the phenyl ring attached to the thiophene.
~ 141C-iQuaternary carbon of the phenyl ring attached to the CH₂OH group.
~ 134C-hQuaternary carbon of the thiophene ring attached to the phenyl ring.
~ 128-129C-cPhenyl ring carbons.
~ 127-128C-j, C-lThiophene ring carbons.
~ 125-126C-bPhenyl ring carbons.
~ 124-125C-kThiophene ring carbon.
~ 65C-aMethylene carbon of the benzyl alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation.

Instrumental Analysis:

  • Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with a diamond ATR accessory.

  • Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

The workflow is straightforward:

IR_Workflow cluster_acq Data Acquisition (FT-IR with ATR) cluster_proc Data Processing Background Record Background Spectrum Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process ATR & Baseline Correction Acquire->Process Final Spectrum Interpretation Final Spectrum Interpretation Process->Final Spectrum Interpretation

Workflow for FT-IR Spectroscopic Analysis.
Interpretation of IR Spectrum

The IR spectrum will confirm the presence of the key functional groups. For comparison, the IR spectrum of benzyl alcohol shows characteristic absorptions for the O-H and C-O bonds.[3]

Expected IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeAssignment
~ 3400-3200O-H stretchAlcohol hydroxyl group (broad band due to hydrogen bonding)
~ 3100-3000C-H stretchAromatic C-H (phenyl and thiophene rings)
~ 2950-2850C-H stretchAliphatic C-H (methylene group)
~ 1600, 1480, 1450C=C stretchAromatic ring skeletal vibrations
~ 1050-1020C-O stretchPrimary alcohol C-O bond
~ 820-780C-H bendOut-of-plane bending for 1,4-disubstituted phenyl ring
~ 740-690C-S stretchThiophene ring C-S bond vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also give valuable structural clues.

Experimental Protocol: MS Analysis

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules, often coupled with Gas Chromatography (GC) for sample introduction.

Instrumental Analysis:

  • Instrument: GC-MS system.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet temperature: 250 °C.

    • Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium.

  • MS Conditions (EI):

    • Ionization energy: 70 eV.

    • Source temperature: 230 °C.

    • Mass range: 40-500 m/z.

The workflow for GC-MS analysis is as follows:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Processing Prepare Prepare Dilute Solution (e.g., in Dichloromethane) Inject Inject into GC Prepare->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Process Generate Mass Spectrum Analyze->Process Final Spectrum Interpretation Final Spectrum Interpretation Process->Final Spectrum Interpretation

Workflow for GC-MS Analysis.
Interpretation of Mass Spectrum

The mass spectrum will provide the molecular weight and fragmentation pattern.

Expected Mass Spectrum Data for this compound

m/z ValueIonRationale
190[M]⁺Molecular ion (C₁₁H₁₀OS)⁺.
189[M-H]⁺Loss of a hydrogen atom.
173[M-OH]⁺Loss of the hydroxyl radical.
161[M-CH₂OH]⁺Loss of the hydroxymethyl radical.
115[C₇H₄S]⁺Fragment corresponding to the thienylphenyl cation.
77[C₆H₅]⁺Phenyl cation fragment.

The presence of sulfur can be confirmed by the [M+2]⁺• peak, which should have an intensity of approximately 4.4% relative to the molecular ion peak due to the natural abundance of the ³⁴S isotope.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. While publicly available, consolidated spectral data for this specific compound is sparse, the principles and methodologies outlined in this guide provide a comprehensive and self-validating framework for its characterization. By following these established protocols, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific investigations. The expected spectral data, based on the analysis of its constituent structural motifs, serves as a reliable benchmark for the interpretation of newly acquired experimental results.

References

  • Labchem. This compound, 97%. [Link]

  • King's Centre for Visualization in Science. Phenylmethanol Infrared Spectrum. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

(4-thien-2-ylphenyl)methanol solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Studies of (4-thien-2-ylphenyl)methanol

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel compound, this compound. Intended for researchers, chemists, and drug development professionals, this document outlines the scientific rationale and detailed experimental protocols necessary for robust physicochemical characterization. We will explore methodologies for determining both kinetic and thermodynamic solubility in pharmaceutically relevant media and detail the design of forced degradation and long-term stability studies in accordance with International Council for Harmonisation (ICH) guidelines. The core objective is to establish a foundational understanding of the compound's behavior, which is critical for guiding formulation development, predicting in vivo performance, and ensuring regulatory compliance.

Introduction

This compound, also known as 2-[4-(Hydroxymethyl)phenyl]thiophene, is a heterocyclic aromatic compound featuring a thiophene ring linked to a phenylmethanol group.[1] Its structure suggests potential applications in medicinal chemistry and materials science, where thiophene moieties are valued as bioisosteres for phenyl rings and contribute to diverse pharmacological activities.[2] Before any promising compound can advance through the development pipeline, a thorough characterization of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability.

Solubility dictates the bioavailability of orally administered drugs and is a key determinant of formulation strategy.[3] Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic effect. Stability provides evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4] Understanding a molecule's degradation pathways is essential for developing stable formulations, defining appropriate storage conditions, and ensuring patient safety.[5]

This guide presents a self-validating system of protocols, grounded in authoritative standards, to comprehensively assess the solubility and stability profile of this compound.

Physicochemical Profile of this compound

A baseline understanding of the molecule's intrinsic properties is the starting point for any detailed investigation.

PropertyValueSource
Molecular Formula C₁₁H₁₀OS[1]
Molecular Weight 190.26 g/mol [1]
Appearance Yellow to light brown crystalline powder[1]
CAS Number 81443-44-9[1]
Synonyms 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol[1]

Comprehensive Solubility Assessment

Solubility assessment is bifurcated into two key approaches: kinetic and thermodynamic. Kinetic solubility is a high-throughput method used in early discovery to quickly assess precipitation from a stock solution (typically DMSO), while thermodynamic solubility is the true equilibrium value and is considered the "gold standard".[6][7]

Rationale for Solvent and Media Selection

To be relevant for drug development, solubility must be assessed in a range of aqueous media that simulate physiological conditions.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Simulates blood plasma and general physiological pH.

  • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Mimics the acidic environment of the stomach.

  • Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Represents the environment of the small intestine where most drug absorption occurs.

  • Water (unbuffered): Provides a baseline of intrinsic aqueous solubility.

Experimental Protocol: Kinetic Solubility via Nephelometry

This high-throughput assay measures light scattering to detect the formation of insoluble particles as the compound is introduced from a DMSO stock into an aqueous buffer.[3]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous test buffer (e.g., 198 µL of PBS, pH 7.4). This maintains a constant low percentage of DMSO (e.g., 1%) across all wells.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation.

  • Measurement: Analyze the plate using a laser nephelometer. The instrument measures the intensity of light scattered by suspended particles.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility by agitating an excess of the solid compound in a solvent for an extended period.[6]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired test medium (e.g., PBS, SGF, SIF).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved compound from the undissolved solid. This is a critical step; filtration is often used, but care must be taken to avoid compound adsorption to the filter material. Centrifugation followed by careful removal of the supernatant is a reliable alternative.[8]

  • Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 4.0).

  • Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility in that medium. The experiment should be performed in triplicate.

Workflow and Data Presentation

Solubility_Workflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermo Thermodynamic Solubility (Shake-Flask) k_start Prepare 10 mM DMSO Stock k_dilute Serial Dilute in 96-well Plate k_start->k_dilute k_add Add to Aqueous Buffers k_dilute->k_add k_incubate Incubate (1-2h) k_add->k_incubate k_measure Measure Turbidity (Nephelometer) k_incubate->k_measure k_end Determine Solubility Limit k_measure->k_end t_start Add Excess Solid to Buffers t_agitate Agitate (24-48h) t_start->t_agitate t_separate Separate Phases (Centrifuge/Filter) t_agitate->t_separate t_quantify Quantify Supernatant (HPLC) t_separate->t_quantify t_end Determine Equilibrium Solubility t_quantify->t_end start Compound: this compound start->k_start start->t_start Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) compound This compound (1 mg/mL Solution) acid Acid Hydrolysis (0.1M HCl, 80°C) compound->acid base Base Hydrolysis (0.1M NaOH, 80°C) compound->base oxidation Oxidation (3% H₂O₂, RT) compound->oxidation thermal Thermal (80°C, Solution/Solid) compound->thermal photo Photolytic (ICH Q1B Light Exposure) compound->photo analysis Analyze Samples by Stability-Indicating HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradants Establish Degradation Pathways Validate Analytical Method analysis->outcome

Caption: Forced degradation experimental strategy.

ICH Stability Study Design

Formal stability studies are performed on at least three primary batches of the drug substance in its proposed container closure system to establish a re-test period. [4] Table 2: ICH Stability Study Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Testing should cover appearance, assay, and degradation products. [9]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. Crucially, it must be able to separate the intact drug from its degradation products and any process impurities. [5]Reverse-phase HPLC with UV detection is the most common technique for this purpose. [10]

Experimental Protocol: RP-HPLC-UV Method Development

Methodology:

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The phenyl and thiophene rings suggest good retention on a C18 phase.

  • Wavelength Selection: Dissolve the compound in mobile phase and scan using a UV-Vis spectrophotometer (or diode array detector) to find the wavelength of maximum absorbance (λ-max). Thiophene-containing aromatics typically absorb strongly in the 230-280 nm range. [11]3. Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of any potential acidic degradants (e.g., carboxylic acid) and improves peak shape.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower viscosity.

  • Gradient Elution Development:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent drug and any degradants from the forced degradation samples.

    • Analyze the "cocktail" mixture of all stressed samples to ensure all degradation peaks are resolved from the main peak and each other.

    • Optimize the gradient to achieve adequate resolution (Rs > 1.5) for all peaks of interest in the shortest reasonable run time. A target run time of 10-15 minutes is often practical. [12]5. Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are essential for proving specificity.

HPLC_Method_Dev start Objective: Develop Stability-Indicating Method step1 Select Column & Wavelength (λ-max) start->step1 step2 Optimize Mobile Phase (A: 0.1% Acid, B: ACN) step1->step2 step3 Develop Gradient Program (Analyze Stressed Samples) step2->step3 step4 Check System Suitability (Resolution > 1.5, Tailing < 2) step3->step4 step3->step4 Iterative Optimization step5 Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) step4->step5

Caption: HPLC method development workflow.

Conclusion

The systematic investigation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For a novel compound like this compound, the protocols outlined in this guide provide a robust and scientifically sound pathway for characterization. By employing both high-throughput kinetic and definitive thermodynamic solubility assays, researchers can build a comprehensive solubility profile across physiologically relevant pH ranges. Furthermore, a well-designed forced degradation study, executed in alignment with ICH principles, not only illuminates potential liabilities of the molecule but is also indispensable for the development of a validated, stability-indicating analytical method. The data generated from these studies are foundational, directly influencing formulation design, guiding clinical trial material manufacturing, and forming a critical part of the regulatory submission package.

References

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Laborpraxis. Retrieved from [Link]

  • Priyanka, O. (2012). Ich guidelines for stability studies 1. SlideShare. Retrieved from [Link]

  • Samiei, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(3), 145-169. Retrieved from [Link]

  • Wang, J., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 252, 126521. Retrieved from [Link]

  • NuVictory. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Huynh-Ba, K. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 44(9). Retrieved from [Link]

  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Wang, J., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1839-1863. Retrieved from [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of thiophene in benzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol. Retrieved from [Link]

  • Papadaki, M., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(11), 5227. Retrieved from [Link]

Sources

The Discovery and Synthesis of (4-thien-2-ylphenyl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

(4-thien-2-ylphenyl)methanol, a biaryl-like structure containing a thiophene and a phenyl ring linked by a carbon-carbon bond, has emerged as a significant building block in the landscape of drug discovery and materials science. The inherent physicochemical properties of the thiophene moiety, such as its metabolic stability and electron-rich nature, make it a desirable component in the design of novel bioactive compounds. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering valuable insights for researchers, scientists, and professionals engaged in the development of next-generation therapeutics. While a singular, seminal publication marking the initial "discovery" of this compound is not readily apparent in the scientific literature, its synthesis relies on well-established and robust chemical transformations, suggesting its likely origin as a valuable, custom-synthesized intermediate in various research and development programs.

The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction

The most logical and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The Suzuki coupling provides a powerful and efficient means to construct the pivotal carbon-carbon bond between the thiophene and phenyl rings.

Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound via the Suzuki coupling, as illustrated in the diagram below.

Caption: Retrosynthetic analysis of this compound.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will focus on Route A, the coupling of 4-bromobenzyl alcohol with 2-thienylboronic acid, as it represents a common and practical approach.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (Route A)

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromobenzyl alcohol≥98%Commercially available
2-Thienylboronic acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterIn-house-
Ethyl AcetateACS GradeCommercially available
HexanesACS GradeCommercially available
Brine (Saturated NaCl solution)In-house-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially available

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzyl alcohol (1.00 g, 5.35 mmol, 1.0 equiv.), 2-thienylboronic acid (0.82 g, 6.42 mmol, 1.2 equiv.), and potassium carbonate (2.22 g, 16.05 mmol, 3.0 equiv.).

    • Expert Insight: The use of an excess of the boronic acid and base is crucial to drive the reaction to completion and to neutralize any acidic byproducts.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and replace the atmosphere with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times. This is a critical step to prevent the oxidation of the palladium(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe.

    • Expert Insight: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the catalytic cycle.

  • Reaction Execution: Vigorously stir the reaction mixture and heat it to 85-90 °C in an oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

    • Separate the layers in a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification:

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

G cluster_workflow Synthetic Workflow setup Reaction Setup (Reactants, Base, Catalyst) inert Inert Atmosphere (N₂ or Ar) setup->inert solvent Solvent Addition (Dioxane/Water) inert->solvent reaction Heating & Stirring (85-90 °C) solvent->reaction monitoring TLC Monitoring reaction->monitoring workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

A Comprehensive In-Silico Analysis of (4-thien-2-ylphenyl)methanol: A Guide to Theoretical and Computational Probing for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-thien-2-ylphenyl)methanol, a bifunctional molecule incorporating both phenyl and thiophene moieties, represents a significant scaffold in the realms of medicinal chemistry and materials science. Its structural flexibility and rich electronic landscape offer vast potential for the development of novel therapeutic agents and optoelectronic materials. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will explore its structural, electronic, and spectroscopic properties using a suite of quantum chemical methods. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and a practical, step-by-step protocol for in-silico analysis. The methodologies detailed herein are designed to be self-validating, providing a robust approach to predicting molecular behavior and guiding experimental design.

Introduction: The Scientific Imperative

The convergence of phenyl and thiophene rings in this compound creates a molecule with unique characteristics. The thiophene ring, a well-known bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties in drug candidates.[1] Concurrently, the π-conjugated system formed by the interconnected rings suggests potential applications in organic electronics.[2] A thorough understanding of the molecule's conformational preferences, electronic distribution, and excited-state behavior is paramount to unlocking its full potential.

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level, offering insights that can be difficult or impossible to obtain through experimental means alone.[3] By employing methods such as Density Functional Theory (DFT), we can construct a detailed "virtual" model of this compound, predicting its properties with a high degree of accuracy.[4] This guide will delineate a comprehensive computational workflow, from initial structural optimization to the prediction of its reactivity and spectroscopic signature.

Theoretical & Computational Methodology: The Causality of Choice

The selection of an appropriate theoretical model is critical for obtaining meaningful computational results. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[4] Specifically, we will employ the B3LYP functional, a hybrid functional that has demonstrated robust performance for a wide range of organic molecules.[5][6] This will be paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron density, including diffuse functions to accurately model non-covalent interactions and polarization functions for a better description of bonding.

All calculations will be performed using a standard quantum chemistry software package, such as Gaussian. The choice of these methods is predicated on their well-established reliability in predicting the geometries and electronic properties of similar aromatic and heterocyclic systems.[7]

Computational Workflow

The overall computational workflow is designed to provide a multi-faceted understanding of this compound.

Computational Workflow A 1. Conformational Analysis B 2. Geometry Optimization & Vibrational Frequency Analysis A->B Lowest Energy Conformer C 3. Electronic Structure Analysis (FMO, NBO) B->C Optimized Geometry E 5. Spectroscopic Prediction (TD-DFT) B->E Optimized Geometry D 4. Reactivity Prediction (MEP) C->D Electronic Properties MEP Analysis Molecule This compound Red Negative Potential (Red) Molecule->Red Oxygen Atom & π-systems Blue Positive Potential (Blue) Molecule->Blue Hydroxyl Hydrogen Green Neutral Potential (Green) Molecule->Green Carbon Backbone

Caption: A conceptual diagram illustrating the expected regions of varying electrostatic potential on the MEP surface of this compound.

Theoretical UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is a reliable method for predicting the electronic absorption spectra of organic molecules. [8][9]By calculating the vertical excitation energies and oscillator strengths, we can simulate the UV-Vis spectrum of this compound.

Protocol:

  • Use the optimized ground-state geometry.

  • Perform a TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Analyze the calculated excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*).

The simulated spectrum is predicted to show a strong absorption band in the UV region, corresponding to a π → π* transition. This information is crucial for the design of optoelectronic materials. [10]

Applications in Drug Development and Materials Science

The computational insights gained from this study have direct and actionable implications. In drug discovery, the detailed understanding of the molecule's 3D structure, charge distribution, and hydrogen bonding capabilities can inform the design of more potent and selective inhibitors. [11][12]The MEP, for instance, can guide the modification of the scaffold to enhance interactions with a target protein's active site.

In materials science, the predicted HOMO-LUMO gap and the nature of the electronic transitions are fundamental parameters for designing new organic semiconductors and dyes for applications such as organic light-emitting diodes (OLEDs) and solar cells. [13]

Conclusion: A Forward-Looking Perspective

This guide has outlined a comprehensive theoretical and computational framework for the in-depth analysis of this compound. By systematically applying a suite of quantum chemical methods, we can generate a wealth of data on its structural, electronic, and spectroscopic properties. This in-silico approach not only provides a fundamental understanding of this versatile molecule but also serves as a powerful predictive tool to guide and accelerate experimental research in both drug discovery and materials science. The methodologies presented here are robust, grounded in established theory, and can be readily adapted to the study of other complex organic molecules.

References

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. (URL: [Link])

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (URL: [Link])

  • Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity | Semantic Scholar. (URL: [Link])

  • Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])

  • Computational Methods in Drug Discovery - PMC - PubMed Central. (URL: [Link])

  • Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities - ACS Publications. (URL: [Link])

  • Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method - PubMed. (URL: [Link])

  • Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities | Request PDF - ResearchGate. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

  • Sunday, September 23, 2012 - Natural Bond Orbitals (NBO) in Organic Chemistry. (URL: [Link])

  • studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. (URL: [Link])

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  • Application of the Fragment Molecular Orbital (FMO) Method to Drug Discovery. Focus on Kinase Inhibitors Tomonaga Ozawa1 , Ei. (URL: [Link])

  • Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity - Sci-Hub. (URL: [Link])

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  • DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals - Journal of The Chemical Society of Pakistan. (URL: [Link])

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  • Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - NIH. (URL: [Link])

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  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Publishing. (URL: [Link])

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (URL: [Link])

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  • computational drug design. (URL: [Link])

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  • Natural Bond Orbital (NBO) Analysis. (URL: [Link])

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(4-Thien-2-ylphenyl)methanol: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (4-thien-2-ylphenyl)methanol (CAS No. 81443-44-9), a pivotal intermediate in the fields of medicinal chemistry and materials science. This document details the molecule's physicochemical properties, presents a robust two-step synthetic pathway involving a Suzuki-Miyaura coupling followed by a selective reduction, and discusses its analytical characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to enable the successful synthesis and application of this versatile bi-aromatic scaffold.

Core Molecular Properties

This compound is a bi-aromatic compound featuring a phenyl ring substituted with a thiophene ring at the 4-position and a hydroxymethyl group at the 1-position. This unique arrangement of a sulfur-containing heterocycle and a functionalized benzene ring makes it a valuable building block for creating complex molecular architectures. Its structural attributes are leveraged in the development of conjugated polymers for optoelectronics and as a scaffold for novel therapeutic agents.[1]

The core physicochemical and identifying properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (4-Thiophen-2-ylphenyl)methanol[2]
Synonyms 4-(Thien-2-yl)benzyl alcohol, 2-[4-(Hydroxymethyl)phenyl]thiophene[2]
CAS Number 81443-44-9[2][3]
Molecular Formula C₁₁H₁₀OS[1][2][3]
Molecular Weight 190.26 g/mol [1][2][3]
Appearance Yellow to light brown crystalline powder[3]
Purity (Typical) ≥95-97%[3][4]
Melting Point Data not consistently reported in public literature
Storage Store at room temperature, in a well-ventilated place, with the container tightly closed.[1]

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence that offers high yield and purity. This strategy involves the initial formation of the carbon-carbon bond between the aromatic rings to construct the core bi-aryl structure, followed by the specific reduction of a carbonyl group to the desired benzyl alcohol.

  • Step 1: Suzuki-Miyaura Cross-Coupling to synthesize the intermediate, 4-(thien-2-yl)benzaldehyde.

  • Step 2: Selective Aldehyde Reduction to yield the final product, this compound.

This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the chosen reactions, which prevents unwanted side reactions with the aldehyde and thiophene moieties.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Aldehyde Reduction A 4-Bromobenzaldehyde C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) A->C B Thiophene-2-boronic acid B->C D 4-(Thien-2-yl)benzaldehyde C->D C-C Bond Formation D_cont 4-(Thien-2-yl)benzaldehyde E Reducing Agent (e.g., NaBH₄ in Methanol) F This compound E->F Selective Reduction D_cont->E

Caption: High-level workflow for the two-step synthesis of this compound.

Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the synthesis of aryl-substituted thiophenes.[5] The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[5][6]

Materials:

  • 4-Bromobenzaldehyde

  • Thiophene-2-boronic acid or its pinacol ester equivalent

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base: Anhydrous potassium phosphate (K₃PO₄)

  • Solvent: Toluene/Water mixture (e.g., 4:1 ratio)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product, 4-(thien-2-yl)benzaldehyde, by column chromatography on silica gel to yield a pure solid.

Experimental Protocol: Step 2 - Aldehyde Reduction

The reduction of the intermediate aldehyde to the primary alcohol is efficiently accomplished using sodium borohydride (NaBH₄). This reagent is highly selective for aldehydes and ketones and is safer and easier to handle than more potent reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]

Materials:

  • 4-(Thien-2-yl)benzaldehyde (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 4-(thien-2-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains between 0-5 °C. The exothermic reaction may cause slight warming.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC.[9]

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. If necessary, the product can be further purified by recrystallization or column chromatography.

Analytical Characterization

While comprehensive, peer-reviewed spectroscopic data for this compound is not widely available in public databases, its structure can be unequivocally confirmed using standard analytical techniques. The following sections describe the expected outcomes from these analyses.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption peaks include:

  • ~3600-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching from both the phenyl and thienyl rings.

  • ~2920-2850 cm⁻¹ (sharp): Aliphatic C-H stretching from the -CH₂- group.

  • ~1600, 1490, 1450 cm⁻¹ (sharp): C=C stretching vibrations within the aromatic rings.

  • ~1200-1000 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ ~7.60-7.50 (m, 4H): Protons on the central phenyl ring, likely appearing as two distinct doublets.

  • δ ~7.40-7.20 (m, 2H): Protons on the thiophene ring adjacent to the phenyl group and the sulfur atom.

  • δ ~7.10 (dd, 1H): Remaining proton on the thiophene ring.

  • δ ~4.75 (s, 2H): Singlet corresponding to the two benzylic protons of the -CH₂OH group.

  • δ ~1.70 (s or t, 1H): Signal for the hydroxyl proton (-OH). Its multiplicity and chemical shift are highly dependent on solvent and concentration.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ ~142-138: Quaternary carbons of the phenyl-thiophene linkage.

  • δ ~128-124: Carbons of the phenyl and thiophene rings.

  • δ ~65: Benzylic carbon (-CH₂OH).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): A strong peak at m/z = 190.05, corresponding to the molecular formula C₁₁H₁₀OS.

  • Key Fragmentation Pattern: A significant fragment at m/z = 173, corresponding to the loss of the hydroxyl radical ([M-OH]⁺), leading to the formation of a stable benzyl-type cation.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.[5]

  • Hazard Classification: Harmful if swallowed. Causes skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[5]

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed and locked up.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Applications in Research and Development

The unique electronic and structural properties of this compound make it a valuable intermediate for several advanced applications:

  • Pharmaceuticals: The thiophene moiety is a well-established bioisostere of the benzene ring and is present in numerous approved drugs. The compound serves as a building block for designing novel bioactive molecules, with its aromatic and heterocyclic structure being ideal for modification via cross-coupling reactions to construct complex drug candidates.[1]

  • Organic Electronics: As a precursor to larger conjugated systems, it is employed in the development of materials for organic light-emitting diodes (OLEDs) and semiconducting polymers. The thiophene unit contributes to the electronic properties required for charge transport and light emission.[1]

  • Functional Materials: The ability to further functionalize the hydroxyl group allows for its incorporation into polymers, ligands for metal complexes, and other advanced materials.

References

  • Khan, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14098-14113. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Retrieved January 16, 2026, from [Link]

  • MySkinRecipes. (n.d.). (4-(Thiophen-2-yl)phenyl)methanol. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved January 16, 2026, from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 16, 2026, from [Link]

  • LabAlley. (n.d.). This compound, 97%. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2010). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Retrieved January 16, 2026, from [Link]

  • McDaniel, C. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved January 16, 2026, from a course material PDF, accessible via general search.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • OC Lab. (2020). Organic Lab: Aldehyde and Ketone Reduction. YouTube. Retrieved January 16, 2026, from [Link]

  • MDPI. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Retrieved January 16, 2026, from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 16, 2026, from [Link]

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An In-Depth Technical Guide to the Safe Handling of (4-thien-2-ylphenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for (4-thien-2-ylphenyl)methanol, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

This compound is a solid, typically appearing as a brown crystalline powder.[1] While comprehensive toxicological data for this specific compound is not widely available, the Safety Data Sheet (SDS) and structural analogies to other aryl methanols and thiophene derivatives necessitate a cautious approach. The primary hazards identified are:

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[1]

  • Skin and Eye Irritation : Direct contact may cause skin and eye irritation.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Globally Harmonized System (GHS) Classification

The GHS classification for this compound, as indicated in its Safety Data Sheet, is as follows:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute toxicity, OralCategory 4WarningHarmful if swallowed
Skin corrosion/irritationCategory 2WarningCauses skin irritation
Serious eye damage/eye irritationCategory 2WarningCauses serious eye irritation

Data sourced from the Fisher Scientific Safety Data Sheet.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should be applied to all handling procedures.

Engineering Controls
  • Chemical Fume Hood : All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following PPE is required when handling this compound:

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contaminated.
Body Protection A lab coat, fully buttoned, to cover as much skin as possible.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities in a fume hood. If engineering controls are insufficient or for large-scale operations, a NIOSH-approved respirator with a particulate filter may be necessary.Prevents inhalation of the compound, especially in powder form.

Safe Handling and Experimental Protocols

Adherence to established safe handling procedures is paramount. The following workflow outlines the critical steps for safely incorporating this compound into a typical laboratory experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction handling_transfer->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Workflow for Safe Handling of this compound

Step-by-Step Experimental Protocol: Weighing and Dissolving

This protocol details a common procedure and the integrated safety measures.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

    • Don all required PPE as outlined in Section 2.2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing :

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight and securely close the stock container.

  • Dissolution :

    • Transfer the weighed solid to the reaction vessel, which is also inside the fume hood.

    • Add the appropriate solvent to the vessel to dissolve the compound.

  • Post-Handling :

    • Clean the spatula and any contaminated surfaces within the fume hood with a suitable solvent.

    • Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Call a poison control center or doctor/physician if you feel unwell. Rinse mouth.[1]
Spill Response

For a minor spill of solid this compound in a contained area (e.g., inside a fume hood):

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Containment : If outside a fume hood, prevent the powder from becoming airborne. Do not use a dry brush for cleanup.

  • Cleanup :

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Decontamination : Decontaminate any equipment used for cleanup.

  • Reporting : Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.

For large spills, evacuate the area and contact your institution's EHS department immediately.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly marked with the appropriate hazard warnings.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect unused compound, contaminated labware (e.g., weigh boats, gloves, wipes), and spill cleanup materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal : Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] All waste disposal must comply with local, state, and federal regulations.[3]

Conclusion

This compound is a valuable compound in drug discovery and development. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can handle this substance responsibly, ensuring their personal safety and the integrity of their work. A proactive approach to safety, grounded in a thorough understanding of the materials and procedures, is the cornerstone of a successful and secure research environment.

References

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

Sources

A Technical Guide to the Initial Biological Screening of (4-thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the initial biological evaluation of the novel compound, (4-thien-2-ylphenyl)methanol. The screening cascade detailed herein is designed for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous framework for early-stage compound assessment. The guide follows a tiered approach, beginning with essential physicochemical characterization, proceeding to broad cytotoxicity evaluation, and culminating in primary antimicrobial and anticancer activity screens. Each stage is presented with detailed, field-proven protocols, the scientific rationale behind experimental choices, and guidance on data interpretation. The objective is to create a self-validating system of inquiry that efficiently identifies potential therapeutic value while flagging liabilities early in the discovery process.

Introduction and Strategic Overview

The compound this compound features a biphenyl-like scaffold where one phenyl ring is replaced by a thiophene heterocycle. This structural motif is of significant interest in medicinal chemistry, as thiophene rings are bioisosteres of phenyl rings and can modulate physicochemical properties and metabolic stability. While limited public data exists for this specific molecule, related structures like phenyl(thiophen-2-yl)methanol are recognized as important precursors for pharmaceutically active molecules[1].

The initial biological screening of any new chemical entity (NCE) is a critical juncture in the drug discovery pipeline.[2] A well-designed screening cascade serves to rapidly identify promising "hits," eliminate inactive or overly toxic compounds, and provide foundational data to guide subsequent optimization efforts.[2][3] This guide outlines a robust, multi-tiered strategy to systematically characterize the foundational bioactivity of this compound.

The proposed workflow is designed to maximize data generation while conserving resources, a crucial balance in early-phase research. It follows a logical progression from fundamental properties to specific biological effects.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Decision & Progression A Compound Acquisition & QC B Physicochemical Characterization A->B Purity & Identity Confirmed C Tier 1: Cytotoxicity Screen B->C Solubility & Stability Established D Tier 2: Primary Bioactivity (Antimicrobial & Anticancer) C->D Therapeutic Index Informed F Data Synthesis & Go/No-Go Decision C->F Excessive Toxicity E Tier 3: Preliminary MOA (Hit Dependent) D->E Bioactivity 'Hit' Identified D->F No Significant Activity E->F Mechanistic Insight Gained G A 1. Seed Cells (e.g., HeLa, HEK293) in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate 3-4h (Formazan formation) E->F G 7. Solubilize Crystals (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway A Death Ligand (e.g., FasL) B Death Receptor (e.g., Fas) A->B C Caspase-8 B->C I Caspase-3/7 (Executioner Caspases) C->I D Cellular Stress (Compound?) E Bcl-2 family (Bax/Bak) D->E F Mitochondrion (Cytochrome c release) E->F G Apaf-1 F->G H Caspase-9 G->H H->I J Apoptosis (Cell Death) I->J

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (4-thien-2-ylphenyl)methanol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (4-thien-2-ylphenyl)methanol, a valuable biaryl intermediate in pharmaceutical and materials science research. The protocol employs the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3] We detail a reliable, step-by-step procedure for coupling thiophene-2-boronic acid with (4-bromophenyl)methanol, offering insights into the mechanistic rationale, reaction optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking an efficient and scalable route to this and similar biaryl structures.

Introduction: The Significance of Biaryl Methanols and the Suzuki Coupling Advantage

Biaryl structures containing heteroaromatic rings, such as the thiophene moiety, are privileged scaffolds in medicinal chemistry and organic electronics.[4] The target molecule, this compound, serves as a key building block for a range of applications, from active pharmaceutical ingredients (APIs) to organic light-emitting diodes (OLEDs).[4]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable efficiency in constructing C(sp²)–C(sp²) bonds.[5][6] Its advantages over other cross-coupling methods include the use of commercially available and relatively non-toxic organoboron reagents, mild reaction conditions, and exceptional tolerance for a wide array of functional groups, which often circumvents the need for protecting group strategies.[1][7][8] This protocol leverages these benefits to provide a direct and high-yielding synthesis of this compound.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of (4-bromophenyl)methanol and thiophene-2-boronic acid in the presence of a base.

Figure 1: Overall reaction for the synthesis of this compound.

Mechanism & Rationale: The Suzuki Coupling Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered on a palladium complex.[9][10] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which oxidatively inserts into the carbon-bromine bond of (4-bromophenyl)methanol. This is typically the rate-determining step and results in a Pd(II) complex.[1][12] The choice of a phosphine ligand, in this case, triphenylphosphine from the Pd(PPh₃)₄ precatalyst, is crucial for stabilizing the palladium center and modulating its reactivity.[13]

  • Transmetalation: This step requires the activation of the organoboron species by a base (e.g., K₂CO₃). The base facilitates the formation of a boronate complex, which is more nucleophilic and readily transfers the thienyl group to the Pd(II) center, displacing the halide.[10][14] The use of an aqueous solvent mixture is critical for dissolving the inorganic base and promoting the formation of the active boronate species.

  • Reductive Elimination: The resulting diarylpalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired product, this compound. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue until the limiting reagent is consumed.[9][11]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oxidative_addition_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-R' (Diaryl Complex) oxidative_addition_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R' (this compound) transmetalation_complex->product aryl_halide Ar-X ((4-bromophenyl)methanol) aryl_halide->oxidative_addition_complex boronic_acid R'-B(OH)₂ (Thiophene-2-boronic acid) + Base boronic_acid->transmetalation_complex

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale reaction. Appropriate adjustments can be made for different scales.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier/Grade
(4-Bromophenyl)methanolC₇H₇BrO187.030.935 g5.01.0Sigma-Aldrich, 99%[15]
Thiophene-2-boronic acidC₄H₅BO₂S127.960.768 g6.01.2Combi-Blocks, 97%[16]
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.289 g0.250.05Strem, 99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.03.0Fisher, Anhydrous
1,4-DioxaneC₄H₈O₂88.1130 mL--Acros, Anhydrous
Deionized WaterH₂O18.0210 mL--Millipore
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--VWR, ACS Grade
Saturated BrineNaCl(aq)-~50 mL--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g--J.T. Baker
Silica GelSiO₂-As needed--SiliCycle, 60 Å
Equipment
  • 100 mL Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (120 °C) overnight and allowed to cool under a stream of inert gas.

  • Charge Reagents: To the Schlenk flask, add (4-bromophenyl)methanol (0.935 g, 5.0 mmol), thiophene-2-boronic acid (0.768 g, 6.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add Catalyst: In a glovebox or under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.289 g, 0.25 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[3]

Reaction Execution

  • Add Solvents: Using syringes, add anhydrous 1,4-dioxane (30 mL) followed by deionized water (10 mL). The water should be degassed beforehand by bubbling with inert gas for 15-20 minutes.[3]

  • Heating: Lower the flask into the preheated oil bath or heating mantle set to 90 °C.

  • Stirring: Begin vigorous stirring. The mixture will appear as a suspension.

  • Monitor Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) [Mobile phase: 30% Ethyl Acetate in Hexanes]. The reaction is typically complete in 4-6 hours.[3]

Work-up and Purification

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.[17]

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel.

  • Separate Layers: Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Back-Extract: Extract the aqueous layer two more times with ethyl acetate (2 x 40 mL).[3][17]

  • Combine & Wash: Combine all organic extracts and wash them sequentially with deionized water (50 mL) and then saturated brine (50 mL) to remove residual base and salts.

  • Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).[11][18]

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.[19]

Data & Results

ParameterValue
Expected Yield 75-90%
Appearance Yellow to light brown crystalline powder[19]
Molecular Formula C₁₁H₁₀OS
Molecular Weight 190.26 g/mol [19]
TLC Rf ~0.35 (30% EtOAc/Hexanes)
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Ineffective base or solvent.1. Use fresh, high-quality Pd(PPh₃)₄.2. Ensure proper inert gas technique and use anhydrous solvents.3. Use a stronger base like Cs₂CO₃; ensure solvents are properly degassed.
Side Product Formation (Homocoupling) Boronic acid instability leading to protodeboronation and homocoupling.Use a slight excess (1.1-1.2 equiv.) of boronic acid, not more. Ensure the reaction is not overheated or run for an excessive time.
Difficult Purification Residual palladium catalyst or tin residues (if applicable).Filter the crude reaction mixture through a small plug of Celite before concentration.[17] For stubborn Pd removal, consider a silica gel plug with a small amount of triethylamine in the eluent.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally effective and reliable pathway for the synthesis of this compound. The protocol detailed herein is robust, scalable, and utilizes readily available materials. By understanding the underlying mechanism and paying careful attention to experimental parameters, particularly the maintenance of an inert atmosphere, researchers can consistently achieve high yields of the desired product, facilitating further exploration in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Oldham, J. M., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(12), 2665–2666. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • PrepChem.com. Synthesis of 4-bromobenzyl methyl ether. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(10), 1287-1296. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • Riise, H. M., et al. (2008). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry, 73(22), 9063–9066. [Link]

  • Li, J., et al. (2014). Highly Active and Recyclable PdCl2(Ln@β-CD) Catalyst for Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 19(9), 13623–13643. [Link]

  • Chem-Space. 2-Thiophene boronic acid. [Link]

  • Royal Society of Chemistry. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]

  • Chemdad. 4-Bromobenzyl alcohol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link]

  • Reddit. Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • Google Patents.
  • ResearchGate. Consecutive four-component and five-component Suzuki coupling synthesis. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

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The Lynchpin of π-Conjugated Systems: Application and Protocols for (4-thien-2-ylphenyl)methanol in Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Moiety as a Cornerstone of Organic Electronics

In the landscape of organic electronics, the thiophene ring stands as a pivotal building block. Its electron-rich nature, coupled with structural planarity and the ability to form extended π-conjugated systems, has rendered it a workhorse in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic functionalization of the thiophene core allows for the fine-tuning of electronic and photophysical properties, enabling the rational design of materials with tailored characteristics. This guide focuses on a key derivative, (4-thien-2-ylphenyl)methanol , a versatile intermediate that serves as a foundational element for a variety of advanced optoelectronic materials. Its structure, featuring a hydroxyl group, provides a reactive handle for further molecular elaboration, making it a crucial synthon for chemists and materials scientists. This document provides a detailed exploration of its synthesis, characterization, and its role in the development of cutting-edge optoelectronic materials, supported by detailed protocols and field-proven insights.

Section 1: Synthesis and Characterization of this compound

The reliable synthesis of high-purity this compound is paramount for its successful application in optoelectronic materials, where even trace impurities can significantly degrade device performance. The most common and efficient synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from commercially available starting materials. The causality behind this choice of reaction lies in its high functional group tolerance, excellent yields, and the commercial availability of the necessary boronic acids and aryl halides.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst & Base cluster_2 Product 4-bromobenzyl_alcohol 4-Bromobenzyl alcohol reaction_center reaction_center 4-bromobenzyl_alcohol->reaction_center 2-thienylboronic_acid 2-Thienylboronic acid 2-thienylboronic_acid->reaction_center Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->reaction_center Pd(0) catalyst Base K₂CO₃ Base->reaction_center Base product This compound reaction_center->product Suzuki Coupling

Figure 1: Suzuki-Miyaura synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalence
4-Bromobenzyl alcohol187.041.00 g5.351.0
2-Thienylboronic acid127.960.82 g6.421.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.31 g0.270.05
Potassium Carbonate (K₂CO₃)138.212.22 g16.053.0
1,4-Dioxane (anhydrous)-30 mL--
Deionized Water-10 mL--

Experimental Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzyl alcohol (1.00 g, 5.35 mmol), 2-thienylboronic acid (0.82 g, 6.42 mmol), potassium carbonate (2.22 g, 16.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. The biphasic solvent system is often optimal for Suzuki couplings, with the organic solvent solubilizing the reactants and the aqueous phase dissolving the inorganic base.

  • Reaction Execution: Vigorously stir the reaction mixture and heat to 85-90 °C in a preheated oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v). The disappearance of the starting materials indicates the completion of the reaction, which is typically within 4-6 hours.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL). The multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution) to remove any residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow to light brown solid.[1]

Purification Protocol:

The crude product is purified by flash column chromatography on silica gel to remove any unreacted starting materials, byproducts, and catalyst residues.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. The less polar impurities will elute first, followed by the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a crystalline solid.[2][3]

Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl and thiophene rings, a singlet for the methylene protons of the benzyl group, and a broad singlet for the hydroxyl proton. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[4][5][6][7]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Spectroscopic Properties:

  • UV-Vis Absorption Spectroscopy: In a suitable solvent like methanol, this compound is expected to exhibit absorption bands in the UV region, corresponding to π-π* transitions of the conjugated aromatic system.[8][9]

  • Photoluminescence (PL) Spectroscopy: The fluorescence emission spectrum, when excited at an appropriate wavelength, will provide information about the emissive properties of the molecule. The photoluminescence quantum yield (PLQY) can also be determined to quantify its emission efficiency.[8][10][11]

Section 2: Application in Optoelectronic Materials

The this compound unit serves as a versatile building block for creating more complex and functional molecules for optoelectronic applications. The hydroxyl group allows for its incorporation into polymers or its use as a precursor for further functionalization.

Hole-Transporting Materials (HTMs) in Organic Photovoltaics (OPVs)

The electron-rich nature of the thiophene ring makes the thienylphenyl moiety an excellent core for designing hole-transporting materials. The ability to efficiently transport holes from the photoactive layer to the anode is crucial for high-performance solar cells.

Design Rationale:

Derivatives of this compound can be designed to have:

  • Suitable HOMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the HOMO of the perovskite or organic donor material to facilitate efficient hole extraction.

  • High Hole Mobility: A planar molecular structure and strong intermolecular π-π stacking promote efficient charge transport.

  • Good Film-Forming Properties: The material should form smooth and uniform thin films, which is essential for device fabrication.

Workflow for HTM Integration and Characterization:

G cluster_0 Material Synthesis & Characterization cluster_1 Device Fabrication cluster_2 Device Performance Testing Synthesis Synthesis of This compound Derivative Characterization Spectroscopic & Electrochemical Characterization (CV, UV-Vis, PL) Synthesis->Characterization HTL HTL Deposition (Spin Coating) Characterization->HTL Material Selection Substrate ITO Substrate Cleaning Substrate->HTL ActiveLayer Active Layer (Perovskite/Organic Donor) Deposition HTL->ActiveLayer ETL ETL & Electrode Deposition ActiveLayer->ETL JV Current-Voltage (J-V) Measurement under Illumination ETL->JV Completed Device EQE External Quantum Efficiency (EQE) Measurement JV->EQE Stability Device Stability Testing EQE->Stability

Figure 2: Workflow for developing and testing hole-transporting materials.

Electrochemical Characterization Protocol (Cyclic Voltammetry):

Cyclic voltammetry (CV) is a crucial technique to determine the HOMO and LUMO energy levels of the synthesized material.

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential. The onset of the first oxidation peak can be used to estimate the HOMO energy level relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.[12][13][14]

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the thienylphenyl moiety can also be exploited in the design of fluorescent or phosphorescent emitters for OLEDs. By attaching suitable donor and acceptor groups, the emission color and efficiency can be tuned.

Design Principles for Emissive Materials:

  • High Photoluminescence Quantum Yield (PLQY): The material should efficiently convert absorbed energy into light.

  • Color Purity: The emission spectrum should be narrow to achieve a high color purity, which is important for display applications.

  • Thermal Stability: The material must be stable at the operating temperatures of the OLED device.

A recent study demonstrated that incorporating a thiophene π-core into a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, named Th-BN, resulted in a narrowband green emission at 512 nm with a high photoluminescence quantum yield of 97% in toluene solution. The OLEDs based on this emitter achieved an impressive external quantum efficiency (EQE) of 34.6% and exhibited reduced efficiency roll-off at high brightness.[15]

OLED Fabrication and Characterization Protocol (Simplified):

  • Substrate Preparation: Start with a pre-cleaned indium tin oxide (ITO) coated glass substrate.

  • Layer Deposition: Sequentially deposit the following layers via spin-coating or thermal evaporation in a high-vacuum chamber:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML) containing the this compound derivative as a dopant or the primary emitter.

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

    • Cathode (e.g., Aluminum)

  • Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.

  • Performance Measurement: Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Semiconductors in Organic Field-Effect Transistors (OFETs)

The ordered molecular packing of thienylphenyl derivatives in the solid state can facilitate efficient charge transport, making them promising candidates for the active layer in OFETs.

Key Performance Metrics for OFETs:

  • Charge Carrier Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.

  • On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off". A high ratio is desirable for switching applications.

  • Threshold Voltage (V_th): The minimum gate voltage required to turn the transistor "on".

OFET Fabrication and Characterization Workflow:

G cluster_0 Material Synthesis & Characterization cluster_1 OFET Fabrication cluster_2 OFET Characterization Synthesis Synthesis of This compound Derivative Characterization Structural & Purity Analysis (NMR, MS) Synthesis->Characterization Semiconductor Organic Semiconductor Deposition (e.g., Vacuum Evaporation or Spin Coating) Characterization->Semiconductor Material Selection Substrate Gate/Dielectric Substrate Preparation Substrate->Semiconductor Electrodes Source/Drain Electrode Deposition Semiconductor->Electrodes Output Output Characteristics (Id-Vd) Electrodes->Output Completed Device Transfer Transfer Characteristics (Id-Vg) Output->Transfer Mobility Calculate Carrier Mobility, On/Off Ratio, Threshold Voltage Transfer->Mobility

Figure 3: Workflow for the fabrication and characterization of OFETs.

The performance of OFETs is highly dependent on the morphology of the organic semiconductor film. Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) are essential for correlating the film structure with the device performance.

Section 3: Causality and Self-Validation in Protocols

The protocols provided in this guide are designed to be self-validating. For instance, in the synthesis of this compound, the successful formation of the product is confirmed at each stage. The completion of the Suzuki coupling is monitored by TLC. The purity of the final product is rigorously assessed by NMR and MS. This iterative process of synthesis and characterization ensures the quality of the material before it is incorporated into a device.

Similarly, in device fabrication, the performance metrics serve as a validation of the material's suitability for the intended application. A high EQE in an OLED, for example, validates the emissive properties of the incorporated this compound derivative. Poor device performance would necessitate a re-evaluation of the material's properties or the device architecture, creating a feedback loop for optimization.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the development of advanced optoelectronic materials. Its straightforward synthesis via the robust Suzuki-Miyaura coupling reaction, combined with the ease of further functionalization, provides a powerful platform for creating novel materials with tailored properties. As the field of organic electronics continues to advance, the demand for well-defined, high-purity molecular components like this compound will undoubtedly grow. Future research will likely focus on developing more complex derivatives with enhanced performance characteristics, pushing the boundaries of what is possible with organic-based optoelectronic devices.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. (2024). Chemical Science. The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Cyclic voltammogram of 4 (1 mM) obtained in methanol in the presence of... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (4-(Thiophen-2-yl)phenyl)methanol. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (2020). YouTube. Retrieved January 16, 2026, from [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). Molecules. Retrieved January 16, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Retrieved January 16, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 16, 2026, from [Link]

  • Simple and Ultrasensitive Chemically Amplified Electrochemical Detection of Ferrocenemethanol on 4-Nitrophenyl Grafted Glassy Carbon Electrode. (2014). Bulletin of the Korean Chemical Society. Retrieved January 16, 2026, from [Link]

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  • (a) UV absorption spectra of 4 (40 µM) in methanol. (b) Fluorescence... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Arkivoc. Retrieved January 16, 2026, from [Link]

  • Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (2019). Journal of Heterocyclic Chemistry. Retrieved January 16, 2026, from [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • The UV-Vis absorption and fluorescence spectra in methanol. For... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved January 16, 2026, from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Molbank. Retrieved January 16, 2026, from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). Bangladesh Journal of Pharmacology. Retrieved January 16, 2026, from [Link]

  • 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure. (1993). Biochemistry. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2020). Molecules. Retrieved January 16, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Cyclic voltammetric curves for the electrooxidation of methanol (sweep rate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (a) Cyclic voltammetry of catalysts in 0.5 M H 2 SO 4 /1M for methanol;... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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Analytical Method Development for the Quantification of (4-thien-2-ylphenyl)methanol using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (4-thien-2-ylphenyl)methanol

This compound is a bi-aromatic compound featuring a phenyl and a thiophene ring, linked to a methanol functional group. Its structural motifs are of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and organic electronic materials. The precise and accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and characterizing the purity of final products in drug development and manufacturing.

This application note presents robust and reliable analytical methodologies for the determination of this compound utilizing two of the most powerful and prevalent techniques in the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind method development, provide detailed, step-by-step protocols, and discuss the validation parameters that ensure the trustworthiness of the generated data, in accordance with international guidelines.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₀OS[1][2]
Molecular Weight 190.26 g/mol [1][2]
Appearance Yellow to light brown crystalline powder[1]
Structure A moderately polar molecule with a hydroxyl group and a non-polar bi-aromatic core.-
Polarity & Solubility Expected to be soluble in polar organic solvents like methanol, acetonitrile, and acetone. The polarity makes it an ideal candidate for reversed-phase HPLC.[3]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a vast range of compounds.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[5][6] The moderately polar nature of our analyte allows for strong, yet reversible, hydrophobic interactions with a C18 stationary phase, enabling excellent separation from both more polar and less polar impurities.

The selection of a C18 column is based on its wide applicability and proven robustness in separating aromatic compounds.[7] The mobile phase, a gradient of acetonitrile and water, provides a broad elution window to resolve potential impurities. Acetonitrile is chosen for its low viscosity and UV transparency. Detection via a photodiode array (PDA) detector is ideal due to the chromophoric nature of the phenyl and thiophene rings, which should provide a strong UV absorbance for sensitive quantification.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Standard/Sample B Dissolve in Diluent (Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C G Inject Sample C->G D Prepare Mobile Phases (A: Water, B: Acetonitrile) E Degas Mobile Phases D->E F Equilibrate C18 Column E->F F->G H Run Gradient Elution G->H I Detect with PDA at 254 nm H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Quantify Sample Concentration K->L

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • This compound reference standard.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC grade water.

    • Mobile Phase B: HPLC grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the same diluent.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing an expected amount of this compound and prepare a solution with a target concentration within the calibration range using the 50:50 acetonitrile/water diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A: Water, B: AcetonitrileA common, effective mobile phase for RP-HPLC with good UV transparency.
Gradient Program 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% BA gradient ensures elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection PDA at 254 nmThe aromatic rings provide strong UV absorbance at this wavelength.
  • System Suitability and Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform five replicate injections of a mid-range standard solution (e.g., 25 µg/mL).

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[4]

    • Inject the calibration standards followed by the sample solutions.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Development

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The primary challenge in analyzing this compound by GC-MS is its hydroxyl group, which can cause peak tailing and reduce volatility.[2][8] To overcome this, a derivatization step is essential. Silylation, specifically the conversion of the alcohol to a trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[9][10] This reaction replaces the active hydrogen on the hydroxyl group, increasing the compound's volatility and thermal stability, and resulting in sharper, more symmetrical peaks.[11][12]

A standard non-polar capillary column, such as a DB-5MS or equivalent, is well-suited for separating the derivatized analyte from other components. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized molecule.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Pyridine A->B C Add BSTFA Reagent B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample D->E F Separate on DB-5MS Column E->F G Temperature Programmed Elution F->G H Detect with Mass Spectrometer (Scan Mode) G->H I Extract Ion Chromatogram (EIC) H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: GC-MS with derivatization workflow for this compound.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5MS capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine.

  • This compound reference standard.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with anhydrous pyridine.

  • Sample Solution Preparation:

    • Prepare a sample solution in anhydrous pyridine with a target concentration within the calibration range.

  • Derivatization:

    • In a 2 mL autosampler vial, add 100 µL of each standard or sample solution.

    • Add 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat in a heating block or oven at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-5MS, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with MS detection.
Injector Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Split Ratio 20:1Prevents column overloading while providing sufficient sensitivity.
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °CA temperature program that effectively separates the analyte from solvent and potential byproducts.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Detection Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Scan Range m/z 50-400Covers the expected mass range of the derivatized analyte and its fragments.
  • Data Analysis:

    • Identify the TMS-derivatized this compound peak by its retention time and mass spectrum. The molecular ion (M+) should be observed at m/z 262, with characteristic fragment ions.

    • For quantification, use the peak area from the Extracted Ion Chromatogram (EIC) of a prominent, unique ion.

    • Construct a calibration curve and determine the concentration of the analyte in the samples.

Method Validation Framework

Both the HPLC and GC-MS methods described should be validated to demonstrate their suitability for their intended purpose, in accordance with ICH Q2(R1) guidelines.[13][14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the analyte peak from other peaks and by peak purity analysis (for HPLC-PDA) or mass spectral deconvolution (for GC-MS).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[4]

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable frameworks for the quantitative analysis of this compound. The reversed-phase HPLC method is suitable for routine quality control, offering simplicity and high throughput. The GC-MS method, incorporating a necessary derivatization step, provides an orthogonal technique with high specificity, making it ideal for impurity identification and confirmatory analysis. The choice between these methods will depend on the specific analytical challenge, available instrumentation, and the required level of structural information. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH and USP is critical to ensuring the integrity and defensibility of the analytical results.[16][17][18]

References

  • CymitQuimica. (n.d.). [4-(Thien-2-yl)phenyl]methanol.
  • Thermo Fisher Scientific. (n.d.). This compound, Thermo Scientific 250 mg.
  • Santhosh, G., Nagasowjanya, G., Ajitha, A., & Rao, Y. U. M. (n.d.).
  • Sigma-Aldrich. (n.d.). Biphenyl-4-methanol 98.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Restek. (n.d.). GC Derivatization.
  • U.S. Pharmacopeia. (2022).
  • HELIX Chromatography. (n.d.).
  • Creative Proteomics. (n.d.).
  • Kleintop, B. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation.
  • ResearchGate. (2014).
  • U.S. Pharmacopeia. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Schug, K. A. (2017). How Reversed-Phase Liquid Chromatography Works.
  • Agilent. (n.d.).
  • GL Sciences. (n.d.). Alcohols-Glycols.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • Mant, C. T., & Hodges, R. S. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Q2(R1)
  • Villas-Boas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Dadfarnia, S., & Haji Shabani, A. M. (2016).
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • International Council for Harmonis
  • Kim, J., et al. (2019).
  • Scribd. (n.d.).
  • YouTube. (2024).
  • Wikipedia. (n.d.).
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(4-thien-2-ylphenyl)methanol: A Versatile Building Block for High-Performance Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Thiophene-Phenyl Scaffolds in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, wider viewing angles, and greater design flexibility over traditional liquid-crystal displays.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their multilayer structures. Among the vast library of organic motifs, the combination of thiophene and phenyl rings has emerged as a cornerstone for designing highly efficient and stable materials.

Thiophene, an electron-rich five-membered aromatic heterocycle, is renowned for its excellent charge-transport properties and chemical stability.[2] The sulfur atom in the thiophene ring enhances electron mobility, which is crucial for efficient charge transport within the OLED device.[2] When conjugated with a phenyl ring, the resulting scaffold offers a tunable electronic structure, allowing for the precise engineering of frontier molecular orbital (HOMO/LUMO) energy levels. This control is paramount for optimizing charge injection and confinement within the emissive layer of the OLED, ultimately leading to higher efficiency and brightness.[2]

This technical guide focuses on (4-thien-2-ylphenyl)methanol , a key building block that provides researchers with a strategic entry point into this valuable class of materials. The presence of the reactive hydroxymethyl (-CH₂OH) group offers a versatile synthetic handle for constructing more complex, high-performance OLED materials, such as star-shaped hole-transporting molecules and dendrimers.

PART 1: The Building Block – Synthesis and Properties of this compound

The utility of any building block begins with its accessibility and well-defined characteristics. This compound is a stable, crystalline solid at room temperature, making it easy to handle and store.

Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name (4-(thiophen-2-yl)phenyl)methanol[3]
Synonyms 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol[4]
CAS Number 81443-44-9[3][4]
Molecular Formula C₁₁H₁₀OS[3][4]
Molecular Weight 190.26 g/mol [3][4]
Appearance Yellow to light brown crystalline powder[4]
Purity ≥97%[3]
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This protocol details the coupling of a commercially available aryl bromide with a thiophene boronic acid.

Causality: The Suzuki coupling is chosen for its high tolerance of various functional groups (including the alcohol on the starting material), mild reaction conditions, and the commercial availability of the necessary reagents, making it a robust and reproducible method.[5][6] The palladium catalyst facilitates the formation of the crucial C-C bond between the phenyl and thiophene rings.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A (4-bromophenyl)methanol P A->P + B 2-Thienylboronic Acid B->P C Pd(PPh₃)₄ (Catalyst) D K₂CO₃ (Base) E Dioxane/Water (Solvent) F Heat (e.g., 90°C) G This compound P->G Suzuki Coupling

Caption: Synthetic scheme for this compound.

Materials:

  • (4-Bromophenyl)methanol (1.0 equiv)

  • 2-Thienylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add (4-bromophenyl)methanol, 2-thienylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 3:1 to 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a crystalline solid.

PART 2: Application in Star-Shaped Hole-Transporting Material (HTM) Synthesis

The true value of this compound lies in its role as a precursor to larger, functional molecules. Star-shaped or "starburst" molecules, particularly those based on a triarylamine core, are highly effective as hole-transporting materials (HTMs) in OLEDs.[7] Their three-dimensional structure helps to prevent crystallization in thin films, leading to stable and uniform device performance.

Rationale: By using this compound as a building block, we can construct the "arms" of a star-shaped molecule. The thiophene-phenyl unit provides the necessary electronic properties for efficient hole transport, while the overall star-shaped architecture ensures good morphological stability.

Protocol 2: Conceptual Synthesis of a Star-Shaped HTM

This protocol outlines a reliable pathway to synthesize a representative star-shaped HTM, 4,4',4''-Tris[(4-(thiophen-2-yl)phenyl)amino]triphenylamine , starting from our building block. This involves a two-step transformation of the methanol group into an amine, followed by a palladium-catalyzed C-N coupling reaction.

G cluster_step1 Step 1: Functional Group Conversion cluster_step2 Step 2: Buchwald-Hartwig Amination A This compound B Intermediate (e.g., Tosylate) A->B 1. TsCl, Py 2. NaN₃ 3. H₂, Pd/C C 4-(thiophen-2-yl)aniline E Final Star-Shaped HTM C->E + D Tris(4-bromophenyl)amine (Core) D->E Pd₂(dba)₃, Ligand, Base Heat

Caption: Synthesis workflow for a star-shaped HTM.

Step 2A: Conversion of Alcohol to Amine

The hydroxyl group must first be converted into a better leaving group (e.g., a tosylate), which can then be displaced by an azide, followed by reduction to the primary amine, 4-(thiophen-2-yl)aniline.

  • Tosylation: React this compound with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate.

  • Azidation: Displace the tosylate group with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

  • Reduction: Reduce the resulting azide to the primary amine using a standard method such as catalytic hydrogenation (H₂ over Pd/C).

Step 2B: Buchwald-Hartwig C-N Coupling

This powerful palladium-catalyzed reaction forms the three C-N bonds, connecting the thiophene-phenyl "arms" to the central triphenylamine core.

Materials:

  • 4-(thiophen-2-yl)aniline (from Step 2A) (3.3 equiv)

  • Tris(4-bromophenyl)amine (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene (solvent)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine tris(4-bromophenyl)amine, 4-(thiophen-2-yl)aniline, the palladium catalyst, the phosphine ligand, and the base in a Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Purification: After cooling, the product is isolated and purified, often through column chromatography followed by recrystallization or sublimation to achieve the high purity required for OLED fabrication.

PART 3: Device Fabrication and Performance

The synthesized star-shaped HTM can now be incorporated into a multilayer OLED to evaluate its performance.

Protocol 3: Fabrication of a Multilayer OLED Device

OLEDs are typically fabricated by sequential deposition of thin organic layers onto a transparent conductive substrate, followed by a metallic cathode. This process is performed under high vacuum to ensure film purity and uniformity.

G cluster_device OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron-Transport Layer (ETL) (e.g., Alq₃) ETL->Cathode EML Emissive Layer (EML) (Host + Dopant) EML->ETL HTL Hole-Transport Layer (HTL) (Synthesized Star-Shaped HTM) HTL->EML HIL Hole-Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Schematic of a multilayer OLED device.

Procedure:

  • Substrate Preparation: Begin with a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate. The ITO serves as the transparent anode.

  • Organic Layer Deposition: In a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr), sequentially deposit the following layers:

    • Hole-Injection Layer (HIL): A thin layer (e.g., 10-20 nm) of a material like HAT-CN to facilitate hole injection from the anode.

    • Hole-Transport Layer (HTL): A layer (e.g., 30-50 nm) of the newly synthesized star-shaped HTM.

    • Emissive Layer (EML): The light-emitting layer, which can be a single material or a host material doped with a small amount of a fluorescent or phosphorescent emitter.

    • Electron-Transport Layer (ETL): A layer (e.g., 20-40 nm) of an electron-transporting material like Alq₃ or TPBi to facilitate electron injection.

  • Cathode Deposition: Deposit a thin layer of an electron-injection material (e.g., Lithium Fluoride, LiF) followed by a thicker layer of a reflective metal (e.g., Aluminum, Al) to serve as the cathode.

  • Encapsulation: The finished device is encapsulated to protect the organic layers from oxygen and moisture, which can degrade performance.

Performance Characteristics

The performance of the fabricated OLED is evaluated by measuring its electrical and optical properties. The following table presents representative data for high-performance green and red phosphorescent OLEDs using advanced star-shaped, spirobifluorene-based HTMs, which share architectural and electronic similarities with the conceptual HTM described above.

Performance MetricGreen PhOLEDRed PhOLEDReference(s)
Maximum External Quantum Eff. (EQE) 26.4%25.4%[2]
Maximum Current Efficiency (cd/A) 94.648.9
Maximum Power Efficiency (lm/W) 88.544.8
Turn-on Voltage (V) ~2.5 V~2.4 V[2]
CIE Coordinates (x, y) (0.32, 0.63)(0.66, 0.34)[2]

Analysis: The excellent performance metrics, particularly the high external quantum efficiencies, demonstrate the effectiveness of the star-shaped architecture in facilitating balanced charge injection and transport, leading to efficient light emission. The use of a thiophene-phenyl based HTM contributes significantly to achieving these results.

Conclusion

This compound is more than just a chemical compound; it is a strategic entry point for the rational design of advanced organic electronic materials. Its thiophene-phenyl core provides desirable electronic properties, while the versatile methanol group allows for its incorporation into complex, high-performance architectures like star-shaped hole-transporting materials. The protocols and data presented herein provide a clear roadmap for researchers, from the synthesis of this key building block to its successful application in state-of-the-art OLED devices.

References

  • Oligo(thiophene)-based dendrimers for use in solar cell and OLED applications. (n.d.). Retrieved from [Link]

  • Chen, Y., et al. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. RSC Advances, 11(15), 8685-8693. Retrieved from [Link]

  • Wu, T. Y., & Chung, H. H. (2016). Applications of Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-based Conjugated Copolymers in High-Contrast Electrochromic Devices. Polymers, 8(6), 206. Retrieved from [Link]

  • LookChem. (n.d.). OLED material intermediate. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. Retrieved from [Link]

  • Elsevier. (2018). Design and preparation of triphenylamine-based polymeric materials towards emergent optoelectronic applications. Progress in Polymer Science, 84, 83-120. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Nature Communications, 12(1), 1-9. Retrieved from [Link]

  • Im, Y., et al. (2016). Star-shaped hole transport materials with indeno[1,2-b] thiophene or fluorene on a triazine core for efficient perovskite solar cells. Journal of Materials Chemistry A, 4(44), 17311-17318. Retrieved from [Link]

  • Lee, C. W., et al. (2019). Spirobifluorene Core-Based Novel Hole Transporting Materials for Red Phosphorescence OLEDs. Molecules, 24(18), 3362. Retrieved from [Link]

  • ResearchGate. (2012). Electrosynthesis and Characterization of a Multielectrochromic Copolymer of Tris[4-(2-thienyl)phenyl]amine with 3,4-Ethylenedioxythiophene. Retrieved from [Link]

  • ResearchGate. (2020). 66‐1: Invited Paper: Hole‐Transport Materials — Key Enablers for Future OLED Display Evolution. Retrieved from [Link]

  • Lee, J., et al. (2021). New hole transport styrene polymers bearing highly π-extended conjugated side-chain moieties for high-performance solution-processable thermally activated delayed fluorescence OLEDs. Polymer Chemistry, 12(20), 3011-3020. Retrieved from [Link]

  • ResearchGate. (2007). 2,2′:3′,2′′-Terthiophene-Based all -Thiophene Dendrons and Dendrimers: Synthesis, Structural Characterization, and Properties. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

Sources

Application Note & Protocols: A Scalable Synthesis of (4-thien-2-ylphenyl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of (4-thien-2-ylphenyl)methanol, a key building block in the development of various pharmaceutical agents. We present a robust and scalable two-step synthetic route, commencing with a Suzuki-Miyaura cross-coupling reaction to form the biaryl aldehyde intermediate, followed by a selective reduction to the target benzylic alcohol. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations for producing this compound in significant quantities.

Introduction and Strategic Approach

This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The thiophene moiety is a common bioisostere for a phenyl ring, offering modulated metabolic stability and electronic properties.[1] As demand for this intermediate grows, a reliable and scalable synthetic process is paramount.

After careful consideration of various synthetic strategies, including Grignard reactions and direct C-H arylations, we have selected a two-step approach as the most suitable for scale-up. This strategy involves:

  • Suzuki-Miyaura Coupling: Formation of the key intermediate, 4-(thiophen-2-yl)benzaldehyde, via the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde and 2-thienylboronic acid. This reaction is well-precedented for its high functional group tolerance, excellent yields, and scalability.[2][3][4][5][6]

  • Chemoselective Reduction: Subsequent reduction of the aldehyde functionality to the corresponding primary alcohol using sodium borohydride (NaBH₄). This reagent is favored for its operational simplicity, safety profile, and high selectivity for aldehydes in the presence of other functional groups.[7][8]

This synthetic design is depicted in the workflow diagram below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Chemoselective Reduction A 4-Bromobenzaldehyde D 4-(Thiophen-2-yl)benzaldehyde A->D Coupling B 2-Thienylboronic Acid B->D C Pd Catalyst & Base C->D E 4-(Thiophen-2-yl)benzaldehyde G This compound (Final Product) E->G Reduction F Sodium Borohydride (NaBH4) F->G

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 4-(Thiophen-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4][5] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.[4][5]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
4-Bromobenzaldehyde185.02100.0 g0.54
2-Thienylboronic Acid127.9676.0 g0.591.1 equivalents
Tetrakis(triphenylphosphine)palladium(0)1155.563.1 g0.00270.5 mol%
Potassium Carbonate (K₂CO₃)138.21149.0 g1.082.0 equivalents
Toluene-1.0 L-Anhydrous
Water-250 mL-Degassed

Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (100.0 g), 2-thienylboronic acid (76.0 g), potassium carbonate (149.0 g), and tetrakis(triphenylphosphine)palladium(0) (3.1 g).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.[2]

  • Solvent Addition: Add anhydrous toluene (1.0 L) and degassed water (250 mL) to the flask via cannula.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL). Combine the organic layers and wash with brine (200 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 4-(thiophen-2-yl)benzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pale yellow solid.[9][10][11][12][13]

Expected Yield: 85-95%

Step 2: Scale-up Reduction of 4-(Thiophen-2-yl)benzaldehyde to this compound

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent, making it ideal for this purpose as it does not typically reduce other functional groups like esters or amides under these conditions.[8][14] The mechanism involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.[7][14]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
4-(Thiophen-2-yl)benzaldehyde188.2580.0 g0.425
Sodium Borohydride (NaBH₄)37.838.0 g0.2110.5 equivalents
Methanol-800 mL-
Deionized Water-1.5 L-For work-up
Ethyl Acetate---For extraction

Protocol:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 4-(thiophen-2-yl)benzaldehyde (80.0 g) in methanol (800 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (8.0 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (500 mL) while cooling in an ice bath.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 200 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to afford this compound as a white to off-white solid.

Expected Yield: 90-98%

Safety and Scale-up Considerations

Suzuki-Miyaura Coupling:

  • Palladium Catalysts: While many modern palladium catalysts are air-stable, the active catalytic species are often sensitive to oxygen. Maintaining an inert atmosphere is crucial for reproducibility and high yields, especially on a larger scale.[2]

  • Exothermicity: The reaction is generally not highly exothermic, but proper temperature control is necessary for consistent results.[3]

  • Base: Potassium carbonate is a moderately strong base. Avoid contact with skin and eyes.

  • Solvents: Toluene is flammable and has associated health risks. All operations should be conducted in a well-ventilated fume hood.

Sodium Borohydride Reduction:

  • Hydrogen Evolution: The reaction of sodium borohydride with the protic solvent (methanol) and during the aqueous quench generates flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

  • Exothermicity: The addition of sodium borohydride to the solution can be exothermic. Slow, portion-wise addition and cooling are essential to control the reaction rate and temperature.

  • Reagent Stability: Sodium borohydride reacts with water and alcohols. While it is stable enough in methanol for the reaction to proceed, it should be handled in a dry environment.

G cluster_suzuki Suzuki Coupling Safety cluster_reduction Reduction Safety Inert Inert Atmosphere (N2) Prevents catalyst degradation Temp Temperature Control (85-90°C) Ensures optimal reaction rate Solvent Solvent Handling (Toluene) Use in fume hood H2 H2 Gas Evolution Ensure adequate ventilation Exotherm Exotherm Control Slow addition of NaBH4 at 0-5°C Quench Careful Quenching Slow addition of water

Figure 2: Key safety considerations for the scale-up synthesis.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white or light brown crystalline powder.

  • Molecular Formula: C₁₁H₁₀OS

  • Molecular Weight: 190.26 g/mol

  • Melting Point: Typically in the range of 63-64 °C.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl and thiophene rings, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the aromatic and aliphatic carbons.

    • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

  • Purity: Purity should be assessed by HPLC, with a target of >98% for most pharmaceutical applications.

Conclusion

The two-step synthetic route detailed in this application note, utilizing a Suzuki-Miyaura coupling followed by a sodium borohydride reduction, provides a reliable, efficient, and scalable method for the production of this compound. By adhering to the detailed protocols and safety precautions, researchers and drug development professionals can confidently synthesize this valuable intermediate for their ongoing research and development programs.

References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, ACS Publications. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • (4-(Thiophen-2-yl)phenyl)methanol. MySkinRecipes. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. Studylib. [Link]

  • Synthesis method of 2-thiopheneethanol.
  • (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... ResearchGate. [Link]

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • A Pd(II) pyrazolyl complex is solubilized by host-guest inclusion to give an efficient, recyclable catalyst for Suzuki-Miyaura couplings in aqueous-organic solvents. RSC Advances. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • 4-(thiophen-2-yl)benzaldehyde (C11H8OS). PubChemLite. [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • Process for preparing biaryl compounds.
  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • An Efficient Organocatalytic Method for Constructing Biaryls through Aromatic C-H Activation. ResearchGate. [Link]

  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. OUCI. [Link]

  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. PubMed. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Wiley Online Library. [Link]

  • GRIGNARD REACTION WITH ACETYLENE IN THF. ResearchGate. [Link]

  • The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. ResearchGate. [Link]

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(4-thien-2-ylphenyl)methanol in the synthesis of novel bioactive compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of current scientific literature reveals a significant and growing interest in heterocyclic compounds for the development of novel therapeutic agents. Among these, thiophene-containing molecules have emerged as a particularly promising class due to their versatile biological activities. This document provides a detailed guide on the utilization of a key synthetic precursor, (4-thien-2-ylphenyl)methanol, in the synthesis of innovative bioactive compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

The Strategic Importance of the Thienylphenyl Scaffold

The thienylphenyl scaffold, which combines a thiophene ring and a phenyl ring, is a privileged structure in medicinal chemistry. This structural motif is present in a variety of compounds that have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiophene ring, a sulfur-containing heterocycle, is known to be a bioisostere of the benzene ring, meaning it can mimic benzene in biological systems while offering distinct electronic and lipophilic properties. This can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

This compound, in particular, serves as a versatile starting material. The hydroxyl group provides a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This flexibility is crucial for the systematic exploration of the chemical space around the thienylphenyl core to optimize biological activity and drug-like properties.

Synthetic Pathways and Methodologies

The synthesis of bioactive compounds from this compound can be approached through several strategic pathways. The choice of a specific route will depend on the desired final compound and the intended biological target. Below are detailed protocols for key synthetic transformations.

Protocol 1: Oxidation to (4-thien-2-ylphenyl)formaldehyde

A common and critical step in elaborating the this compound scaffold is its oxidation to the corresponding aldehyde. This aldehyde is a versatile intermediate that can participate in a variety of subsequent reactions, such as reductive aminations, Wittig reactions, and the formation of Schiff bases.

Rationale for Reagent Selection: Pyridinium chlorochromate (PCC) is a widely used oxidizing agent for the conversion of primary alcohols to aldehydes. It is known for its mildness and high selectivity, which minimizes the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. The use of an inert solvent like dichloromethane (DCM) is crucial to prevent unwanted side reactions.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn into a dark brown slurry.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-thien-2-ylphenyl)formaldehyde.

Workflow Diagram:

Oxidation_Workflow Start Dissolve this compound in anhydrous DCM Add_PCC Add PCC (1.5 eq) portion-wise Start->Add_PCC Monitor_TLC Monitor reaction by TLC Add_PCC->Monitor_TLC Workup Dilute with Et2O, filter through silica/Celite Monitor_TLC->Workup Reaction complete Purify Concentrate and purify by column chromatography Workup->Purify Product (4-thien-2-ylphenyl)formaldehyde Purify->Product Schiff_Base_Formation Aldehyde (4-thien-2-ylphenyl)formaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Amine Primary Amine (R-NH2) Amine->Intermediate + Catalyst Acetic Acid (cat.) Catalyst->Intermediate Protonation Product Schiff Base (Imine) Intermediate->Product - H2O Water Water (H2O) Product->Water

Application Notes: Direct C(sp³)–O Arylation of (4-thien-2-ylphenyl)methanol via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide and experimental protocol for the cross-coupling of (4-thien-2-ylphenyl)methanol with arylboronic acids. We detail a robust Suzuki-Miyaura protocol that leverages the direct activation of the benzylic C–O bond, obviating the need for pre-functionalization of the alcohol to a halide or triflate. This atom- and step-economical approach is of significant interest to researchers in medicinal chemistry and materials science, where the 2-arylthiophene scaffold is a privileged structural motif. The causality behind the selection of catalysts, ligands, and reaction conditions is discussed in depth. Furthermore, we present detailed, step-by-step methodologies, troubleshooting guidance, and a discussion of alternative cross-coupling strategies.

Introduction: The Strategic Importance of Thiophene-Containing Biaryls

Biaryl scaffolds are foundational structures in a vast array of functional molecules, from pharmaceuticals to organic electronics.[1] Specifically, moieties containing the thiophene ring are prevalent in numerous FDA-approved drugs and clinical candidates due to their ability to act as bioisosteres of phenyl rings, enhancing metabolic stability and modulating electronic properties. The target molecule, this compound, represents a key building block for creating more complex, three-dimensional structures that are highly sought after in modern drug discovery.[2]

Traditionally, the incorporation of such fragments via cross-coupling reactions has relied on the use of aryl halides or pseudohalides (e.g., triflates).[3] However, the direct use of benzylic alcohols as electrophilic partners through the activation of the C(sp³)–O bond presents a more efficient and environmentally benign synthetic route.[4] This approach avoids the additional synthetic steps of converting the alcohol to a suitable leaving group, thereby reducing waste and saving valuable resources. This guide focuses on a palladium-catalyzed Suzuki-Miyaura reaction for the direct arylation of this compound, a transformation that provides a powerful tool for synthetic chemists.[5]

The Core Concept: Mechanism of Direct Benzylic C–O Activation

The central challenge in using an alcohol as an electrophile is the cleavage of the strong C–O bond. The hydroxyl group is a poor leaving group and requires activation to participate in the catalytic cycle of a cross-coupling reaction. While various strategies exist, such as conversion to sulfonates or in-situ activation with phosphonium reagents, recent advancements have enabled the direct catalytic activation of benzylic alcohols.[4][6]

The currently accepted mechanism for the direct Suzuki-Miyaura coupling of benzylic alcohols involves the formation of a π-benzylpalladium intermediate.[7] The catalytic cycle, illustrated below, is believed to proceed as follows:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the benzylic C–O bond. This is the key activation step and is often the rate-limiting step of the cycle. The presence of a π-system (the phenyl and thienyl rings) stabilizes the resulting organopalladium(II) intermediate.

  • Transmetalation: The arylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the hydroxyl group.[8]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C–C bond and regenerating the active Pd(0) catalyst.[9]

This direct pathway is highly attractive but requires careful selection of the catalytic system to favor C–O bond activation over competitive side reactions.

Catalytic Cycle Diagram

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 L₂Pd(0) oa Oxidative Addition c1 pd2_int [L₂Pd(II)(Bn)OH] oa->pd2_int R-Bn-OH tm Transmetalation c2 pd2_aryl [L₂Pd(II)(Bn)Ar] tm->pd2_aryl ArB(OH)₂ (Base) re Reductive Elimination c3 re->pd0 Ar-Bn c4

Caption: Proposed catalytic cycle for direct Suzuki-Miyaura coupling of a benzylic alcohol.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the direct C–O arylation of benzylic alcohols.[5] Optimization may be required depending on the specific arylboronic acid used.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
This compound≥97%Commercially AvailableStarting Material
Arylboronic Acid≥97%Commercially AvailableCoupling Partner (1.2 - 1.5 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableCatalyst (2-5 mol%)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase (2.0 - 3.0 equiv)
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent
Deionized WaterN/AIn-houseCo-solvent
Argon or Nitrogen GasHigh PurityN/AFor inert atmosphere
Equipment
  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas supply (manifold or balloon)

  • Standard laboratory glassware (syringes, needles, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
Experimental Workflow Diagram

Workflow start 1. Assemble Glassware setup 2. Add Solids (Alcohol, Boronic Acid, Base, Catalyst) start->setup inert 3. Purge with Inert Gas (Evacuate/Backfill x3) setup->inert solvents 4. Add Solvents (Dioxane, Water) inert->solvents reaction 5. Heat to Reflux (e.g., 100 °C) solvents->reaction monitor 6. Monitor Reaction (TLC / GC-MS) reaction->monitor workup 7. Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify 8. Purify Product (Column Chromatography) workup->purify end 9. Characterize purify->end

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 0.5 mmol of the limiting reagent). The mixture should be stirred to ensure homogeneity.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Field-Proven Insights
  • Catalyst Selection: Pd(PPh₃)₄ is a reliable Pd(0) source that is effective for the C–O activation of benzylic alcohols.[5] The tetrakis(triphenylphosphine) ligand system provides a good balance of stability and reactivity. For more challenging substrates, more electron-rich and bulky phosphine ligands, such as those developed by Buchwald, may improve catalytic turnover.[10]

  • Base and Solvent System: The combination of a carbonate base (K₂CO₃) and an aqueous dioxane solvent system is crucial. The base facilitates the formation of the active boronate species required for transmetalation.[8] Water is often necessary to dissolve the inorganic base and can accelerate the transmetalation step.[11]

  • Inert Atmosphere: Although some modern catalyst systems show air stability, the use of a Pd(0) source like Pd(PPh₃)₄ necessitates an inert atmosphere to prevent oxidation of the catalyst to inactive palladium black, which would halt the catalytic cycle.[11]

  • Potential Thiophene-Related Issues: The sulfur atom in the thiophene ring can potentially coordinate to the palladium center, leading to catalyst inhibition or poisoning. If low yields are observed, consider using ligands specifically designed to be less susceptible to sulfur coordination or increasing the catalyst loading.

Discussion of Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a robust choice, other cross-coupling reactions can be adapted for the direct use of this compound, expanding the synthetic toolbox.

  • Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance.[10] Nickel-catalyzed Negishi couplings of benzylic ethers and esters are well-established, and similar conditions could likely be adapted for the direct coupling of the parent alcohol.[13]

  • Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. While less common for direct C-O activation of alcohols, related palladium-catalyzed reactions of benzylic derivatives are known and could be explored for coupling with olefinic partners.[7]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms C-N bonds. While direct C-O amination of benzylic alcohols is challenging due to competitive β-hydride elimination, specialized ligand systems are being developed to facilitate this transformation, opening pathways to valuable aniline derivatives.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Poor C–O activation; Catalyst poisoning.Ensure rigorous inert atmosphere technique. Screen alternative, more electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading (e.g., to 10 mol%).
Homocoupling of Boronic Acid Presence of Pd(II) species or oxygen; Transmetalation is slow.Degas solvents thoroughly. Ensure a high-purity Pd(0) source. Try a different base (e.g., K₃PO₄) to accelerate transmetalation.[11]
Decomposition of Starting Material Reaction temperature too high; Boronic acid instability.Reduce reaction temperature and monitor over a longer period. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.
Formation of Side Products (e.g., Ether) Competitive reaction pathways.Screen different solvents or bases. A less polar solvent might disfavor certain side reactions.

Conclusion

The direct Suzuki-Miyaura cross-coupling of this compound via C–O bond activation represents a modern, efficient strategy for the synthesis of complex biaryl structures. By eliminating the need for pre-functionalization, this protocol aligns with the principles of green chemistry, offering a more sustainable route to high-value compounds for pharmaceutical and materials science applications. The provided protocol serves as a robust starting point, and the discussion of mechanistic principles and alternative strategies empowers researchers to adapt and innovate in their synthetic endeavors.

References

  • Title: Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. Source: ResearchGate URL: [Link]

  • Title: Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis Source: Chemical Communications URL: [Link]

  • Title: Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach AB URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Biaryls via Benzylic C–C Bond Cleavage of Styrenes and Benzyl Alcohols Source: Organic Letters URL: [Link]

  • Title: Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: National Institutes of Health URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health URL: [Link]

  • Title: Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters Source: ACS Publications URL: [Link]

  • Title: The Heck Reaction Source: Wikipedia URL: [Link]

  • Title: Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides Source: National Institutes of Health URL: [Link]

  • Title: Kumada coupling Source: Wikipedia URL: [Link]

  • Title: Recent Developments in Negishi Cross-Coupling Reactions Source: ACS Catalysis URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Design and pharmacophore modeling of biaryl methyl eugenol analogs as breast cancer invasion inhibitors Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization and Troubleshooting for (4-thien-2-ylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-thien-2-ylphenyl)methanol. This biaryl methanol is a valuable building block in medicinal chemistry and materials science. The most common and versatile synthetic route involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C biaryl bond, followed by the reduction of an aldehyde to the target primary alcohol. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to navigate the common challenges encountered in this synthesis.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. Success in the initial cross-coupling reaction is critical as it dictates the purity of the intermediate that is carried forward into the reduction step.

cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Functional Group Reduction cluster_2 Final Step A 4-Bromobenzaldehyde C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 2-Thienylboronic Acid B->C D 4-(Thiophen-2-yl)benzaldehyde C->D E Reduction (e.g., NaBH4, Methanol) D->E F This compound E->F G Purification (Chromatography/Recrystallization) F->G H Pure Product G->H

Caption: High-level workflow for the synthesis of this compound.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful reaction but involves a complex catalytic cycle with multiple components, making it susceptible to various issues. The primary challenge is achieving high conversion while minimizing side-product formation.

FAQ 1: My Suzuki reaction has stalled or shows very low yield. Where should I start troubleshooting?

Low conversion is the most common issue and can stem from several sources. A systematic approach is essential. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will halt the reaction.

Initial Checks (The "Usual Suspects"):

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate degassing of solvents and failure to maintain a positive pressure of inert gas (Argon or Nitrogen) is a primary cause of catalyst deactivation, often evidenced by the formation of palladium black.

  • Reagent Quality:

    • Boronic Acid: Boronic acids are prone to degradation via protodeboronation, especially when stored improperly.[2] Use fresh, high-purity 2-thienylboronic acid or consider using a more stable derivative like a pinacol ester.

    • Aryl Halide: The reactivity of the aryl halide is critical for the oxidative addition step, which is often rate-determining.[1] The general reactivity order is I > Br > OTf >> Cl.[2] While 4-bromobenzaldehyde is suitable, ensure it is free from acidic impurities.

  • Solvent and Base Purity: Solvents like THF or dioxane must be anhydrous and peroxide-free.[2] The base (e.g., K₂CO₃, K₃PO₄) should be finely ground and dry. Anhydrous couplings with bases like K₃PO₄ may paradoxically require a small amount of water to function effectively.[3]

Troubleshooting Flowchart:

start Low or No Yield check_reagents Verify Reagent Quality (Boronic Acid, Halide) start->check_reagents check_reagents->start Degraded check_atmosphere Confirm Inert Atmosphere (Degassing, N₂/Ar) check_reagents->check_atmosphere Reagents OK check_atmosphere->start O₂ Present check_catalyst Evaluate Catalyst/Ligand (Activity, Loading) check_atmosphere->check_catalyst Atmosphere OK check_catalyst->start Inactive optimize_conditions Systematically Optimize (Base, Solvent, Temp.) check_catalyst->optimize_conditions Catalyst OK success High Yield Achieved optimize_conditions->success

Caption: Stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

If initial checks do not resolve the issue, a systematic re-optimization of the reaction conditions is necessary.

Table 1: Parameter Optimization for Suzuki-Miyaura Coupling

ParameterCommon ChoicesRationale & Expert Insights
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ can be used directly but is air-sensitive. PdCl₂(dppf) is an air-stable precatalyst that is reduced in situ; its color may turn black during the reaction, which is normal.[3] For less reactive halides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are recommended to accelerate oxidative addition.[2]
Ligand PPh₃, dppf, Buchwald-type ligandsIf using a simple palladium source like Pd(OAc)₂, a ligand is required. The ligand stabilizes the Pd(0) species and modulates its reactivity. Typically used in a 2:1 or 4:1 ratio to Palladium.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. K₃PO₄ is often effective but requires careful hydration control.[3] Carbonates are a reliable choice. Cs₂CO₃ is more soluble and can be effective at lower temperatures. A screen of different bases is often empirical.[4]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, MethanolThe solvent system must solubilize the reactants while being compatible with the catalyst. Aqueous mixtures are common and can accelerate the reaction.[4] DMF is a good polar aprotic option but can be difficult to remove. Methanol can also be an effective solvent.[5][6] Crucially, all solvents must be thoroughly degassed. [7]
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions.[7] If you suspect decomposition, try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
FAQ 2: My reaction works, but I see significant amounts of bithiophene and/or benzaldehyde byproducts. How can I suppress these?

These side products arise from two distinct pathways that compete with the desired cross-coupling.

  • Homocoupling (Bithiophene Formation): This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by high temperatures.

    • Solution: The most effective preventative measure is rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere.[7] Reducing the reaction temperature may also help.

  • Dehalogenation/Protodeboronation (Benzaldehyde/Thiophene Formation): This involves the replacement of the bromine or boronic acid group with a hydrogen atom.

    • Cause (Protodeboronation): The C-B bond is susceptible to cleavage by protic sources, especially under basic conditions.[2]

    • Cause (Dehalogenation): This can occur via a reductive pathway, sometimes facilitated by impurities or catalyst decomposition.

    • Solution: Use fresh, high-quality boronic acid.[2] Ensure your base is not excessively strong for the substrate. Sometimes, switching to a milder base like potassium fluoride (KF) can prevent ester cleavage or other base-mediated side reactions.[4]

Part 2: Troubleshooting the Aldehyde Reduction

The reduction of 4-(thiophen-2-yl)benzaldehyde to the corresponding alcohol is typically a high-yielding and clean reaction. However, issues with incomplete conversion or difficult work-ups can arise.

FAQ 3: My TLC analysis shows remaining starting aldehyde after the reduction. How do I ensure the reaction goes to completion?

Incomplete reduction is usually a matter of stoichiometry or reactivity.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent, is unnecessary here, and requires strict anhydrous conditions and a more hazardous work-up.

  • Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents relative to the aldehyde) to ensure complete conversion. NaBH₄ can slowly react with the alcohol solvent, so an excess compensates for this gradual decomposition.

  • Temperature: The reaction is often started at 0 °C to control the initial exothermic addition and then allowed to warm to room temperature.[8] If the reaction is sluggish, allowing it to stir for a longer period (2-4 hours) at room temperature is usually sufficient.

FAQ 4: The aqueous work-up of my reduction is messy, and I'm getting low isolated yields. What is a robust work-up protocol?

A proper work-up is crucial for isolating the alcohol in high purity and yield. The goal is to quench any remaining reducing agent and neutralize the resulting borate salts to facilitate extraction.

Recommended Work-up Protocol:

  • Cooling: After the reaction is complete (as judged by TLC), cool the reaction mixture in an ice bath.

  • Quenching: Slowly and carefully add a dilute acid (e.g., 1 M HCl) dropwise to the cooled mixture until the effervescence ceases. This neutralizes the basic alkoxide intermediate and destroys excess NaBH₄.

  • Extraction: The product alcohol is often soluble in both organic solvents and, to some extent, water.[9] Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Part 3: Purification and Characterization

FAQ 5: What is the most effective method for purifying the final this compound?

The crude product is typically a yellow to light brown crystalline powder or oil.[10] The choice between column chromatography and recrystallization depends on the scale and the nature of the impurities.

  • Silica Gel Chromatography: This is the most versatile method.

    • Common Impurities: Unreacted 4-(thiophen-2-yl)benzaldehyde (more nonpolar) and baseline polar impurities from the reduction work-up.

    • Recommended Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% ethyl acetate) is typically effective. The aldehyde will elute before the more polar target alcohol.

  • Recrystallization: If the crude product is relatively clean and solid, recrystallization can be an efficient purification method, especially on a larger scale.

    • Solvent Selection: A solvent system where the product is soluble when hot but sparingly soluble when cold is needed. A mixed solvent system like Toluene/Hexanes or Ethyl Acetate/Hexanes is a good starting point.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 eq).

  • Add the degassed solvent system (e.g., Toluene/Water 4:1). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 4-(thiophen-2-yl)benzaldehyde.

Protocol 2: Sodium Borohydride Reduction
  • Dissolve the crude 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until all the starting aldehyde has been consumed.

  • Cool the mixture back to 0 °C and slowly quench by adding 1 M HCl dropwise until gas evolution stops.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude this compound, which can then be purified.

References

  • BenchChem. (n.d.). Side reactions to avoid in the synthesis of 3-Acetylthiophene.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • BenchChem. (n.d.). Application Notes: Grignard Reaction Protocol for 2-[3-(bromomethyl)phenyl]thiophene.
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene.
  • Ordóñez, M. F., et al. (2019). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Vaddamanu, M. K., et al. (2020). Optimization of reaction conditions for the Suzuki–Miyaura reaction in methanol. ResearchGate. Retrieved from [Link]

  • Guchhait, S. K., et al. (2020). Optimization of reaction conditions for Suzuki coupling. ResearchGate. Retrieved from [Link]

  • Mercer University. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Zhang, R., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. Retrieved from [Link]

  • Demir, B. S., et al. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. ResearchGate. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

Sources

Improving the yield and purity of (4-thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of (4-thien-2-ylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important biaryl methanol intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

This compound is a valuable building block in medicinal chemistry and materials science, often used in the development of conjugated systems for optoelectronics and as a precursor for novel bioactive compounds.[1] Its synthesis, while conceptually straightforward, presents several potential pitfalls that can lead to low yields and impure material. This guide will address these challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems you may encounter during the two-stage synthesis: the Suzuki-Miyaura coupling to form the biaryl core, followed by the reduction to the target alcohol.

Problem 1: Low or No Yield of 4-(Thien-2-yl)benzaldehyde in the Suzuki-Miyaura Coupling Step

You are attempting to couple 4-bromobenzaldehyde with 2-thienylboronic acid, but TLC or LC-MS analysis shows mostly starting materials or undesired byproducts.

Potential Causes & Suggested Solutions
  • Cause A: Inactive Palladium Catalyst

    • Expertise & Experience: The Pd(0) species is the active catalyst in the Suzuki-Miyaura cycle. If you are using a Pd(0) source like Pd(PPh₃)₄, it may have degraded due to prolonged exposure to air. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it may not be reducing in situ to the active Pd(0) form. Palladium black precipitation is a visual indicator of catalyst aggregation and deactivation.[2]

    • Solution:

      • Always use fresh, high-purity palladium catalysts and ligands.

      • Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation.[3] Even trace oxygen can be detrimental.

      • Consider using more robust, pre-formed Pd(0) catalysts or modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote efficient oxidative addition and resist decomposition.

  • Cause B: Inefficient Transmetalation Step

    • Expertise & Experience: The transfer of the thienyl group from the boronic acid to the palladium center (transmetalation) is often the rate-limiting step and is highly dependent on the choice of base and solvent. The base activates the boronic acid by forming a more nucleophilic boronate species.[4]

    • Solution:

      • Base Selection: An aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial. The water is not just a solvent but participates in the catalytic cycle. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[3]

      • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is standard.[5] This ensures all components, including the inorganic base, are sufficiently soluble to react.

      • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which are less reactive. Use high-purity boronic acid or consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

  • Cause C: Competing Side Reactions

    • Expertise & Experience: Several side reactions can consume your starting materials. The most common are homocoupling of the boronic acid (to form 2,2'-bithiophene) and dehalogenation of the 4-bromobenzaldehyde.[2][6] Proto-deborylation (cleavage of the C-B bond by a proton source) can also be an issue if the reaction conditions are too acidic.[2]

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid to compensate for potential homocoupling and ensure the more valuable aryl halide is fully consumed.

      • Optimize Temperature: Higher temperatures can sometimes promote side reactions.[6] While Suzuki couplings often require heat, running the reaction at the lowest effective temperature (e.g., 80-90 °C) can improve selectivity. Monitor the reaction by TLC to avoid prolonged heating after completion.

Workflow Diagram: Troubleshooting the Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_reagents Assess Reagent Quality (Boronic Acid Purity) start->check_reagents solution_catalyst Use Fresh Catalyst & Ligand under N2/Ar check_catalyst->solution_catalyst Degradation Suspected solution_conditions Optimize Base (e.g., Cs2CO3) & Solvent (e.g., Dioxane/H2O) check_conditions->solution_conditions Inefficient Transmetalation solution_reagents Use High-Purity Boronic Acid or a Pinacol Ester check_reagents->solution_reagents Side Reactions Prevalent

Caption: Troubleshooting flowchart for low Suzuki coupling yield.

Problem 2: Incomplete Reduction of 4-(Thien-2-yl)benzaldehyde to the Alcohol

You have successfully synthesized the aldehyde intermediate, but the subsequent reduction step is sluggish or incomplete, leaving significant amounts of starting material.

Potential Causes & Suggested Solutions
  • Cause A: Insufficient or Deactivated Reducing Agent

    • Expertise & Experience: Sodium borohydride (NaBH₄) is the ideal reagent for this selective reduction. It is a milder hydride donor than LiAlH₄ and will not reduce other functional groups that might be present. However, NaBH₄ reacts with the protic solvent (methanol or ethanol), albeit slowly. If added too slowly or if the reagent is old and has absorbed moisture, its effective strength will be diminished.

    • Solution:

      • Stoichiometry: Use a molar excess of NaBH₄ (typically 1.5-2.0 equivalents) to account for gradual decomposition in the alcoholic solvent.

      • Reagent Quality: Use freshly opened or properly stored NaBH₄.

      • Addition Temperature: Add the NaBH₄ portion-wise to a solution of the aldehyde in methanol or ethanol at 0 °C. This controls the initial exothermic reaction and minimizes the rate of hydride quenching by the solvent before it can react with the aldehyde. After the addition is complete, the reaction can be allowed to warm to room temperature.

  • Cause B: Low Solubility of the Aldehyde Intermediate

    • Expertise & Experience: The biaryl aldehyde may have limited solubility in pure methanol or ethanol, especially at 0 °C. If the substrate is not fully dissolved, the reduction will be a heterogeneous mixture and thus very slow.

    • Solution:

      • Co-solvent: Add a co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to the methanol to fully dissolve the aldehyde before cooling the solution and adding the NaBH₄. A solvent system of THF:MeOH (4:1) is often effective.

Data Table: Comparison of Common Reducing Agents
ReagentFormulaTypical SolventsSelectivity NotesSafety Considerations
Sodium Borohydride NaBH₄MeOH, EtOH, THF/H₂OReduces aldehydes & ketones. Does not reduce esters, amides, or carboxylic acids.Reacts with water/alcohols to produce H₂ gas. Add slowly.
Lithium Aluminum Hydride LiAlH₄THF, Et₂O (anhydrous)Powerful. Reduces most carbonyl functional groups. Non-selective for this synthesis. Violently reactive with water and protic solvents. Requires strict anhydrous conditions.
Problem 3: Difficulty in Purifying the Final Product, this compound

The crude product appears as a discolored solid or oil, and purification by standard methods is proving difficult. The final product specification is typically ≥95-97% purity.[7][8]

Potential Causes & Suggested Solutions
  • Cause A: Persistent Palladium Impurities

    • Expertise & Experience: Residual palladium from the Suzuki coupling can be difficult to remove and often imparts a dark color to the product. These impurities can interfere with subsequent reactions or applications.

    • Solution:

      • Aqueous Workup: After the Suzuki reaction, perform a thorough aqueous workup. Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution containing a sulfur source (e.g., sodium N,N-diethyldithiocarbamate) can help sequester and remove palladium salts.

      • Charcoal Treatment: Before final purification, dissolving the crude product in a suitable solvent and stirring with activated charcoal can adsorb colored organic impurities and residual palladium.[9]

      • Silica Plug: Filtering the crude product through a short plug of silica gel, eluting with a moderately polar solvent, can remove baseline impurities and some palladium residues before attempting fine purification.[10]

  • Cause B: Ineffective Crystallization

    • Expertise & Experience: The product is a solid (melting point ~63-64 °C), making recrystallization an excellent purification method if a suitable solvent system is found.[11] An ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[12][13]

    • Solution:

      • Solvent Screening: Test solubility in a range of solvents. A good starting point for a moderately polar compound like this is a two-solvent system. Common pairs include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Methanol/Water.[14]

      • Procedure: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate). Then, slowly add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9]

  • Cause C: Co-elution of Impurities during Column Chromatography

    • Expertise & Experience: If recrystallization fails, flash column chromatography is the next step.[15][16] The key challenge is finding a solvent system that provides good separation (ΔRf > 0.2) between the product and key impurities, such as unreacted aldehyde or homocoupled byproducts.

    • Solution:

      • TLC Optimization: Systematically test eluent systems using TLC. Start with a non-polar solvent like Hexanes or Heptane and gradually increase the polarity by adding Ethyl Acetate or Dichloromethane.

      • Recommended Eluent System: A gradient elution from 10% Ethyl Acetate in Hexanes to 30% Ethyl Acetate in Hexanes is a common and effective system for separating moderately polar compounds.

      • Column Packing: Ensure the column is packed properly without air bubbles or channels to achieve good separation.[17] Dry loading the sample (adsorbing it onto a small amount of silica first) can improve resolution for less soluble compounds.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound? A1: Pure this compound is typically a yellow to light brown crystalline powder.[7] Significant deviation from this (e.g., a dark brown oil or black solid) indicates the presence of impurities, likely residual palladium or polymeric materials.

Q2: How should I monitor the progress of my reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method. For the Suzuki coupling, you can monitor the disappearance of the 4-bromobenzaldehyde spot. For the reduction, monitor the disappearance of the aldehyde and the appearance of the more polar alcohol product. Use a UV lamp for visualization as all these compounds are UV-active. An appropriate TLC eluent would be 20-30% Ethyl Acetate in Hexanes.

Q3: Can I use a different aryl halide, like 4-chlorobenzaldehyde? A3: Yes, but aryl chlorides are significantly less reactive than aryl bromides in Suzuki-Miyaura couplings.[5] The oxidative addition step is much slower. To use an aryl chloride, you would need a more specialized and highly active catalyst system, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) and possibly higher reaction temperatures. For laboratory-scale synthesis, 4-bromobenzaldehyde is generally the more reliable choice.

Q4: What are the optimal storage conditions for the final product? A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. Storage at 2-8°C is recommended.[1][11] While relatively stable, benzylic alcohols can be susceptible to slow air oxidation over long periods.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Thien-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent/Base Addition: Under a positive pressure of inert gas, add a degassed 2M aqueous solution of K₂CO₃ (3.0 eq) followed by a degassed organic solvent such as 1,4-dioxane or toluene (to make a ~0.2 M solution with respect to the aryl halide).

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified or used directly in the next step.

Protocol 2: Reduction to this compound

This protocol details the reduction of the intermediate aldehyde.[18]

  • Setup: Dissolve the crude 4-(thien-2-yl)benzaldehyde (1.0 eq) in methanol (or a THF/methanol mixture) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 15-20 minutes. Effervescence (H₂ evolution) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding water or 1M HCl at 0 °C until the effervescence ceases.

  • Extraction: Remove most of the organic solvent under reduced pressure. Add ethyl acetate and water to the residue. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Aldehyde Reduction cluster_2 Step 3: Purification reagents1 4-Bromobenzaldehyde + 2-Thienylboronic Acid reaction1 Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C reagents1->reaction1 workup1 Aqueous Workup (EtOAc/H2O) reaction1->workup1 product1 Crude 4-(Thien-2-yl)benzaldehyde workup1->product1 reagents2 Crude Aldehyde product1->reagents2 reaction2 NaBH4, Methanol 0°C to RT reagents2->reaction2 workup2 Quench & Aqueous Workup (EtOAc/H2O) reaction2->workup2 product2 Crude This compound workup2->product2 purification Recrystallization or Column Chromatography product2->purification final_product Pure Product (>97%) purification->final_product

Caption: Overall workflow for the synthesis of this compound.

References
  • Common Byproducts in Suzuki Coupling Reactions. (2024). YouTube.
  • Impurities formed during the Suzuki−Miyaura coupling. (n.d.). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. (2014). PMC - NIH.
  • [4-(Thien-2-yl)phenyl]methanol. (n.d.). CymitQuimica.
  • Recrystallization. (2022). Chemistry LibreTexts.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (2019). ResearchGate.
  • Column chromatography & purification of organic compounds. (2021). YouTube.
  • Go-to recrystallization solvent mixtures. (2023). Reddit.
  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses.
  • Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide. (n.d.). Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.
  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
  • Isolation and Purification of Natural Compounds - Column Chromatography. (2024). Sorbead India.
  • This compound, 97%. (n.d.). Labchem.
  • [4-(Thien-2-yl)phenyl]methanol. (n.d.). CymitQuimica.
  • This compound | 16939-04-1. (n.d.). ChemicalBook.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (n.d.). ResearchGate.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing).
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. (n.d.). ResearchGate.
  • (4-(Thiophen-2-yl)phenyl)methanol. (n.d.). MySkinRecipes.
  • This compound, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.
  • A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. (n.d.). Google Patents.

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Technical Support Center: Troubleshooting Common Side Reactions in (4-thien-2-ylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (4-thien-2-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biaryl alcohol intermediate.[1][2] By understanding the underlying causes of these issues, you can effectively troubleshoot your experiments and optimize your synthetic route for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, followed by the reduction of a carbonyl group or deprotection of a protected alcohol. This guide will address potential issues in a logical, question-and-answer format, focusing on the key steps of the synthesis.

Part 1: Suzuki-Miyaura Coupling Side Reactions

The Suzuki-Miyaura coupling is a powerful method for forming the crucial carbon-carbon bond between the phenyl and thiophene rings.[3] However, several side reactions can diminish the yield of the desired biaryl product.

Q1: I'm observing a low yield of my coupled product and see significant amounts of thiophene byproduct. What is happening?

This is a classic sign of protodeboronation , a common side reaction where the boronic acid group on the thiophene is replaced by a hydrogen atom.[4] This is particularly prevalent with electron-rich and some heteroaromatic boronic acids like 2-thiopheneboronic acid, which can be unstable under typical Suzuki conditions.[4]

Causality and Solutions:

  • Base Strength and Concentration: Strong bases (e.g., NaOH, KOH) and high pH can accelerate protodeboronation.[4]

    • Solution: Switch to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][5] Using finely powdered bases can also improve reaction kinetics.[6]

  • Reaction Temperature: Elevated temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[4]

    • Solution: Screen a range of lower temperatures (e.g., 60-80 °C). A highly active catalyst system may allow for efficient coupling at these milder temperatures.[4][5]

  • Presence of Water: Excess water in the reaction mixture can facilitate the hydrolysis of the boronic acid.[5]

    • Solution: Use anhydrous solvents and reagents. If an aqueous base solution is necessary, ensure vigorous stirring to promote mixing between the organic and aqueous phases.[5]

  • Catalyst Activity: A slow or inefficient catalyst provides more time for the boronic acid to decompose.[4]

    • Solution: Employ a highly active palladium precatalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5][7] This will accelerate the cross-coupling, outcompeting the protodeboronation.[4]

Q2: My reaction is producing a significant amount of a homocoupled byproduct from the thiophene boronic acid. How can I prevent this?

This side reaction, known as homocoupling , results in the formation of bithiophene. It is often promoted by the presence of oxygen and can be a sign of issues with the palladium catalyst's oxidation state.[8]

Causality and Solutions:

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9] Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can promote homocoupling.

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions effectively reduce it to the active Pd(0) species. The use of phosphine ligands aids in this reduction.

Part 2: Grignard Reaction Side Reactions (Alternative Synthetic Route)

An alternative approach to forming the C-C bond is through a Grignard reaction between a thienyl Grignard reagent and a protected 4-bromobenzaldehyde, followed by deprotection and reduction.

Q3: My Grignard reaction is giving a low yield of the desired alcohol, and I'm recovering a lot of my starting aldehyde. What's going wrong?

This can be due to a few common issues with Grignard reactions, which are highly sensitive to reaction conditions.

Causality and Solutions:

  • Presence of Protic Impurities: Grignard reagents are strong bases and will be quenched by any protic sources, such as water or alcohols, in the solvent or on the glassware.[10][11]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), and ensure the starting materials are dry.[12]

  • Steric Hindrance: If the aldehyde or Grignard reagent is sterically hindered, the nucleophilic addition can be slow, allowing for side reactions to occur.[13]

    • Solution: Consider using a more reactive Grignard reagent if possible. Longer reaction times or elevated temperatures (refluxing in THF) may be necessary.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position if it has acidic protons, leading to the formation of an enolate and recovery of the starting aldehyde after workup.[13]

    • Solution: This is less of a concern with benzaldehyde derivatives that lack alpha-protons. However, if using a different aldehyde, adding the aldehyde slowly to the Grignard solution at a low temperature can minimize this side reaction.

Part 3: Functional Group Interconversion Side Reactions

Assuming the successful formation of the (4-thien-2-yl)phenyl core, subsequent transformations to obtain the final methanol product can also present challenges.

Q4: I am trying to reduce (4-thien-2-yl)benzaldehyde to the corresponding alcohol, but I am getting over-oxidation to the carboxylic acid. How can I avoid this?

This issue arises if the oxidizing agent used to prepare the aldehyde is too strong or if the reaction conditions are not carefully controlled. For the reduction step, incomplete reduction can be an issue.

Causality and Solutions for Oxidation to Aldehyde:

  • Over-oxidation: Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize a primary alcohol to a carboxylic acid.[14][15] The intermediate aldehyde, if formed in the presence of water, can form a hydrate which is then further oxidized.[16]

    • Solution: To stop the oxidation at the aldehyde stage, use milder, anhydrous oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[17][18]

Troubleshooting the Reduction to Alcohol:

  • Incomplete Reduction: While less common for strong reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), incomplete reaction can occur with less reactive aldehydes or if the reducing agent has degraded.

    • Solution: Ensure the reducing agent is fresh. Use a slight excess of the reducing agent and monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aldehyde.

Q5: I used a methoxymethyl (MOM) ether to protect the alcohol functionality during the coupling reaction, but I'm having trouble with the deprotection step. What are the common pitfalls?

MOM ethers are common protecting groups for alcohols, but their removal requires acidic conditions which can sometimes lead to side reactions if not properly controlled.[19][20]

Causality and Solutions:

  • Harsh Acidic Conditions: Strong acids can lead to degradation of the thiophene ring or other sensitive functional groups in the molecule.

    • Solution: Use milder acidic conditions for deprotection. A mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is often effective.[21] Alternatively, silica-supported sodium hydrogen sulfate can be a mild and selective heterogeneous catalyst for this deprotection.[22]

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the MOM group.

    • Solution: Monitor the reaction progress carefully by TLC. If the reaction stalls, a slight increase in temperature or the addition of more acid may be necessary. However, be cautious to avoid degradation.

Visualizing the Troubleshooting Process

The following diagram illustrates a general troubleshooting workflow for the Suzuki-Miyaura coupling step.

TroubleshootingWorkflow Start Low Yield of This compound Check_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Start->Check_Byproducts Protodeboronation Protodeboronation (Thiophene byproduct) Check_Byproducts->Protodeboronation Thiophene found Homocoupling Homocoupling (Bithiophene byproduct) Check_Byproducts->Homocoupling Bithiophene found Other Other Issues Check_Byproducts->Other Other/Unknown Base Switch to Milder Base (e.g., K3PO4, K2CO3) Protodeboronation->Base Troubleshoot Temp Lower Reaction Temperature (60-80 °C) Protodeboronation->Temp Troubleshoot Catalyst Use High-Activity Catalyst/Ligand Protodeboronation->Catalyst Troubleshoot Degas Ensure Thorough Degassing of Reaction Homocoupling->Degas Troubleshoot Inert_Atm Maintain Inert Atmosphere Homocoupling->Inert_Atm Troubleshoot

Caption: Troubleshooting flowchart for common Suzuki coupling side reactions.

Data Summary and Recommended Protocols

For a successful synthesis, careful selection of reaction parameters is crucial. The following table provides a starting point for optimizing the Suzuki-Miyaura coupling step.

ParameterRecommended ConditionRationalePotential Issue if Deviated
Palladium Catalyst Pd(PPh₃)₄ or a precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos)High activity promotes the desired coupling over side reactions.Low yield, catalyst decomposition.
Base K₂CO₃ or K₃PO₄Mild bases that are effective and minimize protodeboronation.[4][5]Strong bases can cause protodeboronation.
Solvent Toluene/Water, Dioxane/Water, or CPMEGood solubility for reactants and facilitates the reaction.Poor solubility can lead to an incomplete reaction.[5]
Temperature 80-100 °COptimal temperature for many Suzuki couplings.Higher temperatures can increase side reactions.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-induced side reactions like homocoupling.[5]Homocoupling of boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of 4-bromobenzyl alcohol (or a protected version) with 2-thiopheneboronic acid.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), 2-thiopheneboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[6]

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Simple Science. (n.d.). Oxidation of Methanol. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68(18), 7101–7103.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12571–12575.
  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-(Thiophen-2-yl)phenyl)methanol. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude (4-thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the purification of (4-thien-2-ylphenyl)methanol. This guide is structured to provide not just procedural steps, but a deeper understanding of the principles behind them, ensuring you can troubleshoot and optimize your purification workflows effectively. Our commitment is to scientific integrity, providing you with reliable and expertly vetted information.

I. Understanding the Molecule and Potential Impurities

This compound is a biaryl methanol derivative, a class of compounds significant as intermediates in the synthesis of pharmaceuticals and functional materials.[1] Its structure, featuring a polar hydroxyl group and two aromatic rings (phenyl and thiophene), dictates its purification strategy. The crude product's impurity profile is largely determined by its synthetic route, most commonly a Suzuki-Miyaura cross-coupling reaction.

Anticipated Impurities from Synthesis:

A thorough understanding of potential byproducts is the first step in designing an effective purification strategy. For a typical Suzuki-Miyaura coupling, the following impurities are common:

  • Homocoupling Products: Formation of biphenyl or bithiophene from the coupling of two identical starting molecules.

  • Unreacted Starting Materials: Residual aryl halides or boronic acids.

  • Dehalogenated Starting Material: The aryl halide is reduced instead of coupled.

  • Protonated Boronic Acid: The boronic acid is quenched by a proton source.

  • Catalyst Residues: Traces of the palladium catalyst and ligands used in the reaction.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the purification of this compound.

Q1: What is the best initial approach to purify crude this compound?

A1: For most common impurity profiles, a sequential approach of liquid-liquid extraction followed by column chromatography is highly effective. If the crude product is a solid and contains minor, highly soluble or insoluble impurities, recrystallization can be an excellent final polishing step or even a standalone method.

Q2: How do I choose the right solvent system for column chromatography?

A2: The key is to find a solvent system that provides good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for a polar compound like this compound is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf (retention factor) of 0.25-0.35 for the target compound to ensure good separation on the column.

Q3: My compound appears as a yellow to light brown crystalline powder. Is this normal?

A3: Yes, the appearance of this compound is typically described as a yellow to light brown crystalline powder. Significant color deviation may indicate the presence of persistent impurities.

Q4: Can I use recrystallization as the primary purification method?

A4: Recrystallization is most effective when the desired compound is the major component and the impurities have different solubility profiles. If your crude product is heavily contaminated with byproducts of similar polarity, column chromatography is a more suitable primary purification technique.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[2][3][4][5][6] Structural confirmation and assessment for residual solvents are best achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]

III. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

A. Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurity - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize Solvent System: Use TLC to test various solvent ratios and combinations. A shallower gradient or isocratic elution with a less polar system may improve resolution. - Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. - Improve Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks.
Product is Tailing (streaking) on the Column - Compound is too polar for the chosen eluent. - Interaction with acidic silica gel.- Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar compounds, a small amount of methanol (up to 5%) in dichloromethane can be effective.[10] - Neutralize Silica: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.
Product Elutes with the Solvent Front - Eluent is too polar.- Decrease Eluent Polarity: Start with a less polar solvent system, for example, a lower percentage of ethyl acetate in hexanes.
No Product Eluting from the Column - Eluent is not polar enough. - Compound may have degraded on the silica.- Increase Eluent Polarity: If your compound is not moving, you can increase the polarity of your eluent. - Check for Degradation: Spot a small amount of your crude material on a TLC plate with silica and let it sit for an hour before eluting to see if it degrades. If so, consider using a different stationary phase like alumina.
B. Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated. - Compound is too soluble in the chosen solvent.- Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. - Use an Anti-Solvent: If your compound is highly soluble, add a solvent in which it is insoluble dropwise until the solution becomes cloudy, then gently heat until it clarifies and allow to cool slowly.
Oiling Out (product separates as a liquid) - Compound is melting in the hot solvent. - Solution is supersaturated. - Cooling is too rapid.- Use a Lower Boiling Point Solvent: Choose a solvent with a lower boiling point than the melting point of your compound. - Add More Solvent: Add more of the hot solvent to ensure the compound fully dissolves before cooling. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Recovery of Pure Product - Too much solvent was used. - The compound has significant solubility in the cold solvent.- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Thorough Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation. - Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.

IV. Detailed Experimental Protocols

A. Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of this compound from a typical crude reaction mixture.

1. Preparation:

  • TLC Analysis: Determine an appropriate solvent system. A good starting point is 20-30% ethyl acetate in hexanes. The ideal system will give the product an Rf of ~0.3.
  • Slurry Preparation: Dry load the crude product by adsorbing it onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (2-3 times the weight of the crude product), and evaporate the solvent completely.

2. Column Packing:

  • Select a column of appropriate size.
  • Fill the column with the chosen non-polar solvent (e.g., hexanes).
  • Add silica gel as a slurry in the non-polar solvent, ensuring even packing without air bubbles.
  • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

3. Loading and Elution:

  • Carefully add the prepared dry-loaded sample to the top of the silica bed.
  • Gently add a small layer of sand to protect the sample layer.
  • Begin elution with the predetermined solvent system, collecting fractions.
  • Monitor the fractions by TLC to identify those containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
B. Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound that is relatively free of impurities with similar polarity.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes. A patent for a similar compound, 2-(4-fluorophenyl)thiophene, suggests a methanol/water mixture for recrystallization.[11]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

V. Visualization of Purification Workflow

PurificationWorkflow crude Crude this compound extraction Liquid-Liquid Extraction (Aqueous Workup) crude->extraction Initial Cleanup drying Drying of Organic Phase (e.g., MgSO4) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography Primary Purification recrystallization Recrystallization evaporation->recrystallization If solid & relatively pure pure_product Pure Product (Verify by HPLC/NMR) chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

VI. References

  • Royal Society of Chemistry. (2021). Supporting Information. This journal is © The Royal Society of Chemistry 2021.

  • Royal Society of Chemistry. Supporting information for.

  • Şahin, E., & Dertli, E. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. ResearchGate.

  • MySkinRecipes. (n.d.). (4-(Thiophen-2-yl)phenyl)methanol.

  • Royal Society of Chemistry. (n.d.). Supporting Information.

  • Columbia University. (n.d.). Column chromatography.

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE.

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.

  • SpectraBase. (n.d.). Phenyl(thiophen-2-yl)methanol - Optional[MS (GC)] - Spectrum.

  • Google Patents. (n.d.). Process for the purification of thiophenes.

  • Google Patents. (n.d.). Process for the purification of thiophenes.

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

  • Google Patents. (n.d.). Preparation method of high-purity 2- (4-fluorophenyl) thiophene.

  • Madhan, S., NizamMohideen, M., Pavunkumar, V., & MohanaKrishnan, A. K. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][12]thieno[3,2-j]phenanthridine and (E). IUCr.

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH.

  • 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antrifungal Activity. (n.d.). SciELO México.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI.

  • General methods for flash chromatography using disposable columns. (2025). ResearchGate.

  • Google Patents. (n.d.). Purification method of thiophene.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

  • BenchChem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

  • Royal Society of Chemistry. (2014). Construction of Covalent Organic Framework for Catalysis:.

Sources

Technical Support Center: Catalyst Selection and Optimization for Suzuki Coupling of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these important heterocyclic compounds. Thiophene moieties are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their synthesis a critical endeavor.[1][2] However, the unique electronic properties and potential for catalyst inhibition associated with sulfur-containing heterocycles can present significant challenges.

This resource provides in-depth troubleshooting advice, catalyst selection strategies, and optimized protocols to help you overcome common hurdles and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Question 1: My reaction yield is low, and I'm observing a significant amount of unreacted starting material and the formation of thiophene as a byproduct. What is happening?

Answer: This is a classic and highly common issue when working with thiophene boronic acids, pointing directly to protodeboronation (also known as protodeborylation).[3][4] This undesired side reaction involves the cleavage of the carbon-boron bond of your thiophene boronic acid, which is then replaced by a proton from the reaction medium (often water).[3][4] This effectively consumes your nucleophilic partner, leading to low yields of the desired coupled product. The key to success is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.[3]

Here’s a breakdown of the likely causes and how to fix them:

  • Aggressive Base Selection: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate the rate of protodeboronation, especially at elevated temperatures.[3]

    • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that provide sufficient activity for the catalytic cycle while minimizing boronic acid degradation.[3][5][6]

  • High Reaction Temperatures: While heat can increase the rate of the desired coupling, it disproportionately accelerates the rate of protodeboronation for many unstable heteroaryl boronic acids.[3]

    • Solution: Lower the reaction temperature. Aim for the lowest temperature that still allows for efficient coupling, often in the 60–80 °C range.[3] The use of highly active, modern catalyst systems often makes lower temperatures feasible.[3]

  • Inefficient Catalyst System: A slow or suboptimal catalyst gives the boronic acid more time to decompose before it can participate in the transmetalation step.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are designed to promote rapid oxidative addition and reductive elimination, thus accelerating the productive catalytic cycle.[3][7][8]

  • Unstable Boronic Acid Form: Free thiophene boronic acids, particularly 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki conditions.[3][9]

    • Solution: Consider using more stable derivatives of the boronic acid, such as their corresponding pinacol or MIDA boronate esters.[3][4] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[4]

Troubleshooting Workflow for Protodeboronation

Below is a logical workflow to diagnose and solve issues related to protodeboronation.

G start Low Yield & Thiophene Byproduct check_base Analyze Base: Is it a strong base (NaOH, KOH)? start->check_base change_base Action: Switch to milder base (K₃PO₄, Cs₂CO₃). check_base->change_base Yes check_temp Analyze Temperature: Is it > 100 °C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature to 60-80 °C. check_temp->lower_temp Yes check_catalyst Analyze Catalyst: Is it a less active system (e.g., Pd(PPh₃)₄)? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Action: Use high-activity precatalyst + bulky ligand (e.g., XPhos Pd G3). check_catalyst->change_catalyst Yes check_boronic_acid Analyze Boronic Acid: Is it an unstable free acid? check_catalyst->check_boronic_acid No change_catalyst->check_boronic_acid change_boronic_acid Action: Use a stable derivative (Pinacol or MIDA ester). check_boronic_acid->change_boronic_acid Yes end Reaction Optimized check_boronic_acid->end No change_boronic_acid->end

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Question 2: My reaction has stalled, or the catalyst appears to have died. I see a black precipitate (Palladium black). What causes this and how can I prevent it?

Answer: Catalyst deactivation is a common problem, especially when working with sulfur-containing substrates like thiophenes. The formation of palladium black indicates that the Pd(0) active catalyst has aggregated and precipitated out of the solution, rendering it inactive.[10] Several factors can contribute to this:

  • Catalyst Poisoning by Sulfur: The lone pair of electrons on the thiophenic sulfur can coordinate strongly to the palladium center.[11] This can lead to catalyst inhibition or, in some cases, irreversible poisoning. While thiophene itself is a substrate, impurities containing more potent sulfur-based poisons (like elemental sulfur) can completely shut down the reaction.[12][13][14]

    • Solution: Ensure the purity of your thiophene starting material. If catalyst poisoning is suspected, treating the starting material with a purification step (e.g., carbon treatment) may be necessary to remove problematic impurities.[12] Using a more robust catalyst system with bulky ligands can also help shield the palladium center and mitigate poisoning effects.

  • Inadequate Ligand Protection: The ligand's job is to stabilize the Pd(0) species and prevent aggregation. If the ligand is not bulky or electron-rich enough, or if the ligand-to-palladium ratio is too low, the catalyst can become unstable.

    • Solution: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[7][15] These ligands form stable, monoligated Pd(0) complexes that are highly active and resistant to aggregation. Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1, depending on the precatalyst used.

  • Poor Solubility: If your substrates or the palladium complex are not fully dissolved, the reaction kinetics will be poor, and the catalyst may be more prone to decomposition.

    • Solution: Choose a solvent system that effectively dissolves all components at the reaction temperature. Common choices include toluene, dioxane, or THF, often with some water to help dissolve the inorganic base.[5][16] For particularly insoluble substrates, higher boiling point solvents like CPME or t-amyl alcohol may be beneficial.[17]

Question 3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling (or Glaser-type coupling) of the boronic acid to form a bithiophene species is another common side reaction.[9] This is often promoted by the presence of oxygen and an inefficient catalyst system.

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the homocoupling pathway.

    • Solution: Rigorously degas your reaction mixture. This is one of the most critical steps for a successful Suzuki coupling. Use a "freeze-pump-thaw" cycle (at least three times) or sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[18]

  • Slow Transmetalation: If the transmetalation step (transfer of the thiophene group from boron to palladium) is slow relative to homocoupling, the side reaction will be more prevalent.

    • Solution: Optimize the base and solvent. The base is crucial for activating the boronic acid to form the more reactive boronate species.[18] A combination of a suitable base (e.g., K₃PO₄) and a polar aprotic solvent system (e.g., dioxane/water) often facilitates efficient transmetalation.[6] Additionally, a highly active catalyst system (as described in Q1) will accelerate the entire catalytic cycle, disfavoring side reactions.[17]

Catalyst and Ligand Selection Guide

Choosing the right catalyst system is paramount for success. This section provides guidance on making that selection.

Question 4: What type of palladium source should I use? Pd(PPh₃)₄, Pd(OAc)₂, or a modern precatalyst?

Answer: While classic catalysts like Pd(PPh₃)₄ can work for simple substrates, they are often sluggish and inefficient for challenging couplings involving heteroaryl chlorides or sterically hindered partners.

  • Pd(PPh₃)₄: This is a Pd(0) source that can be used directly. However, it requires higher catalyst loadings, higher temperatures, and is prone to side reactions with less stable boronic acids.

  • Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(0) precursors that must be reduced in situ by a phosphine ligand. Their activation can be inconsistent.

  • Palladium Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2): These are the highly recommended choice for thiophene couplings.[3][8] These air- and moisture-stable Pd(II) complexes are designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon heating in the presence of a base. This leads to more reproducible results, lower catalyst loadings, and the ability to perform reactions at lower temperatures.[3][17]

Question 5: Which phosphine ligand is best for coupling thiophene derivatives?

Answer: The choice of ligand is critical. For thiophene derivatives, especially when coupling with less reactive aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") have proven to be highly effective.[6][7][18]

  • Why they work: The bulkiness of these ligands promotes the formation of a coordinatively unsaturated 12-electron Pd(0) intermediate, which is highly reactive towards oxidative addition.[19] The electron-donating nature of the ligand makes the palladium center more electron-rich, which also facilitates the oxidative addition of the C-X bond (especially C-Cl).[20][21]

Table 1: Recommended Catalyst Systems for Thiophene Suzuki Coupling

Catalyst/Ligand SystemSubstrate TypeKey AdvantagesReference(s)
XPhos Pd G3 / XPhos Thienylboronic acids with Aryl/Heteroaryl Chlorides & BromidesHighly active, promotes coupling of unactivated chlorides, excellent for hindered substrates.[3][6][7]
SPhos Pd G2 / SPhos General purpose for Thienylboronic acids with Aryl/Heteroaryl Bromides & TriflatesVery broad scope, highly active, often allows for room temperature reactions with reactive partners.[5][15]
RuPhos Pd G3 / RuPhos When steric hindrance is a major issue on either coupling partner.Extremely bulky ligand, excellent for preparing highly substituted biaryls.[7]
Pd(dppf)Cl₂ Thienyl halides with less sensitive boronic acids.A reliable, older generation catalyst. Less active than Buchwald systems but can be effective.[9]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps in troubleshooting. The cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) PdII_Aryl R¹-Pd(II)L(X) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl R¹-Pd(II)L(R²) PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Product R¹-R² (Coupled Product) PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R¹-X (Thienyl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) Boronate [R²-B(OR)₂(OH)]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate + OH⁻ Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Thienylboronic Acid with an Aryl Bromide

This protocol provides a robust starting point for optimization.[3]

1. Reagent Preparation and Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the thiophene boronic acid (or its pinacol ester, 1.2–1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).[3]

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Through the septum, add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).

2. Catalyst Addition:

  • In a separate, inert atmosphere environment (like a glovebox), weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Briefly remove the septum from the reaction vial and quickly add the catalyst under a positive pressure of inert gas. Reseal the vial immediately.

3. Reaction Execution:

  • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C).[3]

  • Stir the reaction mixture vigorously for the intended duration (typically 2-24 hours).

4. Monitoring:

  • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide and the formation of the product.[3]

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: Can I run my Suzuki reaction open to the air? A: It is strongly discouraged. While some modern precatalysts show remarkable stability, oxygen promotes undesirable side reactions like boronic acid homocoupling and can lead to the formation of inactive palladium black.[10][18] For reproducible and high-yielding results, always use an inert atmosphere. Some specialized protocols using micellar conditions have shown success under air, but these are exceptions.[22][23]

Q2: My thiophene substrate has other functional groups. Will they interfere with the reaction? A: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[24][25] Groups like esters, ketones, amides, nitriles, and ethers are generally well-tolerated. However, acidic protons (e.g., from carboxylic acids, phenols, or some N-H bonds) may require an additional equivalent of base. Very sensitive functional groups may require protection, but this is less common for Suzuki reactions compared to other cross-couplings. The presence of a carboxylic acid group on the thiophene ring can sometimes chelate to the palladium, potentially affecting activity, but esterification can mitigate this.[26]

Q3: What is the difference between 2-thienylboronic acid and 3-thienylboronic acid in terms of reactivity? A: 2-Thienylboronic acid is generally more prone to protodeboronation than its 3-thienyl isomer. This is due to the electronic effects of the sulfur atom, which can stabilize intermediates that lead to the cleavage of the C-B bond at the 2-position. Therefore, reactions involving 2-thienylboronic acid often require more careful optimization of base, temperature, and catalyst system to minimize this side reaction.[3]

Q4: Can I use Nickel catalysts for coupling thiophene derivatives? A: Yes, nickel-based catalysts can also be used for Suzuki and other cross-coupling reactions of thiophene derivatives.[27] Nickel catalysts can sometimes offer different reactivity and may be more cost-effective, particularly for activating C-Cl bonds. However, palladium-based systems, especially those using Buchwald ligands, are generally more widely used and have a broader documented scope for this specific transformation.[6][7]

References

  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. BenchChem Technical Support.
  • Sigma-Aldrich. Buchwald Phosphine Ligands. Sigma-Aldrich Technical Bulletin.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Bhattacharya, S., et al. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 75(17), 5836–5845.
  • Raza, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53.
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
  • Guler, E., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Marques, C. S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14041–14051.
  • Dunn, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(5), 603-610.
  • Pal, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(7), 2537–2540.
  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 346–356.
  • Chieppa, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 437-448.
  • Kumar, M., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5916-5945.
  • Wikipedia. (n.d.).
  • Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 195, 109703.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid. BenchChem Technical Support.
  • Chieppa, G., et al. (2021).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Arrigo, A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(13), 1887-1897.
  • Sarris, K., et al. (2021). Final Analysis: Sulfur as a Catalyst Poison. Catalysis Science & Technology, 11(16), 5434-5450.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Celik, G., et al. (2020). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy.
  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros.
  • Chen, J., et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • The Organic Chemistry Tutor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

Sources

Addressing solubility issues of (4-thien-2-ylphenyl)methanol in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-thien-2-ylphenyl)methanol

A Guide to Addressing Solubility Challenges in Reaction Media

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that achieving optimal solubility is paramount for reaction success, influencing everything from reaction kinetics to final product purity. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the solubility issues commonly encountered with this compound.

The unique structure of this compound, featuring a polar hydroxyl group and two non-polar aromatic rings (phenyl and thienyl), presents a distinct solubility profile that can be challenging to manage.[1] This guide combines theoretical principles with field-proven troubleshooting strategies to help you navigate these challenges effectively.

Troubleshooting Guide: Immediate Solutions for Common Problems

This section addresses specific, acute issues you might face during your experiment.

Question: My this compound is not dissolving in my chosen solvent. What are my immediate first steps?

Answer:

When initial dissolution fails, a systematic approach is crucial. Before making significant changes to your reaction setup, consider these immediate actions:

  • Apply Gentle Heating: For many organic compounds, solubility increases with temperature.[2] Gently warm your reaction mixture (e.g., to 40-60 °C), ensuring the temperature is well below the solvent's boiling point and does not compromise the stability of other reagents.

  • Increase Agitation: Ensure your stirring or shaking is vigorous enough to maximize the interaction between the solute and solvent. Sometimes, undissolved material can remain static at the bottom of the vessel.

  • Sonication: If available, placing the flask in an ultrasonic bath for 5-10 minutes can help break down solid agglomerates and accelerate the dissolution process.

  • Solvent Addition: If the reaction concentration allows, incrementally add more solvent. This can help determine if you are simply above the saturation point at the current volume.

If these simple physical methods are ineffective, it indicates a fundamental mismatch between the solute and the solvent system, requiring a more strategic chemical adjustment as outlined in the diagram below.

dot

Troubleshooting_Workflow start Compound Fails to Dissolve step1 Apply Gentle Heat & Increase Agitation start->step1 check1 Is it Soluble? step1->check1 check2 Reaction Tolerates Solvent Mixture? check1->check2 No success Proceed with Reaction check1->success Yes step2 Consider a Co-Solvent step2->success step4 Consult Solvent Miscibility & Polarity Chart step2->step4 step3 Screen Alternative Single Solvents step3->success step3->step4 check2->step2 Yes check2->step3 No failure Re-evaluate Reaction Strategy (e.g., Phase-Transfer Catalysis) step4->failure

Caption: A decision tree for troubleshooting solubility issues.

Question: My compound dissolved initially but then precipitated out of the solution after adding another reagent. Why did this happen and how can I fix it?

Answer:

This phenomenon, often called "crashing out," typically occurs for one of two reasons:

  • Change in Solvent Polarity: The reagent you added may have a significantly different polarity than your primary solvent, altering the overall polarity of the reaction medium to a point where it can no longer support the solubility of this compound. This is a common issue when adding a non-polar reagent to a polar solution or vice-versa.

  • Chemical Reaction/Complexation: The added reagent may have reacted with your compound to form a new, less soluble species, or it may have interacted with the solvent, reducing its solvating power.

Solutions:

  • Reagent Addition Strategy: Instead of adding the second reagent neat, dissolve it first in a small amount of the primary reaction solvent. Then, add this solution dropwise to the reaction mixture with vigorous stirring. This maintains a more consistent solvent environment.

  • Employ a Co-Solvent System: Proactively use a co-solvent system that can accommodate a wider range of polarities.[3][4] For instance, a mixture of THF and toluene might keep all components in solution. The key is to find a blend that solubilizes both the starting material and the added reagent.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the solubility of this compound.

Question: What is the general solubility profile of this compound?

Answer:

The solubility of this compound is dictated by the interplay of its molecular components:

  • Polar "Head": The benzyl alcohol group (-CH₂OH) can participate in hydrogen bonding, imparting some affinity for polar solvents.[1]

  • Non-Polar "Tail": The biphenyl-like core, consisting of phenyl and thienyl rings, is hydrophobic and favors dissolution in non-polar or moderately polar organic solvents.[5]

This dual nature means it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Its optimal solubility is typically found in solvents of intermediate polarity or in solvent mixtures.

Table 1: Predicted Solubility of this compound in Common Lab Solvents
SolventPolarity IndexPredicted SolubilityRationale
Water10.2PoorThe large hydrophobic backbone outweighs the polarity of the single hydroxyl group.
Methanol / Ethanol5.1 / 4.3ModerateThe alcohol solvents can hydrogen bond with the -OH group, but the aromatic core limits high solubility.
Tetrahydrofuran (THF)4.0GoodTHF is a polar aprotic solvent that effectively solvates both the polar and non-polar regions of the molecule.
Dichloromethane (DCM)3.1GoodA versatile solvent of intermediate polarity suitable for many organic compounds.
Toluene2.4Moderate to GoodThe aromatic nature of toluene interacts favorably with the phenyl and thienyl rings.
Hexane0.1PoorA highly non-polar solvent that cannot effectively solvate the polar hydroxyl group.

Note: This table is based on structural analysis and general principles of "like dissolves like."[2] Experimental verification is required for precise quantitative data.

Question: What advanced strategies can I use to enhance solubility for a particularly difficult reaction?

Answer:

When standard solvent systems fail, several advanced techniques can be employed. The choice depends on the specific requirements of your reaction chemistry (e.g., aqueous vs. organic, temperature sensitivity).

Table 2: Comparison of Solubility Enhancement Techniques
TechniquePrinciple of OperationAdvantagesDisadvantages
Co-Solvency A mixture of solvents is used to create a medium with an optimal polarity to dissolve all reaction components.[3][4][6]Simple, versatile, and highly tunable by adjusting the solvent ratio.Can complicate solvent removal; potential for side reactions with certain solvents.
Surfactant Use (Micellar Catalysis) Surfactants form micelles in an aqueous solution, creating a hydrophobic core where the compound can dissolve.[7][8][9]Enables reactions in aqueous media; can increase reaction rates.[7]Introduces a new component that may need to be removed; potential for emulsion formation.
Complexing Agents Host molecules, like cyclodextrins, encapsulate the hydrophobic part of the compound, rendering the resulting complex water-soluble.[10][11][12][13]Significant solubility enhancement in water; can protect the guest molecule.[14]Stoichiometric amounts of the agent are needed; can be costly; may affect reactivity.

dot

CoSolvency_Concept cluster_0 Poor Solvation in Pure Polar Solvent (e.g., Water) cluster_1 Poor Solvation in Pure Non-Polar Solvent (e.g., Hexane) cluster_2 Good Solvation in Co-Solvent System (e.g., THF/Water) mol1 water1 H₂O water2 H₂O water3 H₂O l1 Hydrophobic rings repel polar solvent mol2 hex1 Hex hex2 Hex hex3 Hex l2 Polar -OH group repels non-polar solvent mol3 thf1 THF thf1->mol3 solvates rings thf2 THF water4 H₂O water4->mol3 solvates -OH water5 H₂O l3 Both parts of the molecule are solvated

Caption: How a co-solvent system effectively solvates a molecule.

Experimental Protocol: Systematic Solvent Screening

A systematic screening is the most reliable method to identify an optimal solvent or co-solvent system. This protocol describes a small-scale, parallel approach to efficiently test multiple conditions.[15]

Objective: To identify a suitable solvent or binary co-solvent system for dissolving this compound at a target concentration.

Materials:

  • This compound

  • An array of small vials (e.g., 2 mL glass vials) with caps

  • A selection of candidate solvents (e.g., Methanol, THF, DCM, Toluene, Acetonitrile, 1,4-Dioxane)

  • Positive displacement pipette or analytical balance

  • Vortex mixer and/or magnetic stir plate with small stir bars

Procedure:

  • Preparation: Accurately weigh a fixed amount of this compound into each vial (e.g., 5.0 mg). This ensures a consistent starting point for concentration calculations.

  • Single Solvent Addition:

    • To each vial, add a measured volume of a single candidate solvent (e.g., 0.5 mL). This corresponds to an initial target concentration (in this example, 10 mg/mL).

    • Cap the vials securely.

  • Initial Assessment (Room Temperature):

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. Record the results as "Soluble," "Partially Soluble," or "Insoluble."

  • Assessment with Heating:

    • For vials where the compound was not fully soluble, place them in a heated block or warm water bath (e.g., 50 °C) for 10 minutes.

    • Vortex again while warm and visually inspect. Record any changes in solubility.

  • Co-Solvent Screening (for promising candidates):

    • Identify the best-performing single solvents.

    • Set up a new array of vials with 5.0 mg of the compound.

    • Add a primary solvent in which the compound is poorly soluble but the reagents are soluble (e.g., 0.25 mL of water).

    • Titrate in a miscible co-solvent in which the compound is highly soluble (e.g., THF) in small increments (e.g., 0.05 mL), vortexing after each addition until dissolution is achieved.

    • Record the total volume of each solvent required. This provides an optimal ratio for your reaction.[3][4]

  • Analysis: Compile your observations in a table. The ideal solvent system is one that achieves complete dissolution at room temperature or with minimal heating, uses the lowest practical volume, and is compatible with all reaction components.

This self-validating protocol allows you to quickly and efficiently map the solubility landscape of your compound, providing a robust, data-driven basis for selecting your reaction medium.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search Grounding API.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • Co-solvent: Significance and symbolism. (2025). Google AI Search Grounding API.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • A recent overview of surfactant–drug interactions and their importance. (2023).
  • Applications of Complexation in the Formulation of Insoluble Compounds. (n.d.).
  • How to determine the solubility of a substance in an organic solvent? (2024).
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Solubility of Organic Compounds. (2023). University of Toronto Scarborough.
  • Drug solubilization by complex
  • 16.5: Complex Ions and Solubility. (2023). Chemistry LibreTexts.
  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025). Google AI Search Grounding API.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020).
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • (4-(Thiophen-2-yl)phenyl)methanol. (n.d.). MySkinRecipes.
  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry.

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Technical Support Center: Stability and Degradation of (4-thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for (4-thien-2-ylphenyl)methanol (CAS: 81443-44-9). This document provides in-depth information on the stability profile of this compound, common degradation pathways, and robust methodologies for its handling and analysis. As a benzylic alcohol containing a thiophene moiety, this molecule possesses specific chemical liabilities that require careful consideration during research and development.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound, which was initially a light yellow powder, has darkened to a brownish color upon storage. Is it degrading?

A: Yes, a visible color change from a light yellow or tan powder to a darker brown or black residue is a strong indicator of degradation.[1] This is a common observation for complex organic molecules, including some aryl methanols which can be unstable over time.[2] The discoloration is likely due to the formation of highly conjugated, colored impurities resulting from oxidation and potential polymerization pathways. It is strongly recommended to use a fresh, purified sample or re-characterize the material using techniques like HPLC, NMR, and melting point analysis to confirm its purity before use.

Q2: What are the primary chemical degradation pathways I should be concerned about with this compound?

A: The structure of this compound contains two primary points of reactivity that are central to its degradation profile:

  • Oxidation of the Benzylic Alcohol: This is the most significant and anticipated degradation pathway. The benzylic C-H bonds are relatively weak, making the alcohol susceptible to oxidation.[3] This process typically occurs in two stages:

    • Initial Oxidation: The primary alcohol is oxidized to its corresponding aldehyde, 4-(thien-2-yl)benzaldehyde .[4]

    • Further Oxidation: If the oxidative conditions are sufficiently strong or prolonged, the aldehyde can be further oxidized to the carboxylic acid, 4-(thien-2-yl)benzoic acid .[5] This pathway can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing reagents.[6]

  • Photodegradation of the Thiophene Ring: Thiophene and its derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.[7] The thiophene ring can react with singlet oxygen, which is generated photochemically, via a [2+4] cycloaddition reaction.[7] This can lead to the formation of unstable endoperoxide intermediates and subsequent ring-opened products, contributing to the loss of the parent compound and the formation of various impurities.

Q3: I am observing an unexpected new peak in my HPLC analysis during a reaction. How can I determine if it's a degradant of this compound?

A: To determine if a new peak is a degradant, you should perform a forced degradation study (also known as a stress study).[8] By intentionally exposing a pure sample of this compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures by HPLC, you can generate its likely degradation products.

If the retention time of the unexpected peak in your experiment matches the retention time of a peak generated in one of the stress conditions (e.g., the oxidative stress sample), it strongly suggests the peak is a degradant. For definitive structural confirmation, the peak should be isolated and characterized using mass spectrometry (LC-MS) and NMR spectroscopy.[9]

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?

A: Based on its chemical liabilities, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, typically 2-8°C, to minimize the rate of thermal degradation and oxidation.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location to prevent photolytic degradation.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis or moisture-mediated reactions.

Troubleshooting Guide for Common Issues

Problem EncounteredProbable CauseRecommended Solution
Low Assay/Purity Value Oxidative Degradation: The benzylic alcohol has oxidized to the aldehyde or carboxylic acid.Use a freshly opened or recently purified sample. Store the compound under an inert atmosphere and protect it from light. Consider adding an antioxidant if compatible with your application.
Multiple New Impurity Peaks in HPLC Photodegradation: The sample was exposed to ambient or UV light, causing degradation of the thiophene ring and other pathways.Conduct all experimental manipulations in a fume hood with the sash down and under yellow light or with light-protected (amber) glassware.
Poor Mass Balance in Degradation Study Formation of Non-UV Active or Volatile Degradants: Some degradation products may not have a chromophore or may be lost during the workup.Use a mass-sensitive detector (e.g., CAD, ELSD) in parallel with the UV detector. Ensure sample workup procedures minimize the loss of volatile compounds.
Inconsistent Results Between Batches Variable Purity of Starting Material: Different batches may have varying levels of initial impurities that can catalyze degradation.Always qualify a new batch of the compound for purity (e.g., via HPLC, NMR) before initiating critical experiments.

Visualizing the Primary Degradation Pathway

The most probable degradation route for this compound is the sequential oxidation of the benzylic alcohol.

cluster_main Oxidative Degradation Pathway A This compound (Parent Compound) B 4-(thien-2-yl)benzaldehyde (Aldehyde Intermediate) A->B [O] (Initial Oxidation) C 4-(thien-2-yl)benzoic acid (Final Oxidation Product) B->C [O] (Further Oxidation)

Caption: Primary oxidative degradation pathway of this compound.

Key Methodologies: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9]

Summary of Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureDurationTypical Degradation Target
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hours5-20%
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hours5-20%
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours5-20%
Thermal Dry Heat (Solid State)80°CUp to 7 days5-20%
Photolytic ICH Q1B compliant light sourceRoom TemperaturePer ICH Q1B guidelines5-20%
General Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing forced degradation studies.

cluster_workflow Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress 2. Apply Stress Conditions prep->stress acid Acid (HCl) stress->acid base Base (NaOH) stress->base oxid Oxidative (H₂O₂) stress->oxid photo Photolytic (ICH Light) stress->photo thermal Thermal (Heat) stress->thermal quench 3. Quench/Neutralize (If applicable) acid->quench base->quench oxid->quench photo->quench thermal->quench analyze 4. Analyze Samples (HPLC-PDA, LC-MS) quench->analyze characterize 5. Characterize Degradants (Identify structure & pathway) analyze->characterize

Caption: General workflow for forced degradation studies.

Detailed Protocol: Oxidative Degradation

This protocol details the steps for inducing and analyzing oxidative degradation.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • Pipette 5.0 mL of the stock solution into a clean, labeled flask.

    • Add 5.0 mL of a 6% hydrogen peroxide (H₂O₂) solution to achieve a final H₂O₂ concentration of 3% and a final drug concentration of 0.5 mg/mL.

  • Control Sample Preparation:

    • Pipette 5.0 mL of the stock solution into a separate flask.

    • Add 5.0 mL of water. This sample serves as the unstressed control.

  • Incubation: Store both the stress and control samples protected from light at room temperature for 24 hours. Monitor the degradation periodically (e.g., at 2, 6, 12, and 24 hours) by withdrawing an aliquot.

  • Analysis:

    • Directly inject the aliquots into an HPLC-PDA system.

    • Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

    • Calculate the percentage of degradation and assess the mass balance.

    • For structural identification of major degradants, analyze the samples using a validated LC-MS method.

References

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols.
  • Chemical Communications (RSC Publishing). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
  • Chemical Communications (RSC Publishing). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • National Institutes of Health (NIH). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
  • ResearchGate. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
  • OUCI. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
  • Organic Syntheses. Organic Syntheses Procedure.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. FORCED DEGRADATION STUDIES OF RIL.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.).
  • MDPI. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications.
  • CymitQuimica. [4-(Thien-2-yl)phenyl]methanol.
  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Fisher Scientific. This compound, Thermo Scientific 250 mg.
  • ChemicalBook. This compound | 16939-04-1.
  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
  • National Institutes of Health (NIH). (2020). Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment.
  • Benchchem. Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide.
  • ResearchGate. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol.
  • ResearchGate. Methanol degradation pathways as outlined in this review.
  • PubChem. 4-Benzo[b]thien-2-ylbenzenemethanol.
  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments.
  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
  • Labchem. This compound, 97%.
  • RSC Publishing. General acid catalysed hydrolysis of benzaldehyde aryl methyl acetals.
  • Benchchem. Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • PubMed. (2021). Effects of methanol on the performance of a novel BDE-47 degrading bacterial consortium QY2 in the co-metabolism process.
  • ResearchGate. Methanol Promotes the Biodegradation of 2,2′,3,4,4′,5,5′-Heptachlorobiphenyl (Pcb 180) by the Microbial Consortium Qy2: Metabolic Pathways, Toxicity Evaluation and Community Response | Request PDF.
  • ResearchGate. Methanol promotes the biodegradation of 2,2′,3,4,4′,5,5′-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response | Request PDF.

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Validation & Comparative

A Comparative Guide to the Synthesis of (4-thien-2-ylphenyl)methanol for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

(4-thien-2-ylphenyl)methanol is a valuable building block in the development of novel pharmaceuticals and advanced materials. Its unique structural motif, featuring a thiophene ring linked to a benzyl alcohol, imparts desirable electronic and steric properties. For researchers and process chemists, the selection of an optimal synthetic route is paramount to ensure efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of three distinct and viable synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and expert insights to inform your selection.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached via two primary strategies: the construction of the biaryl backbone followed by functional group manipulation, or the direct modification of a pre-existing biaryl scaffold. In this guide, we will explore three specific embodiments of these strategies:

  • Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling: A robust and versatile method for carbon-carbon bond formation, offering high yields and broad functional group tolerance.[1]

  • Route 2: Grignard Reaction: A classic organometallic approach for the formation of alcohols, providing a powerful tool for carbon-carbon bond formation.[2]

  • Route 3: Reduction of 4-(thiophen-2-yl)benzaldehyde: A straightforward and efficient method that leverages a commercially available precursor.

Each of these routes presents a unique set of advantages and challenges, which we will dissect in detail to provide a comprehensive understanding of their practical applications.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds with high efficiency and selectivity.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.[3] For the synthesis of this compound, a logical approach involves the coupling of 2-thienylboronic acid with a suitable 4-(hydroxymethyl)phenyl halide, such as 4-bromobenzyl alcohol.

Causality of Experimental Choices

The choice of a palladium catalyst, ligand, base, and solvent system is critical for the success of a Suzuki-Miyaura coupling.[4] Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available, and effective catalyst for a wide range of Suzuki couplings.[5] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[5] A mixture of an organic solvent like 1,4-dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.[1][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Thienylboronic acid

  • 4-Bromobenzyl alcohol

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-thienylboronic acid (1.2 eq), 4-bromobenzyl alcohol (1.0 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizing the Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Thienylboronic Acid 2-Thienylboronic Acid Reaction Mixture Reaction Mixture 2-Thienylboronic Acid->Reaction Mixture 4-Bromobenzyl Alcohol 4-Bromobenzyl Alcohol 4-Bromobenzyl Alcohol->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture 1,4-Dioxane/Water 1,4-Dioxane/Water 1,4-Dioxane/Water->Reaction Mixture Reflux (80-100 °C) Reflux (80-100 °C) Reflux (80-100 °C)->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Extraction with EtOAc Extraction with EtOAc Column Chromatography Column Chromatography Extraction with EtOAc->Column Chromatography Final Product Final Product Column Chromatography->Final Product Crude Product Crude Product Reaction Mixture->Crude Product Reaction Crude Product->Extraction with EtOAc Grignard_Reaction cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Workup & Purification Mg Turnings Mg Turnings 2-Thienylmagnesium Bromide 2-Thienylmagnesium Bromide Mg Turnings->2-Thienylmagnesium Bromide 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->2-Thienylmagnesium Bromide Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->2-Thienylmagnesium Bromide 4-Formylbenzaldehyde 4-Formylbenzaldehyde Reaction Mixture Reaction Mixture 4-Formylbenzaldehyde->Reaction Mixture Aq. NH4Cl Quench Aq. NH4Cl Quench Extraction Extraction Aq. NH4Cl Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product 2-Thienylmagnesium Bromide->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Reaction Crude Product->Aq. NH4Cl Quench Reduction_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-(thiophen-2-yl)benzaldehyde 4-(thiophen-2-yl)benzaldehyde Reaction Mixture Reaction Mixture 4-(thiophen-2-yl)benzaldehyde->Reaction Mixture Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reaction Mixture Methanol or Ethanol Methanol or Ethanol Methanol or Ethanol->Reaction Mixture 0 °C to Room Temp 0 °C to Room Temp 0 °C to Room Temp->Reaction Mixture Water Quench Water Quench Extraction Extraction Water Quench->Extraction Final Product Final Product Extraction->Final Product Crude Product Crude Product Reaction Mixture->Crude Product Reduction Crude Product->Water Quench

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of (4-thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the critical task of purity assessment of the active pharmaceutical ingredient (API), (4-thien-2-ylphenyl)methanol. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present comparative data for methodological choices, and provide actionable protocols grounded in regulatory expectations.

The purity of an API is a cornerstone of drug safety and efficacy. An analytical method intended to measure purity must be rigorously validated to prove it is fit for its intended purpose.[1][2] This involves demonstrating that the method can reliably separate the main compound from process-related impurities and potential degradation products—a capability known as being "stability-indicating".[3][4][5] This guide is structured to provide researchers, analysts, and drug development professionals with the insights needed to execute a robust method validation study in line with global regulatory standards, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guideline.[6][7]

Foundational HPLC Methodologies for this compound

The chemical structure of this compound, featuring both a phenyl and a thiophene ring, makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection.[8] Before validation can commence, a suitable chromatographic method must be developed. The objective is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any impurities.

For this guide, we will validate a primary method (Method A) and compare its performance against a common alternative (Method B) to illustrate the impact of chromatographic choices.

Table 1: Proposed HPLC Methods for Purity Analysis

ParameterMethod A (Primary) Method B (Alternative) Rationale for Comparison
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmTo compare a standard hydrophobic stationary phase (C18) with a phase offering alternative selectivity through π-π interactions (Phenyl-Hexyl).[9]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water-
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)To compare the two most common organic modifiers in reversed-phase HPLC, which differ in elution strength, viscosity, and selectivity.[10]
Gradient 30% B to 95% B in 15 min40% B to 95% B in 15 minGradient elution is necessary to separate impurities with a wide range of polarities and to ensure the column is cleaned of late-eluting compounds.[3]
Flow Rate 1.0 mL/min1.0 mL/min-
Column Temp. 30 °C30 °C-
Detection UV at 265 nmUV at 265 nmWavelength selected based on the UV absorbance maxima of the conjugated aromatic system.
Injection Vol. 5 µL5 µL-
Diluent Acetonitrile/Water (50:50)Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies. The logical flow ensures that the foundational aspects of the method are established before proceeding to more complex characteristics. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1]

ValidationWorkflow cluster_0 Phase 1: Foundational Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability cluster_3 Routine Analysis Prerequisite Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Establishes peak identity SystemSuitability System Suitability Specificity->SystemSuitability Defines criteria for daily use Accuracy Accuracy Linearity->Accuracy Defines concentration range Linearity->SystemSuitability Defines criteria for daily use Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness Accuracy->SystemSuitability Defines criteria for daily use LOD_LOQ LOD & LOQ Precision->LOD_LOQ Determines method sensitivity Precision->SystemSuitability Defines criteria for daily use Robustness Robustness LOD_LOQ->Robustness Tests method reliability LOD_LOQ->SystemSuitability Defines criteria for daily use Robustness->SystemSuitability Defines criteria for daily use

Caption: A logical workflow for HPLC method validation.

In-Depth Analysis of Validation Parameters

Specificity (Stability-Indicating Nature)

Expertise & Experience: Specificity is arguably the most critical validation parameter for a purity-indicating method. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12] For a stability-indicating assay, this is demonstrated through forced degradation studies.[13] Subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, light) intentionally generates degradation products. The method is deemed specific if the main API peak is resolved from all degradant peaks, and peak purity analysis (e.g., using a Diode Array Detector) confirms that the main peak is spectrally pure.[14][15][16]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid API to UV light (e.g., 254 nm) for 48 hours. Prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze an unstressed sample and all stressed samples by HPLC using both Method A and Method B. Use a Diode Array Detector to assess peak purity of the main analyte peak in each chromatogram.

SpecificityDiagram cluster_0 cluster_1 cluster_2 Stress API Sample Acid Base Oxidation Heat Light HPLC HPLC System (Method A vs. B) Stress:acid->HPLC Stress:base->HPLC Stress:ox->HPLC Stress:heat->HPLC Stress:light->HPLC Result Chromatogram Main Peak (API) Degradant 1 Degradant 2 ... HPLC->Result

Caption: Specificity assessment via forced degradation.

Comparative Data Summary (Hypothetical)

Stress ConditionMethod A (C18/ACN) - Resolution (API vs. nearest degradant)Method B (Phenyl-Hexyl/MeOH) - Resolution (API vs. nearest degradant)
Acid Hydrolysis2.52.1
Base Hydrolysis3.13.5
Oxidation4.03.8
Acceptance Criterion Resolution > 2.0; No co-elution detected by DAD. Resolution > 2.0; No co-elution detected by DAD.

Trustworthiness: Both methods demonstrate adequate specificity. Method A shows slightly better resolution for the acid degradant, while Method B is superior for the base degradant. Either could be chosen, but the selection may depend on which degradation pathway is more relevant to the product's long-term stability.

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. For a purity method, this range must cover from the reporting limit for impurities up to a level exceeding the nominal concentration (e.g., 50% to 150% of the target concentration). This ensures that both trace impurities and major deviations in the API concentration can be accurately quantified. The correlation coefficient (r²) is a common measure, with a value >0.999 being a typical acceptance criterion.

Experimental Protocol: Linearity

  • Prepare Stock: Prepare a high-concentration stock of this compound reference standard (e.g., 0.15 mg/mL).

  • Create Standards: Perform serial dilutions to prepare at least five concentration levels spanning the desired range (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL, corresponding to 50% to 150% of a target 0.1 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Data Summary (Hypothetical)

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)
Range Tested0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL
Correlation Coefficient (r²)0.99980.9995
Y-Intercept1.2% of response at 100% level1.8% of response at 100% level
Acceptance Criteria r² ≥ 0.999; Y-intercept not significantly different from zero. r² ≥ 0.999; Y-intercept not significantly different from zero.

Trustworthiness: Both methods exhibit excellent linearity. Method A shows a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better fit to the linear model.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[11][17] In the context of API purity, it is typically assessed by spiking a placebo (if in a drug product) or a sample of the API with known amounts of impurities or the API itself. The percentage recovery is then calculated. This confirms that the method is free from significant bias. Accuracy should be assessed at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

Experimental Protocol: Accuracy

  • Prepare Samples: Prepare triplicate samples of the API at three concentrations (e.g., 0.08, 0.10, and 0.12 mg/mL) by spiking a known quantity of the API reference standard into a pre-analyzed batch of the API.

  • Analysis: Analyze all nine samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Comparative Data Summary (Hypothetical)

Spiked LevelMethod A (C18/ACN) - Mean % Recovery (n=3)Method B (Phenyl-Hexyl/MeOH) - Mean % Recovery (n=3)
80% (0.08 mg/mL)99.5%98.9%
100% (0.10 mg/mL)100.2%100.5%
120% (0.12 mg/mL)100.8%101.2%
Acceptance Criteria Mean recovery between 98.0% and 102.0% at each level. Mean recovery between 98.0% and 102.0% at each level.

Trustworthiness: Both methods demonstrate high accuracy, with all recovery values falling well within the typical acceptance limits.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels as per ICH guidelines:[18]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

The results are reported as the Relative Standard Deviation (%RSD).

Experimental Protocol: Precision

  • Repeatability:

    • Prepare six independent samples of this compound at the 100% concentration level (0.1 mg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system.

    • Calculate the %RSD for the second set of six samples.

    • Perform a statistical comparison (e.g., F-test for variance, t-test for means) of the two data sets and calculate the overall %RSD for all 12 measurements.

Comparative Data Summary (Hypothetical)

Precision LevelMethod A (C18/ACN) - %RSDMethod B (Phenyl-Hexyl/MeOH) - %RSD
Repeatability (n=6)0.45%0.60%
Intermediate Precision (n=12, overall)0.75%0.90%
Acceptance Criteria Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%.

Trustworthiness: Method A demonstrates superior precision in both repeatability and intermediate precision tests. The lower %RSD suggests it is more resilient to minor variations encountered in routine use. This could be due to the lower viscosity of ACN/water mixtures compared to MeOH/water, leading to more stable pump performance.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity methods, the LOQ is particularly important as it defines the lower limit of the reporting range. These values can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparative Data Summary (Hypothetical)

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)
LOD (based on S/N ≈ 3)0.0001 mg/mL (0.1% of target)0.00015 mg/mL (0.15% of target)
LOQ (based on S/N ≈ 10)0.0003 mg/mL (0.3% of target)0.0005 mg/mL (0.5% of target)
Acceptance Criteria LOQ must be at or below the impurity reporting threshold. LOQ must be at or below the impurity reporting threshold.

Trustworthiness: Method A shows slightly better sensitivity, with a lower LOD and LOQ. This is a significant advantage for a purity method, allowing for the quantification of impurities at lower levels.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18] This provides an indication of its reliability during normal usage. Key parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocol: Robustness

  • Vary the following parameters one at a time:

    • Flow Rate: ±0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ±5°C (25°C and 35°C).

    • Mobile Phase B Composition: ±2% absolute (e.g., at a 50% B step, test 48% and 52%).

  • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and tailing factor.

Trustworthiness: A method is robust if system suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) are met under all tested variations. Both methods should be designed to pass robustness testing. Method A, with its better precision, may be inherently more robust.

Final Comparison and Method Selection

The validation data allows for an objective comparison to select the most suitable method for routine purity assessment of this compound.

Table 7: Overall Performance Comparison

Validation ParameterMethod A (C18/ACN) Method B (Phenyl-Hexyl/MeOH) Advantage
Specificity Excellent (Rs=2.5 for acid degradant)Excellent (Rs=3.5 for base degradant)Method-dependent
Linearity (r²) 0.99980.9995Method A
Accuracy (% Rec) 99.5 - 100.8%98.9 - 101.2%Comparable
Precision (%RSD) 0.75% (Intermediate)0.90% (Intermediate)Method A
LOQ 0.0003 mg/mL0.0005 mg/mLMethod A
Overall Assessment Highly precise and sensitive.Good performance, alternative selectivity.Method A is superior for routine QC.

References

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  • <621> CHROMATOGRAPHY. [Link]

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A Spectroscopic Guide to Differentiating Positional Isomers of (Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise structural characterization of molecular isomers is paramount. Positional isomers, while possessing identical molecular formulas, can exhibit profoundly different biological activities, physical properties, and chemical reactivities. This guide provides an in-depth spectroscopic comparison of (4-thien-2-ylphenyl)methanol and its ortho and meta positional isomers. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we will establish a clear framework for their unambiguous differentiation.

The three isomers under investigation share the molecular formula C₁₁H₁₀OS and a molecular weight of 190.26 g/mol .[1][2] Their structural variations, stemming from the substitution pattern on the phenyl ring, give rise to unique spectroscopic fingerprints.

Caption: Molecular structures of the para, meta, and ortho isomers.

Core Principles & Experimental Workflow

The differentiation of these isomers relies on how the spatial arrangement of the thiophene and hydroxymethyl substituents affects the electronic environment and vibrational modes of the molecule. The experimental workflow is designed to probe these differences systematically.

Experimental Workflow: A Self-Validating Approach

Our protocol ensures that the data from each spectroscopic technique corroborates the others, providing a high degree of confidence in the final structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isomer Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_UV Prepare Dilute Solution (e.g., in Methanol) Sample->Prep_UV Prep_IR Prepare KBr Pellet or Thin Film (ATR) Sample->Prep_IR Prep_MS Introduce Sample (e.g., via GC or Direct Inlet) Sample->Prep_MS NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR UV UV-Vis Spectroscopy Prep_UV->UV IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI-MS) Prep_MS->MS Analysis_NMR Analyze Chemical Shifts, Coupling Constants (J), & Signal Multiplicity NMR->Analysis_NMR Analysis_UV Determine λmax & Correlate with Conjugation UV->Analysis_UV Analysis_IR Identify Functional Groups & Fingerprint Region (C-H Bending) IR->Analysis_IR Analysis_MS Confirm Molecular Ion (M⁺) & Analyze Fragmentation MS->Analysis_MS Final Structural Confirmation Analysis_NMR->Final Analysis_UV->Final Analysis_IR->Final Analysis_MS->Final

Caption: A comprehensive workflow for spectroscopic isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these positional isomers. The key lies in the distinct patterns observed in both ¹H and ¹³C NMR spectra.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay (e.g., 5 seconds) to ensure accurate integration.[3]

  • ¹³C NMR Acquisition: Acquire the carbon-13 spectrum, often using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Comparative ¹H NMR Analysis

The aromatic region (δ 7.0-8.0 ppm) of the ¹H NMR spectrum provides the most definitive evidence for isomer identification.

FeatureThis compound (para)(3-thien-2-ylphenyl)methanol (meta)(2-thien-2-ylphenyl)methanol (ortho)
Phenyl Protons Two doublets (AA'BB' system), integrating to 2H each. Relatively simple pattern due to symmetry.More complex pattern: typically one singlet-like signal and three multiplets.Four distinct multiplets, each integrating to 1H. Significant complexity due to lack of symmetry.
Benzylic CH₂ Singlet, ~δ 4.7 ppm.Singlet, ~δ 4.7 ppm.Singlet, ~δ 4.8 ppm (potentially shifted slightly downfield due to proximity to the thiophene ring).
Thiophene Protons Three distinct signals (doublet of doublets, and two doublets) in the characteristic thiophene region (~δ 7.0-7.4 ppm).Three distinct signals, similar to the para isomer.Three distinct signals, potentially with shifts influenced by steric crowding and ring-current effects from the adjacent phenyl ring.
Hydroxyl OH A broad singlet, variable chemical shift (typically δ 1.5-2.5 ppm), which can be exchanged with D₂O.A broad singlet with a variable chemical shift.A broad singlet with a variable chemical shift.

Causality: The symmetry of the para-isomer results in only two chemically distinct types of protons on the phenyl ring, leading to a simple pair of doublets. The lower symmetry of the meta and ortho isomers results in four unique phenyl protons, producing more complex and crowded splitting patterns that are challenging to resolve without higher field strengths.[4]

Comparative ¹³C NMR Analysis

The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of molecular symmetry.

FeatureThis compound (para)(3-thien-2-ylphenyl)methanol (meta)(2-thien-2-ylphenyl)methanol (ortho)
Benzylic Carbon ~δ 65 ppm~δ 65 ppm~δ 63 ppm (may be slightly shielded)
Phenyl Carbons 4 signals (2 quaternary, 2 CH)6 signals (2 quaternary, 4 CH)6 signals (2 quaternary, 4 CH)
Thiophene Carbons 4 signals (1 quaternary, 3 CH)4 signals (1 quaternary, 3 CH)4 signals (1 quaternary, 3 CH)

Causality: Due to the C₂ symmetry axis passing through the C1-C4 carbons of the phenyl ring in the para isomer, there are only four unique carbon environments in the phenyl moiety. The meta and ortho isomers lack this symmetry, resulting in six distinct signals for the six phenyl carbons.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While NMR provides detailed connectivity information, IR spectroscopy excels at identifying functional groups and, crucially, the substitution pattern of the benzene ring.[5]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Collect a background spectrum of the clean ATR crystal first for subtraction.

Comparative IR Analysis

The most diagnostic region is the "fingerprint" region, specifically the C-H out-of-plane bending vibrations.[5]

Vibrational ModeWavenumber (cm⁻¹)(para-isomer)(meta-isomer)(ortho-isomer)
O-H Stretch 3400 - 3200Broad, strongBroad, strongBroad, strong
Aromatic C-H Stretch 3100 - 3000MediumMediumMedium
Aliphatic C-H Stretch 3000 - 2850MediumMediumMedium
Aromatic C=C Stretch 1600 - 1450Multiple bandsMultiple bandsMultiple bands
C-O Stretch 1050 - 1000StrongStrongStrong
C-H Out-of-Plane Bend 900 - 690 Strong band at ~820 cm⁻¹ Bands at ~780 cm⁻¹ and ~880 cm⁻¹ Strong band at ~750 cm⁻¹

Causality: The out-of-plane C-H bending vibrations are highly coupled and characteristic of the number of adjacent hydrogen atoms on the aromatic ring. A 1,4-disubstituted (para) ring has two sets of two adjacent hydrogens, giving rise to a single strong band. 1,2- (ortho) and 1,3- (meta) substitution patterns produce different numbers of adjacent hydrogens, resulting in bands at distinct, predictable frequencies.

UV-Visible Spectroscopy: Evaluating Electronic Conjugation

UV-Vis spectroscopy provides insight into the electronic structure of the molecules. The position of the maximum absorbance (λ_max) is sensitive to the extent of π-conjugation between the phenyl and thiophene rings.[6]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution (micromolar concentration) of the sample in a UV-transparent solvent, such as methanol or ethanol.

  • Data Acquisition: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm, using the pure solvent as a reference.

Comparative UV-Vis Analysis
IsomerExpected λ_maxRationale
para-isomer Longest λ_max (e.g., ~285 nm)The linear arrangement allows for the most effective π-conjugation between the two aromatic rings, lowering the energy gap for electronic transitions (bathochromic shift).
meta-isomer Shortest λ_max (e.g., ~260 nm)Conjugation between the rings is electronically "broken" by the meta-linkage, resulting in an absorption profile more akin to the individual chromophores.
ortho-isomer Intermediate λ_max (e.g., ~270 nm)Steric hindrance between the adjacent rings forces them out of planarity. This twisting disrupts optimal π-orbital overlap, leading to a blue-shift (hypsochromic shift) compared to the planar para isomer.[4]

Mass Spectrometry: Confirmation and Fragmentation

While mass spectrometry cannot distinguish between these isomers based on the molecular ion peak alone, their fragmentation patterns can offer corroborating evidence.

Experimental Protocol: Mass Spectrometry
  • Ionization: Use a standard technique like Electron Ionization (EI) at 70 eV.

  • Analysis: Obtain the mass-to-charge (m/z) spectrum.

Comparative MS Analysis

All three isomers will show a strong molecular ion (M⁺) peak at m/z ≈ 190 . The primary fragmentation pathway for all three is the loss of the hydroxymethyl group (•CH₂OH, 31 Da) or water (H₂O, 18 Da) to form stabilized cations.

  • [M-H₂O]⁺: m/z ≈ 172

  • [M-CH₂OH]⁺: m/z ≈ 159

While the major fragments will be the same, the relative intensities of these fragment ions may differ subtly due to minor differences in the stability of the precursor ions, but this is generally not a primary method for differentiation. The main utility of MS is to confirm the molecular weight, which, when combined with the other spectroscopic data, validates the identity of the compound.[7]

Conclusion

The spectroscopic differentiation of this compound from its ortho and meta isomers is a clear and achievable task when approached systematically. While all techniques provide valuable information, NMR spectroscopy offers the most definitive and unambiguous evidence through the analysis of aromatic proton splitting patterns and the number of unique carbon signals. IR spectroscopy serves as an excellent confirmatory tool, with the C-H out-of-plane bending region being highly diagnostic of the phenyl substitution pattern. Finally, UV-Vis spectroscopy provides elegant proof of the differing levels of electronic conjugation between the isomers. By integrating the data from these methods, researchers can confidently assign the correct structure, a critical step in advancing drug discovery and materials development.

References

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A Senior Application Scientist's Guide to Comparative Docking of (4-thien-2-ylphenyl)methanol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-thien-2-ylphenyl)methanol scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on a designed library of its derivatives. We establish a robust workflow, from target selection and ligand preparation to the execution and analysis of docking simulations using AutoDock Vina. By targeting the well-characterized Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, this guide uses a practical, in-depth example to explain the causality behind experimental choices. Hypothetical, yet realistic, experimental data is presented to illustrate how to objectively compare binding affinities and interaction patterns, thereby enabling researchers to prioritize candidates for further development. This document serves as both a methodological protocol and a strategic guide for scientists in computational drug discovery.

Introduction: The Rationale for Comparative Docking

In modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of lead compounds.[1][2] Molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other, is a cornerstone of structure-based drug design.[3] It allows for the rapid, cost-effective screening of virtual libraries of compounds against a biological target, providing critical insights into potential binding affinity and the molecular interactions that govern recognition.[4]

The this compound core (Figure 1) represents a privileged scaffold, combining a thiophene ring—a common bioisostere for phenyl rings—with a phenylmethanol group, offering multiple points for chemical modification.[5][6] Derivatives of similar thienyl-phenyl structures have shown a range of biological activities, making this scaffold a compelling candidate for inhibitor design.[7][8]

This guide moves beyond a simple protocol by detailing a comparative study. The objective is not merely to dock a single ligand, but to understand how systematic chemical modifications to the this compound scaffold influence its binding potential to a therapeutically relevant target. By comparing a series of rationally designed derivatives, we can begin to elucidate the structure-activity relationship (SAR) in silico, providing a logical foundation for synthetic prioritization.

Chemical structure of the this compound scaffold.
Figure 1. The core chemical structure of this compound.

Selecting a Therapeutically Relevant Target: VEGFR-2

The choice of a protein target is the most critical first step in a docking study. The selection must be based on therapeutic relevance and the availability of high-quality structural data. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[9][10] Its overexpression is a hallmark of many solid tumors, making it a validated and highly important target for anticancer drug development.[10][11]

Causality of Choice:

  • Therapeutic Importance: Numerous kinase inhibitors targeting VEGFR-2 are clinically approved, validating it as a druggable target.[1]

  • Structural Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of the VEGFR-2 kinase domain, often co-crystallized with inhibitors. This provides an excellent starting point for docking studies.[11][12][13]

  • Relevance to Scaffold: Heterocyclic compounds, including those with thiophene moieties, have been successfully developed as kinase inhibitors, suggesting the this compound scaffold has the potential to bind within the ATP-binding pocket of kinases like VEGFR-2.[2]

For this guide, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 3C7Q) .[11] This structure provides a well-defined active site and a reference ligand for validating our docking protocol.

Design of the Ligand Library

To conduct a meaningful comparative study, we designed a small, focused library of this compound derivatives. The modifications are designed to probe the effects of electronics and sterics on binding affinity. The parent compound and its derivatives are listed in Table 1.

Table 1: Designed this compound Derivatives for Comparative Docking

Compound IDR-Group Substitution (at para-position of phenyl ring)SMILES String
LIG-001 -H (Parent Compound)OCc1ccc(cc1)-c1cccs1
LIG-002 -F (Electron-withdrawing)OCc1ccc(F)c(c1)-c1cccs1
LIG-003 -Cl (Electron-withdrawing, larger)OCc1ccc(Cl)c(c1)-c1cccs1
LIG-004 -CH3 (Electron-donating, lipophilic)OCc1ccc(C)c(c1)-c1cccs1
LIG-005 -OCH3 (Electron-donating, H-bond acceptor)OCc1cc(OC)ccc1-c1cccs1
LIG-006 -NO2 (Strong electron-withdrawing)OCc1ccc(cc1[O-])-c1cccs1

Experimental Protocol: A Self-Validating Docking Workflow

This protocol is designed to be self-validating by first re-docking the co-crystallized ligand (Sorafenib) to ensure the docking parameters can reproduce the experimentally observed binding pose. This step is crucial for establishing the trustworthiness of the subsequent comparative study.[10] We will use AutoDock Vina, a widely used and validated open-source docking program.[14][15]

Software and Hardware Requirements
  • Molecular Visualization: UCSF Chimera or PyMOL[16]

  • Ligand and Receptor Preparation: AutoDock Tools (MGLTools)[15]

  • Docking Engine: AutoDock Vina[14]

  • Hardware: Standard desktop computer (multi-core CPU recommended).

Step-by-Step Methodology

Step 1: Receptor Preparation (PDB: 3C7Q)

  • Obtain Structure: Download the PDB file for 3C7Q from the RCSB PDB database.[11]

  • Clean Structure: Load the PDB file into UCSF Chimera. Remove all water molecules and any non-essential co-factors or ions.[17][18] For this study, retain only chain A of the protein and the co-crystallized ligand (Sorafenib, identified as BIBF1120 in the file).

  • Separate Chains: Save the protein chain A as receptor.pdb and the ligand as native_ligand.pdb.

  • Prepare for Docking: Open AutoDock Tools.

    • Load receptor.pdb.

    • Add polar hydrogens (Edit > Hydrogens > Add).[19]

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).[15]

    • Save the prepared receptor in the required PDBQT format (receptor.pdbqt).[20]

Step 2: Ligand Preparation

  • Generate 3D Structures: Using a chemical drawing tool like ChemDraw or MarvinSketch, draw each derivative from Table 1. Convert the 2D drawings to 3D structures and save them as .mol or .sdf files.[19]

  • Prepare for Docking: For each ligand:

    • Load the 3D structure file into AutoDock Tools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility.[20]

    • Save each prepared ligand in PDBQT format (LIG-001.pdbqt, LIG-002.pdbqt, etc.).

Step 3: Docking Simulation Setup (AutoDock Vina)

  • Grid Box Definition (The Search Space): The grid box defines the three-dimensional space where Vina will search for binding poses. It is critical that this box encompasses the entire active site.[15]

    • In AutoDock Tools, with receptor.pdbqt loaded, select Grid > Grid Box.

    • Center the grid box on the co-crystallized native_ligand. A typical size for a kinase active site is 24 x 24 x 24 Å. Ensure all key active site residues are within the box.[14]

    • Note the coordinates for the center (e.g., center_x, center_y, center_z) and the dimensions (e.g., size_x, size_y, size_z).

  • Configuration File: Create a text file named conf.txt with the following parameters:[21]

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases computational time but improves the reliability of finding the optimal pose.[14] num_modes specifies the number of binding poses to generate.

Step 4: Execution and Validation

  • Re-docking Validation: First, set ligand = native_ligand.pdbqt in conf.txt and run Vina. The top-ranked pose should closely match the crystallographic pose (RMSD < 2.0 Å). This validates the docking protocol.[22]

  • Comparative Docking: Sequentially update the ligand parameter in conf.txt for each derivative (LIG-001 to LIG-006) and run the Vina simulation from the command line: ./vina --config conf.txt --out LIG-001_out.pdbqt --log LIG-001_log.txt

Workflow Visualization

The entire comparative docking process can be visualized as a logical workflow.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Select & Download Target PDB (3C7Q) PrepReceptor Prepare Receptor (Add H, Charges) -> receptor.pdbqt PDB->PrepReceptor LigLib Design Ligand Library (LIG-001-006) PrepLigands Prepare Ligands (3D Convert, Torsions) -> ligand.pdbqt LigLib->PrepLigands Grid Define Grid Box (Active Site) PrepReceptor->Grid Config Create Vina Config File Grid->Config Validate Validation: Re-dock Native Ligand Docking Run Docking for Each Derivative Validate->Docking If RMSD < 2Å Results Collect Docking Scores (Binding Affinity) Docking->Results Interactions Analyze Binding Poses & Molecular Interactions Results->Interactions Compare Compare Derivatives: Generate SAR Interactions->Compare Prioritize Prioritize Candidates for Synthesis Compare->Prioritize

Caption: Workflow for the comparative molecular docking study.

Results and Comparative Analysis (Hypothetical Data)

Following the execution of the docking protocol, the output files (*_log.txt) contain the binding affinity scores for each generated pose. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.[22][23]

Table 2: Comparative Docking Scores of this compound Derivatives against VEGFR-2

Compound IDR-GroupBinding Affinity (kcal/mol)
LIG-001 -H-7.8
LIG-002 -F-8.2
LIG-003 -Cl-8.5
LIG-004 -CH3-7.9
LIG-005 -OCH3-8.1
LIG-006 -NO2-8.9

Analysis of Binding Poses: The true value of docking comes from analyzing the predicted binding poses and the specific molecular interactions between the ligand and the protein's active site residues.[24][25] This is performed by loading the receptor.pdbqt and the output ligand poses (e.g., LIG-006_out.pdbqt) into a visualization tool like PyMOL or UCSF Chimera.

Table 3: Key Molecular Interactions for Top-Ranked Compounds

Compound IDKey Interacting ResiduesInteraction Type
LIG-003 (-Cl) Cys919, Glu885Hydrogen Bond (with -OH group)
Leu840, Val848, Ala866Hydrophobic Interactions
LIG-006 (-NO2) Cys919, Asp1046Hydrogen Bond (with -OH & -NO2)
Leu840, Val848, Phe1047Hydrophobic & Pi-Pi Stacking

The visualization of the top-scoring compound, LIG-006 , reveals that the nitro group forms an additional hydrogen bond with the backbone of Asp1046 in the DFG motif, an interaction not possible with the parent compound. This additional interaction likely accounts for its superior binding affinity score.

G cluster_ligand Ligand Modification cluster_docking Docking Simulation cluster_activity Predicted Outcome LIG Parent Scaffold (LIG-001) MOD Add Substituent (e.g., -NO2 for LIG-006) LIG->MOD Rational Design SCORE Improved Binding Affinity Score (-7.8 -> -8.9 kcal/mol) MOD->SCORE Yields ACTIVITY Higher Predicted Biological Activity SCORE->ACTIVITY Predicts

Caption: Relationship between ligand modification and predicted activity.

Discussion and Future Outlook

This comparative guide demonstrates a robust workflow for evaluating derivatives of the this compound scaffold as potential VEGFR-2 inhibitors. Our hypothetical results suggest that the addition of electron-withdrawing groups capable of acting as hydrogen bond acceptors, such as chloro (-Cl) and nitro (-NO2) groups, at the para-position of the phenyl ring can enhance binding affinity. Specifically, the -NO2 group in LIG-006 showed the most significant improvement, predicted to be due to an additional hydrogen bonding interaction with the critical DFG motif residue Asp1046.

It is crucial to acknowledge the limitations of in silico docking. Docking scores are predictions of binding affinity, not direct measurements of biological activity.[23] The scoring functions are approximations and do not account for factors like protein flexibility, solvation effects, or compound pharmacokinetics.

Therefore, the results from this study should be used to form hypotheses and prioritize compounds for the next stages of the drug discovery pipeline:

  • ADMET Prediction: Run the top-scoring compounds through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models to filter for drug-like properties.

  • Chemical Synthesis: Synthesize the most promising candidates (e.g., LIG-006, LIG-003) and the parent compound (LIG-001) as a baseline.

  • In Vitro Assays: Experimentally test the synthesized compounds in a VEGFR-2 kinase assay to determine their actual inhibitory activity (e.g., IC50 values) and validate the docking predictions.

By integrating computational comparisons with experimental validation, this workflow provides a powerful, resource-efficient strategy for advancing novel chemical scaffolds toward clinical candidacy.

References

  • Sabban, S. (2019, January 30). AutoDock Vina Tutorial [Video]. YouTube. Retrieved from [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Autodock - Vina Protocol. Scribd. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • RCSB PDB. (2008, December 23). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Retrieved from [Link]

  • Kciuk, M., & Kontek, R. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Retrieved from [Link]

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  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Retrieved from [Link]

  • Rehman, M. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]

  • Yorodumi. (n.d.). PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... Retrieved from [Link]

  • Abdel-Mohsen, H., et al. (2025, March 7). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. PubMed Central. Retrieved from [Link]

  • RCSB PDB. (2013, March 6). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Discovery of Kinase Inhibitors Using Docking Studies. Retrieved from [Link]

  • Halder, D., et al. (2022, August 3). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Fais, A., et al. (2023, October 4). Design of 3‐Phenylcoumarins and 3‐Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. ResearchGate. Retrieved from [Link]

  • Alidmat, M. M., et al. (2022). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast. Systematic Reviews in Pharmacy, 13(1), 5. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2022). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast. 13(1). Retrieved from [Link]

  • Unich. (2019, January 29). Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diph. Retrieved from [Link]

  • Şahin, E., & Dertli, E. (2019, August 20). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenyl(2-thienyl)methanol. PubChem. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry. Its structural features, including its aromaticity and ability to engage in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nature and position of substituents on the thiophene ring play a crucial role in determining the specific biological activity and potency of these compounds.[3]

This guide provides a comparative analysis of the biological activity of (4-thien-2-ylphenyl)methanol and related thiophene-containing molecules. While specific experimental data on this compound is limited in publicly available literature, this guide will draw upon data from structurally analogous compounds to provide a predictive comparison and a framework for future research. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, supported by experimental data from various studies. Furthermore, detailed protocols for key biological assays are provided to enable researchers to conduct their own comparative evaluations.

Comparative Biological Activity

The biological activities of thiophene derivatives are diverse and heavily influenced by their substitution patterns. This section compares the potential anticancer, antimicrobial, and anti-inflammatory activities of compounds structurally related to this compound.

Anticancer Activity

Thiophene derivatives have been extensively investigated for their potential as anticancer agents.[4] Their mechanisms of action are varied and can include the inhibition of key enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[4]

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Selected Thiophene Derivatives

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
Thienylpicolinamidine (4a)Leukemia (SR)0.34[5]
Thienylpicolinamidine (4a)Colon (SW-620)0.43[5]
Thiophene Carboxamide (2b)Hep3B5.46[6]
Thiophene Carboxamide (2d)Hep3B8.85[6]
Thiophene Derivative (1312)SGC-7901 (Gastric)0.34[7]
Thiophene Derivative (1312)HT-29 (Colon)0.36[7]

Note: This table presents data for structurally related compounds to infer the potential activity of this compound.

Antimicrobial Activity

The thiophene scaffold is a key component in many compounds exhibiting potent antimicrobial activity.[8][9] Thiophene derivatives have shown efficacy against a range of pathogens, including drug-resistant bacteria.[8] The mechanism of action often involves the disruption of bacterial cell membrane integrity or inhibition of essential enzymes.[10]

For example, certain thiophene derivatives have demonstrated significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC50 values ranging from 16 to 32 mg/L.[8] Another study highlighted a thiophenyl-pyrimidine derivative with strong antibacterial activity against Gram-positive strains, including MRSA and VRE, with MIC values between 24 and 48 μg/mL.[10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL or mg/L) of Selected Thiophene Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL or mg/L)Reference
Thiophene Derivative (4)Col-R A. baumannii16 mg/L (MIC50)[8]
Thiophene Derivative (5)Col-R A. baumannii16 mg/L (MIC50)[8]
Thiophene Derivative (8)Col-R E. coli32 mg/L (MIC50)[8]
Thiophenyl-pyrimidine (F20)MRSA24-48 µg/mL[10]
Thiophenyl-pyrimidine (F20)VRE24-48 µg/mL[10]
Thiophenyl-pyrazolyl-thiazole (6b)P. aeruginosa3.9 µg/mL[11]

Note: This table showcases the antimicrobial potential of various thiophene-based structures.

Anti-inflammatory Activity

Thiophene derivatives have also been recognized for their anti-inflammatory properties, often acting through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1]

Several studies have reported on thiophene derivatives as selective COX-2 inhibitors. For instance, a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were synthesized, with one compound showing a COX-2 IC50 value of 0.29 μM, which is more potent than the commercial drug celecoxib.[12] Other thiophene derivatives have been identified as 15-lipoxygenase-1 inhibitors with IC50 values in the micromolar range.[13]

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Selected Thiophene Derivatives

Compound/Derivative ClassTargetIC50 (µM)Reference
2-Benzamido-thiophene (VIIa)COX-20.29[12]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.45[14]
Thiophene Derivative (C2)15-LOX-118.6[13]
Thiophene Derivative (C6)15-LOX-120.6[13]
Thiophene Derivative (1)5-LOX29.2[1]

Note: This table highlights the potential of thiophene-based compounds to modulate key inflammatory pathways.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and related thiophenes) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis seed_cells 1. Seed Cells in 96-well plate treat_compounds 2. Add Test Compounds & Controls seed_cells->treat_compounds 24h incubate_cells 3. Incubate (24-72h) treat_compounds->incubate_cells add_mtt 4. Add MTT Reagent incubate_cells->add_mtt incubate_formazan 5. Incubate (2-4h) add_mtt->incubate_formazan solubilize 6. Solubilize Formazan incubate_formazan->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance analyze_data 8. Calculate IC50 read_absorbance->analyze_data

MTT Assay Workflow for Cell Viability
Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (growth), and the MIC is determined as the lowest concentration of the compound where no growth is observed.[21]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[22]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_assay Assay cluster_results Results serial_dilution 1. Serial Dilution of Compounds inoculate_plate 3. Inoculate Plate serial_dilution->inoculate_plate inoculum_prep 2. Prepare Standardized Inoculum inoculum_prep->inoculate_plate incubate_plate 4. Incubate (18-24h) inoculate_plate->incubate_plate read_mic 5. Read MIC (Lowest concentration with no growth) incubate_plate->read_mic Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene COX2 COX-2 NFkB->COX2 LOX LOX NFkB->LOX iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Thiophene Thiophene Derivatives Thiophene->NFkB Inhibition Thiophene->COX2 Inhibition Thiophene->LOX Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Potential Anti-inflammatory Mechanisms of Thiophene Derivatives

Conclusion and Future Directions

The thiophene scaffold remains a highly valuable framework in the development of new therapeutic agents. While direct biological data for this compound is scarce, the analysis of structurally related compounds strongly suggests its potential for anticancer, antimicrobial, and anti-inflammatory activities. The comparative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to initiate their own investigations into this promising class of molecules.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. Furthermore, elucidating the precise mechanisms of action will be essential for their advancement as potential drug candidates. The methodologies provided herein serve as a robust starting point for these critical next steps in drug discovery and development.

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  • Al-Salahi, R., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. Scientific Reports. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. ResearchGate. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Li, W., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega. Retrieved from [Link]

  • Olajide, O. A., et al. (2020). Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. Inflammopharmacology. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2021). Cytotoxicity activity. Systematic Reviews in Pharmacy. Retrieved from [Link]

  • Demirbas, N., et al. (2009). Synthesis and antimicrobial activity of 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives. ResearchGate. Retrieved from [Link]

  • Mallamo, J. P., et al. (1992). Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. Retrieved from [Link]

  • Faghih, Z., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Retrieved from [Link]

Sources

Benchmarking the efficiency of different catalysts in (4-thien-2-ylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl methanols, such as (4-thien-2-ylphenyl)methanol, is a critical step in the development of numerous pharmaceutical compounds and functional materials. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the performance of palladium, nickel, and ruthenium-based catalysts, supported by experimental data, to provide a clear framework for catalyst selection in your research.

The Synthetic Challenge: Forming the C-C Bond

The core of synthesizing this compound lies in the formation of a carbon-carbon bond between a phenyl and a thienyl ring. The Suzuki-Miyaura reaction has emerged as a powerful and versatile tool for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[1]

The general scheme for the synthesis of this compound via Suzuki-Miyaura coupling involves the reaction of a halo-substituted benzyl alcohol with a thienylboronic acid derivative, or vice versa, in the presence of a transition metal catalyst and a base.

Benchmarking Catalyst Performance: A Data-Driven Comparison

The choice of catalyst is paramount to achieving high yields, short reaction times, and mild reaction conditions. Below, we compare the efficiency of different catalysts reported for the synthesis of this compound and analogous structures.

Catalyst SystemStarting MaterialsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(PPh₃)₄4-(Hydroxymethyl)phenylboronic acid, 2-BromothiopheneNa₂CO₃Toluene/Ethanol/H₂O801285[2]
Pd/C (heterogeneous)Aryl halide, Arylboronic acidVariousAqueous solventsRT - HighVariousGood to Excellent[3][4]
Nickel
NiCl₂(PCy₃)₂Aryl halides, Arylboronic acidsK₃PO₄2-Me-THF / t-amyl alcohol10012Good to Excellent[5][6]
Ruthenium
[RuCl₂(p-cymene)]₂ / LigandArenes with directing groups, Aryl halidesK₂CO₃Toluene / H₂O12020High[7]

Analysis of Catalyst Performance:

  • Palladium catalysts , particularly homogeneous complexes like Pd(PPh₃)₄, are the most well-established and widely used for Suzuki-Miyaura couplings. They generally offer high yields under relatively mild conditions.[2] The primary drawback of homogeneous palladium catalysts is the potential for product contamination with residual palladium, which is a significant concern in pharmaceutical applications.[4]

  • Heterogeneous palladium catalysts , such as palladium on carbon (Pd/C), offer a greener alternative. Their main advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination.[3] However, they may sometimes exhibit lower activity or require harsher reaction conditions compared to their homogeneous counterparts.[4]

  • Nickel catalysts have gained considerable attention as a more cost-effective alternative to palladium.[5][6] They have shown excellent activity in cross-coupling reactions, including those involving challenging substrates like aryl chlorides.[5] The use of "green" solvents with nickel catalysts further enhances their appeal from a sustainability perspective.[6]

  • Ruthenium catalysts are emerging as a powerful tool for C-H activation and arylation reactions.[7][8] While not as commonly used for Suzuki-Miyaura couplings, their ability to directly functionalize C-H bonds offers a more atom-economical synthetic route, avoiding the need for pre-functionalized starting materials.[9] Research in this area is rapidly expanding, and ruthenium catalysts may offer unique advantages for specific substrates.

Mechanistic Insights: The "Why" Behind Catalyst Efficiency

The efficiency of a catalyst in the Suzuki-Miyaura reaction is dictated by the kinetics of its catalytic cycle. Understanding this cycle is crucial for rational catalyst design and optimization of reaction conditions.

The Palladium-Catalyzed Suzuki-Miyaura Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves three key steps:[1][10][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[10]

  • Transmetalation: The organoboron reagent (R²-B(OR)₂) transfers its organic group (R²) to the palladium center, forming a new Pd(II) complex. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the desired biaryl product (R¹-R²), and the Pd(0) catalyst is regenerated, ready to start a new cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)Ln-X B->C D Transmetalation (R²-B(OR)₂, Base) C->D E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A G R¹-R² (Product) F->G Experimental_Workflow cluster_1 Synthesis of this compound A 1. Reaction Setup - Combine reactants and catalyst - Degas the mixture B 2. Solvent Addition - Add degassed solvent mixture A->B C 3. Reaction - Heat under inert atmosphere - Monitor by TLC B->C D 4. Workup - Cool and partition between  ethyl acetate and water C->D E 5. Extraction & Drying - Extract aqueous layer - Dry combined organic layers D->E F 6. Purification - Column chromatography E->F G 7. Characterization - NMR, MS, etc. F->G

Sources

A Quantitative Comparison of the Inhibitory Potential of Thiophene Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the inhibitory potential of various thiophene derivatives, with a specific focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Their versatile biological activity makes them a subject of intense research in drug discovery.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data from the literature and detailed experimental protocols to facilitate further research and development in this promising area.

The Central Role of Thiophene in Medicinal Chemistry

The five-membered heterocyclic ring containing a sulfur atom, known as thiophene, is a cornerstone in the development of novel therapeutics.[1] Its unique physicochemical properties, including its aromaticity and ability to engage in various molecular interactions, allow it to serve as a versatile pharmacophore.[1] The thiophene moiety is present in a wide array of approved drugs, demonstrating its clinical significance across different therapeutic areas such as oncology, neurology, and infectious diseases.[1][2] In the context of inflammation, several thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs), including Tinoridine and Tiaprofenic acid, are commercially available, highlighting the proven potential of this scaffold in developing effective anti-inflammatory agents.[4][5][6]

Mechanism of Action: Thiophene Derivatives as COX Inhibitors

Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases.[7] A key pathway in the inflammatory process is the conversion of arachidonic acid to prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response. The therapeutic action of many NSAIDs is based on the inhibition of these enzymes.

Below is a diagram illustrating the arachidonic acid cascade and the role of COX enzymes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiophene_Derivatives Thiophene Derivatives (NSAIDs) Thiophene_Derivatives->COX_Enzymes Inhibition Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Enzyme Prepare Enzyme Solution Prep_Buffer->Prep_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Enzyme->Prep_Inhibitor Add_Components Add Buffer, Heme, Enzyme, and Inhibitor to Wells Prep_Inhibitor->Add_Components Incubate_1 Incubate at Room Temperature Add_Components->Incubate_1 Add_Substrate Initiate Reaction with Arachidonic Acid & TMPD Incubate_1->Add_Substrate Incubate_2 Incubate and Monitor Absorbance Add_Substrate->Incubate_2 Plot_Data Plot % Inhibition vs. [Inhibitor] Incubate_2->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute the COX enzyme in the assay buffer containing heme to the desired concentration.

    • Prepare a stock solution of the test thiophene derivative and the reference inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • COX enzyme solution

      • Test compound or reference inhibitor at various concentrations (final DMSO concentration should be kept constant, typically ≤1%).

      • For control wells, add DMSO instead of the inhibitor.

  • Enzyme Inhibition:

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid and TMPD to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This guide provides a quantitative comparison of the inhibitory potential of thiophene derivatives, focusing on their role as anti-inflammatory agents through the inhibition of COX enzymes. The presented data and experimental protocols offer a framework for researchers to evaluate and compare the efficacy of novel thiophene-based compounds. The structure-activity relationships discussed herein underscore the importance of rational design in optimizing the potency and selectivity of these inhibitors.

The versatility of the thiophene scaffold continues to make it an attractive starting point for the development of new therapeutics. [3][7]Future research in this area will likely focus on the development of highly selective inhibitors with improved pharmacokinetic profiles and reduced off-target effects. Furthermore, the exploration of thiophene derivatives as inhibitors of other key targets in inflammatory and proliferative diseases remains a promising avenue for drug discovery.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. [Link]

  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. National Institutes of Health. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

Sources

A Comparative Guide to the Structural Confirmation of (4-thien-2-ylphenyl)methanol: X-ray Crystallography as the Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a critical step. This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of small organic molecules. We will use the novel compound (4-thien-2-ylphenyl)methanol as a case study to illustrate the definitive power of single-crystal X-ray diffraction and to provide a framework for selecting the most appropriate analytical methodology.

While spectroscopic methods provide valuable data, single-crystal X-ray crystallography remains the gold standard for providing unambiguous, high-resolution structural information, including bond lengths, bond angles, and stereochemistry.[1] This level of detail is paramount in understanding structure-activity relationships (SAR) and in the rational design of new therapeutic agents.[2]

Part 1: Synthesis and Crystallization of this compound

The journey to an X-ray crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The latter is often the most challenging step in the process.[3][4]

Hypothetical Synthesis

This compound can be synthesized via a Suzuki coupling reaction between 2-bromothiophene and (4-(hydroxymethyl)phenyl)boronic acid, followed by purification. While various synthetic routes exist, this method is often efficient for creating biaryl linkages. The identity and purity of the resulting yellow to light brown crystalline powder[5] should be initially assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is a meticulous process that often requires screening various conditions.[6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: Begin by testing the solubility of this compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).[7] An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap to allow for slow evaporation. This is one of the simplest methods.[7]

    • Vapor Diffusion: This technique is highly effective for small quantities of material.[8]

      • Vial-in-a-Vial Method: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., dichloromethane). Place this small, open vial inside a larger, sealed vial containing a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a solvent in which it is less soluble. Crystals may form at the interface.[3]

  • Patience and Observation: Allow the crystallization experiments to proceed undisturbed for several days to weeks. Monitor for the formation of clear, well-defined single crystals.

Part 2: The Definitive Answer: Single-Crystal X-ray Diffraction

Once a suitable crystal (typically >30 microns on a side) is obtained, the X-ray diffraction experiment can be performed.[9] This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms can be determined.[10]

Experimental Workflow: From Crystal to Structure

The process can be broken down into three main stages: data collection, structure solution, and structure refinement.[10]

XRay_Workflow cluster_collection Data Collection cluster_solution Structure Solution cluster_refinement Structure Refinement crystal 1. Mount Crystal diffractometer 2. X-ray Exposure & Rotation crystal->diffractometer diffraction_pattern 3. Record Diffraction Pattern diffractometer->diffraction_pattern indexing 4. Index Reflections & Determine Unit Cell diffraction_pattern->indexing integration 5. Integrate Intensities indexing->integration phase_problem 6. Solve Phase Problem (e.g., Direct Methods) integration->phase_problem e_density_map 7. Generate Initial Electron Density Map phase_problem->e_density_map initial_model 8. Build Initial Atomic Model e_density_map->initial_model least_squares 9. Refine Model vs. Data (Least-Squares) initial_model->least_squares r_factor 10. Assess R-factor & R-free least_squares->r_factor validation 11. Validate Geometry & Finalize Structure r_factor->validation

Sources

Comparative study of the physicochemical properties of various thiophene-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, serves as a cornerstone in the development of a vast array of functional organic materials and pharmaceuticals.[1] Its unique electronic structure, arising from the participation of sulfur's lone pair electrons in the π-system, imparts a delicate balance of aromaticity and reactivity.[2] This inherent characteristic, coupled with the synthetic accessibility of its derivatives, has positioned thiophene as a "privileged structure" in both medicinal chemistry and materials science.[1] In the pharmaceutical realm, the thiophene moiety is a bioisostere of the benzene ring, offering similar biological activity with modulated physicochemical properties, and is found in numerous FDA-approved drugs.[3] From a materials perspective, thiophene-based oligomers and polymers are at the forefront of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4]

This guide provides a comparative analysis of the key physicochemical properties of various thiophene-based compounds. We will delve into their electronic and optical characteristics, thermal stability, and solubility, supported by experimental data. Furthermore, detailed protocols for the determination of these properties are provided to ensure scientific rigor and reproducibility.

Comparative Analysis of Physicochemical Properties

The performance of a thiophene-based compound in a specific application is intrinsically linked to its physicochemical properties. The following sections offer a comparative overview of these critical parameters.

Electronic Properties: HOMO, LUMO, and the Electrochemical Gap

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are frontier orbitals that dictate the electronic behavior of a molecule. Their energy levels, and the resulting HOMO-LUMO gap, are crucial for understanding charge injection, transport, and the overall performance of organic electronic devices. These parameters are heavily influenced by the extent of π-conjugation and the nature of substituent groups on the thiophene ring.

The introduction of electron-donating or electron-withdrawing groups can effectively tune the HOMO and LUMO energy levels. For instance, attaching an electron-deficient thenoyl side chain to a polythiophene backbone has been shown to deepen the HOMO energy levels to as low as -5.37 eV.[1] The length of the conjugated system also plays a significant role; as the number of thiophene units in an oligomer increases, the HOMO-LUMO gap generally decreases.

Below is a comparative table of HOMO and LUMO levels for a selection of thiophene-based compounds, determined primarily by cyclic voltammetry.

CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)Reference(s)
Poly(3-octylthiophene-2,5-diyl) (P3OT)-5.59-3.761.83[5]
[6][6]-phenyl C61-butyric acid 3-ethylthiophene ester (PCBE)-5.87-3.911.96[5]
DCV-T-DCV---[7]
DCV-2T-DCV---[7]
DCV-3T-DCV---[7]
P2T-TCl-5.28--[1]
P3T-TCl-5.31--[1]
P4T-TCl-5.37--[1]

Note: The electrochemical gap is calculated as the difference between the HOMO and LUMO energy levels.

Optical Properties: UV-Visible Absorption and the Optical Band Gap

The optical properties of thiophene derivatives are intrinsically linked to their electronic structure. The absorption of light in the ultraviolet-visible (UV-Vis) range corresponds to the excitation of an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) and the onset of the absorption edge provide insights into the optical band gap of the material.

The extent of π-conjugation is a primary determinant of the absorption spectrum. Longer oligothiophenes exhibit a bathochromic (red) shift in their λmax compared to shorter oligomers, indicating a smaller energy gap. The nature and position of substituents on the thiophene ring also significantly influence the absorption characteristics. For instance, the introduction of a benzoyl group at the second position of a thiophene ring can lead to a bathochromic shift in the absorption maxima.[8]

The following table presents a comparison of the UV-Vis absorption maxima for several thiophene-based compounds.

CompoundSolventλmax (nm)Reference(s)
ThiopheneHexane235[9]
2-AcetylthiopheneHexane260, 285[9]
3-AcetylthiopheneHexane250, 275[9]
2-NitrothiopheneHexane300[9]
3-NitrothiopheneHexane265[9]
Bis-azo thiophene dye 4aDMF264, 510, 646[8]
Bis-azo thiophene dye 4bDMF266, 510, 654[8]
Bis-azo thiophene dye 4cDMF266, 502, 642[8]
Bis-azo thiophene dye 4dDMF264, 502, 626[8]
Thermal Stability

The thermal stability of thiophene-based polymers is a critical factor for their processing and long-term device performance. Thermogravimetric analysis (TGA) is the standard technique used to evaluate thermal stability, providing information on the decomposition temperature (Td). The side chains attached to the polythiophene backbone play a crucial role in determining its thermal properties. For instance, polythiophenes with heteroaromatic side chains linked through a six-membered ring have been shown to exhibit high thermal stability.[10] The position of branching in the alkyl side chains of poly(3-alkylthiophenes) also influences the glass transition temperature (Tg) and melting temperature (Tm), with branching closer to the backbone leading to increased thermal transitions.[4]

Here is a comparative table of the thermal decomposition temperatures for selected polythiophene derivatives.

PolymerDecomposition Temp. (Td at 5% Weight Loss, °C)Reference(s)
Poly(3-hexylthiophene) (P3HT)~300-400[11]
Polythiophene with ~70 mol% thermocleavable side chains>300 (after cleavage)[11]
Polythiophene with Naphthyl side chain (N-series)Monomers stable up to ~227°C[12]
Polythiophene with Phenyl side chain (R-series)Monomers stable up to ~227°C[12]
Solubility

Solubility is a key parameter for the solution-based processing of thiophene-based materials, which is essential for the fabrication of large-area and flexible electronic devices. Thiophene itself is insoluble in water but soluble in most organic solvents like ethanol and ether.[13][14][15] The solubility of thiophene derivatives can be tailored by introducing appropriate functional groups. For instance, the asymmetric functionalization of[3]benzothieno[3,2-b][3]benzothiophene has led to a remarkable solubility of up to 176.0 mg·mL–1 in chloroform at room temperature.[16]

The following table provides a qualitative and quantitative overview of the solubility of selected thiophene compounds.

CompoundSolventSolubilityReference(s)
ThiopheneWaterInsoluble[13][14][15]
ThiopheneEthanol, Ether, Benzene, TolueneSoluble[13][14][15]
3-ThiopheneacetonitrileCommon Organic SolventsNo publicly available quantitative data[17]
m-C6PhCO-BTBTChloroform176.0 mg·mL–1[16]
C602-MethylthiopheneComparable to chlorobenzene[18]
C60TetrahydrothiopheneMarkedly low[18]

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, this section details the standard experimental methodologies for determining the key physicochemical properties of thiophene-based compounds.

Determination of HOMO and LUMO Energy Levels using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules and estimate their HOMO and LUMO energy levels.[19] The causality behind this method lies in the correlation between the oxidation potential and the HOMO level, and the reduction potential and the LUMO level.

Experimental Workflow:

CV_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve compound and supporting electrolyte in solvent B Three-electrode setup: Working, Reference, Counter A->B C Apply potential sweep B->C D Record current vs. potential (Cyclic Voltammogram) C->D E Determine onset oxidation (E_ox) and reduction (E_red) potentials D->E F Calculate HOMO and LUMO using empirical formulas E->F

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve the thiophene-based compound and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu4][PF6]) in a suitable anhydrous and deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Perform the cyclic voltammetry scan by sweeping the potential between defined limits and record the resulting current.

  • Data Analysis: Determine the onset potentials for the first oxidation (Eonset,ox) and the first reduction (Eonset,red) from the cyclic voltammogram.

  • Calculation of HOMO and LUMO: The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple (assuming its energy level is -5.1 eV relative to vacuum):[2]

    • EHOMO (eV) = -[Eonset,ox - E1/2(Fc/Fc+) + 5.1]

    • ELUMO (eV) = -[Eonset,red - E1/2(Fc/Fc+) + 5.1]

Determination of the Optical Band Gap using UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a sample and is used to determine the optical band gap, which is the energy difference between the HOMO and LUMO.

Experimental Workflow:

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve compound in a suitable solvent or prepare a thin film B Place sample in UV-Vis spectrometer A->B C Record absorbance spectrum B->C D Determine the absorption edge (λ_onset) C->D E Calculate optical band gap (E_g) D->E

Caption: Workflow for determining the optical band gap using UV-Vis Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the thiophene-based compound in a UV-transparent solvent (e.g., chloroform or tetrahydrofuran) or deposit a thin film of the material onto a transparent substrate (e.g., quartz).[2]

  • Measurement: Record the UV-Vis absorption spectrum of the sample over a relevant wavelength range.

  • Data Analysis: Determine the onset of the absorption edge (λonset) from the spectrum. This is typically found at the intersection of the baseline and the tangent of the low-energy absorption peak.

  • Calculation of Optical Band Gap: The optical band gap (Eg) can be calculated using the following equation:

    • Eg (eV) = 1240 / λonset (nm)

Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the decomposition temperature of polymers.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount of the thiophene-based polymer into a TGA pan.

  • Measurement: Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Determination of Solubility

The isothermal shake-flask method followed by gravimetric analysis is a standard and reliable method for determining the solubility of a compound in a given solvent.[17]

Step-by-Step Protocol:

  • Equilibration: Add an excess amount of the thiophene-based compound to a known volume of the desired solvent in a sealed vial. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

  • Gravimetric Analysis: Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Conclusion

The physicochemical properties of thiophene-based compounds are highly tunable through synthetic modifications, making them exceptionally versatile for a wide range of applications. This guide has provided a comparative overview of their electronic, optical, thermal, and solubility characteristics, supported by experimental data and detailed methodologies. A thorough understanding and precise measurement of these properties are paramount for the rational design of novel thiophene derivatives with enhanced performance in both medicinal and materials science. The provided protocols offer a robust framework for researchers to generate reliable and reproducible data, furthering the development of this important class of heterocyclic compounds.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-THIEN-2-YLPHENYL)METHANOL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our work inherently involves the use of novel chemical entities. (4-Thien-2-ylphenyl)methanol, a heterocyclic compound featuring a thiophene ring, is one such molecule with significance in synthetic chemistry. However, our responsibility extends beyond its synthesis and application; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounding procedural guidance in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal protocols are built on a thorough understanding of the substance's inherent risks. While a specific, comprehensive toxicology report for this compound is not widely published, we can infer its hazard profile through its structural motifs and data from analogous compounds.

The Thiophene Moiety: A Structural Alert The presence of the thiophene ring is a critical consideration. Thiophene and its derivatives can undergo metabolic activation in vivo, primarily through cytochrome P450-catalyzed S-oxidation and epoxidation.[1] These metabolic processes can form highly reactive, electrophilic intermediates that may lead to cellular toxicity.[1][2] Therefore, it is prudent to handle this compound and its waste as potentially toxic. While used in flavoring, the metabolic transformation of thiophenes is a key element of their potential biological activity and toxicity.[3]

Inferred Hazards from Analogues: Safety Data Sheets (SDS) for structurally similar compounds, such as (4-Bromo-2-thienyl)methanol, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[4] The SDS for this compound itself directs users to "Dispose of contents/container to an approved waste disposal plant," classifying it as a substance requiring specialized handling.[5]

Physicochemical Properties Summary: A clear understanding of the compound's properties is essential for safe handling and disposal.

PropertyValueSource
CAS Number 81443-44-9[6]
Molecular Formula C₁₁H₁₀OS[6]
Molecular Weight 190.26 g/mol [6]
Purity Typically ≥97%[6]
Appearance Solid (assumed)N/A

The Regulatory Imperative: Adherence to OSHA and EPA Standards

All laboratory waste disposal procedures are governed by stringent federal and local regulations. Acknowledging this framework is non-negotiable.

  • OSHA Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[7][8] This written program must include specific policies and procedures for waste disposal, ensuring that workers are protected from chemical hazards.[9] Your institution's CHP is the primary document governing your day-to-day operations.

  • EPA Resource Conservation and Recovery Act (RCRA): The Environmental Protection Agency (EPA) regulates the management of hazardous waste from its point of generation to its final disposal.[10][11] As a generator of chemical waste, your laboratory is responsible for ensuring it is correctly identified, managed, and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [14][15]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to managing waste containing this compound.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Work Area: Always handle the chemical and its waste inside a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.

Step 2: Waste Segregation and Collection Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Solid Waste: Collect unused or expired this compound, as well as grossly contaminated items like weigh boats or filter paper, in a dedicated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container.

    • Causality: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents. Thiophene itself can react violently with strong oxidizers.[16] Segregation prevents unforeseen hazardous reactions.[17]

  • Sharps Waste: Contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container.

  • Labware: Lightly contaminated glassware should be rinsed with a small amount of an appropriate solvent (e.g., acetone, ethanol), and this rinsate must be collected as hazardous liquid waste.

Step 3: Containerization and Labeling The integrity and clear identification of your waste container are mandated by law and essential for safety.

  • Container Choice: Use a container made of a material compatible with the waste. For this compound solutions, a glass bottle with a screw cap is appropriate. Ensure the container is in good condition, free from cracks or leaks.[11]

  • Labeling: Immediately label the waste container. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which typically require:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations.

    • The date accumulation started.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[11][18]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA within your laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Segregation: Store it away from incompatible materials.

Step 5: Arranging for Final Disposal Waste must be disposed of through your institution's EHS department or a contracted, licensed hazardous waste disposal service.

  • Contact EHS: Follow your institution's procedures to request a waste pickup. Do not attempt to transport or dispose of the waste yourself.

  • Documentation: Maintain all records and manifests associated with the waste disposal as required by your institution and regulatory agencies.

Emergency Procedures: Spill Management

In the event of a small-scale spill within a chemical fume hood:

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Ensure PPE: Confirm you are wearing the appropriate PPE.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[19][20]

  • Collect Debris: Carefully scoop the absorbent material and any contaminated debris into a designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as solid hazardous waste.

  • Label and Dispose: Seal and label the container as hazardous waste containing this compound and spill debris. Arrange for disposal through EHS.

For large spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response or EHS team immediately.

Visual Workflow: Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.

G start Waste Generated Containing This compound pure_solid Unused/Pure Product or Grossly Contaminated Solids start->pure_solid liquid_waste Aqueous/Organic Solutions start->liquid_waste labware Lightly Contaminated Labware (Glass, Plastic) start->labware spill_debris Spill Debris (Absorbent, PPE) start->spill_debris solid_container Collect in Labeled SOLID Hazardous Waste Container pure_solid->solid_container liquid_container Collect in Labeled LIQUID Hazardous Waste Container liquid_waste->liquid_container rinse Rinse with minimal solvent labware->rinse spill_debris->solid_container collect_rinsate Collect Rinsate rinse->collect_rinsate collect_rinsate->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage disposal Dispose via Certified Hazardous Waste Vendor (EHS) storage->disposal

Caption: Disposal decision workflow for this compound waste streams.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, this requires a cautious approach based on its structural alerts for potential toxicity and adherence to established regulatory standards. By following this systematic protocol—from risk assessment and PPE use to proper segregation, containerization, and final disposal through certified channels—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.

References

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A Researcher's Guide to the Safe Handling of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. (4-Thien-2-ylphenyl)methanol, a benzenoid compound containing a thiophene moiety, represents a class of molecules with significant potential in medicinal chemistry. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound with the utmost safety and precision, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is paramount. According to the Safety Data Sheet (SDS), this compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazard identified is that it is harmful if swallowed.[1]

While the full toxicological profile may not be extensively documented, the prudent approach is to treat this compound with a high degree of caution, as is standard practice for research chemicals with limited long-term exposure data.[2][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale explained to reinforce the principles of chemical safety.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][2]Protects against accidental splashes of the compound or solvents, which could cause eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]Prevents dermal absorption, a potential route of exposure.[6] Glove integrity should be inspected before each use.
Body Protection A lab coat worn over personal clothing.[2]Provides a removable barrier to protect skin and clothing from contamination.
Respiratory Protection Not typically required for small-scale laboratory use in a well-ventilated area. However, a NIOSH-approved respirator should be available and used if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[2][5]Minimizes the risk of inhalation, another potential route of exposure.[6]

It is crucial to select gloves that are resistant to the specific solvents being used in conjunction with this compound. Always consult glove manufacturer's compatibility charts for specific breakthrough times and degradation data.[3]

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal. This process should be conducted within a designated area, such as a chemical fume hood, to minimize exposure.[2]

1. Preparation and Pre-Handling Check:

  • Verify Chemical Identity: Confirm the container label matches the intended chemical, this compound, and check for any signs of container damage.

  • Review the SDS: Before opening the container, re-familiarize yourself with the specific hazards, handling precautions, and emergency procedures outlined in the Safety Data Sheet.[2]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items and have spill control materials readily available.

2. Aliquoting and Handling:

  • Grounding: When transferring larger quantities of the solid, consider grounding equipment to prevent static discharge, which can be an ignition source for flammable solvents used in the process.[5]

  • Dispensing: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. Avoid creating dust. If the compound is a fine powder, consider using a glove bag or a powder-handling enclosure for added protection.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.[7]

To visualize this operational workflow, the following diagram illustrates the key stages and decision points for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management Verify Verify Chemical Identity & Integrity ReviewSDS Review Safety Data Sheet Verify->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepArea Prepare Work Area DonPPE->PrepArea Transfer Transfer Solid PrepArea->Transfer Proceed to Handling Dissolve Prepare Solution Transfer->Dissolve Decontaminate Decontaminate Equipment & Area Dissolve->Decontaminate Experiment Complete RemoveGloves Proper Glove Removal Decontaminate->RemoveGloves WashHands Wash Hands Thoroughly RemoveGloves->WashHands Segregate Segregate Waste WashHands->Segregate Generate Waste Label Label Waste Container Segregate->Label Store Store in Designated Area Label->Store

Safe Handling Workflow for this compound

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidental exposures can occur. Immediate and appropriate action is critical.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • If swallowed: Rinse the mouth with water.[1] Call a poison center or doctor if you feel unwell.[1] Do not induce vomiting.

  • In case of a spill: For small spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][9]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10] For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[10]

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[9][11]

  • Keep waste containers tightly closed except when adding waste.[9][11]

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[12]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. The principles of careful planning, proper use of protective equipment, and diligent adherence to established procedures are the cornerstones of responsible scientific practice.

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